molecular formula C4H2Cl2N2 B010626 2,5-Dichloropyrazine CAS No. 19745-07-4

2,5-Dichloropyrazine

Cat. No.: B010626
CAS No.: 19745-07-4
M. Wt: 148.98 g/mol
InChI Key: JVSDZAGCHKCSGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dichloropyrazine is a useful research compound. Its molecular formula is C4H2Cl2N2 and its molecular weight is 148.98 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 349788. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dichloropyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2N2/c5-3-1-7-4(6)2-8-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVSDZAGCHKCSGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40319709
Record name 2,5-Dichloropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40319709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19745-07-4
Record name 19745-07-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349788
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Dichloropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40319709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dichloropyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dichloropyrazine: Chemical Properties, Structure, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 2,5-dichloropyrazine. It includes detailed experimental protocols, spectroscopic data, and an exploration of its role as a key intermediate in the synthesis of pharmacologically active compounds, particularly allosteric inhibitors of the SHP2 phosphatase.

Chemical Structure and Identifiers

This compound is a disubstituted pyrazine (B50134), a six-membered aromatic heterocyclic compound containing two nitrogen atoms at positions 1 and 4. The chlorine atoms are located at the 2 and 5 positions of the pyrazine ring.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound[1]
CAS Number 19745-07-4[1]
Molecular Formula C₄H₂Cl₂N₂[2]
SMILES C1=C(N=CC(=N1)Cl)Cl[1]
InChI InChI=1S/C4H2Cl2N2/c5-3-1-7-4(6)2-8-3/h1-2H[1]
InChIKey JVSDZAGCHKCSGR-UHFFFAOYSA-N[1]

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid at room temperature.[2] There are some discrepancies in the reported melting and boiling points in the literature, which may be due to variations in purity and measurement conditions.

Table 2: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Weight 148.98 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Melting Point 0 °C to 18 °C[2][3][4]
Boiling Point 184.4 °C to 202 °C (at 760 mmHg)[2][3]
Density approx. 1.493 g/cm³[4]
Flash Point 81.5 °C[3]
Solubility Soluble in organic solvents such as dichloromethane (B109758), isopropyl acetate (B1210297), and ethyl acetate. Quantitative solubility data in common solvents is not readily available.[5][6]

Spectroscopic Properties

The spectroscopic data for this compound is consistent with its symmetric chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Due to the symmetry of the molecule, the two protons are chemically equivalent and appear as a single sharp singlet in the aromatic region of the spectrum. A commercially available spectrum confirms this.[7]

  • ¹³C NMR: The spectrum is expected to show two signals, corresponding to the two equivalent chlorine-bearing carbons and the two equivalent proton-bearing carbons. The carbon atoms bonded to the electronegative chlorine atoms will appear further downfield.

Table 3: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ)MultiplicityNotes
¹H ~8.5 ppmSinglet (s)The two equivalent aromatic protons.
¹³C ~145-155 ppmSingletC2 and C5 (carbons bonded to chlorine).
~130-140 ppmSingletC3 and C6 (carbons bonded to hydrogen).
Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorptions for an aromatic heterocyclic compound.

Table 4: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
3050-3150 Aromatic C-H stretchMedium
1400-1600 Aromatic C=N and C=C stretchingMedium to Strong
1000-1200 Aromatic C-H in-plane bendingMedium
600-800 C-Cl stretchStrong
Mass Spectrometry (MS)

Under electron impact (EI) mass spectrometry, this compound will exhibit a distinct molecular ion peak. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic M, M+2, and M+4 peaks for fragments containing two chlorine atoms.

Table 5: Mass Spectrometry Data for this compound

m/zIonNotes
148, 150, 152 [C₄H₂Cl₂N₂]⁺Molecular ion (M⁺) cluster, showing the characteristic isotopic pattern for two chlorine atoms.
120, 122 [C₄H₂ClN₂]⁺Fragment from the loss of a chlorine radical.
85 [C₃H₂N₂]⁺A major fragment, likely from the loss of both chlorine atoms and a carbon atom. This is reported as a top peak.[1]

Reactivity and Role in Drug Development

The chemical reactivity of this compound is dominated by the two chlorine atoms, which make the pyrazine ring susceptible to nucleophilic aromatic substitution reactions. This reactivity makes it a valuable and versatile building block in organic synthesis.[2] It is widely used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.[2]

Application in the Synthesis of SHP2 Inhibitors

A significant application of pyrazine-based compounds in modern drug development is in the creation of allosteric inhibitors for the protein tyrosine phosphatase SHP2 (Src homology 2 domain-containing phosphatase 2).[3][8] SHP2 is a key signaling protein that is involved in the RAS/MAPK, JAK/STAT, and PI3K/AKT pathways, which regulate cell growth, differentiation, and survival.[8] Gain-of-function mutations or overexpression of SHP2 are associated with various cancers, making it an important therapeutic target.[5]

This compound and its derivatives serve as core scaffolds for the synthesis of these potent and selective SHP2 inhibitors.[3][8] The pyrazine core can be functionalized through sequential nucleophilic substitution reactions to build the complex molecular architecture required for binding to the allosteric site of the SHP2 protein.[8]

Signaling Pathway Involvement: The SHP2 Pathway

The diagram below illustrates a simplified representation of the RAS/MAPK signaling pathway, highlighting the role of SHP2. Growth factor binding to a receptor tyrosine kinase (RTK) leads to its autophosphorylation, creating docking sites for adaptor proteins like Grb2. SHP2 is recruited to this complex and dephosphorylates specific substrates, which ultimately leads to the activation of RAS and the downstream MAPK cascade, promoting cell proliferation. Allosteric inhibitors, synthesized from precursors like this compound, bind to a pocket on SHP2, stabilizing it in an inactive conformation and thereby blocking downstream signaling.

SHP2_Pathway RTK RTK Grb2_SOS Grb2/SOS RTK->Grb2_SOS Recruits SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Recruits & Activates GF Growth Factor GF->RTK RAS_GDP RAS-GDP (Inactive) Grb2_SOS->RAS_GDP Activates SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active SHP2_active->RAS_GDP RAS_GTP RAS-GTP (Active) RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Pyrazine-based SHP2 Inhibitor Inhibitor->SHP2_active Inhibits

Figure 1: Simplified SHP2 signaling pathway.

The following diagram illustrates the general synthetic logic for creating a SHP2 inhibitor, starting from this compound.

Synthesis_Logic DCP This compound Intermediate1 Monosubstituted Pyrazine DCP->Intermediate1 Nucleophilic Substitution (R1-H) Intermediate2 Disubstituted Pyrazine Core Intermediate1->Intermediate2 Nucleophilic Substitution (R2-H) FinalProduct SHP2 Inhibitor Intermediate2->FinalProduct Further Functionalization

Figure 2: Synthetic approach to SHP2 inhibitors.

Experimental Protocols

Synthesis of this compound from 5-Chloropyrazin-2-amine

This protocol is based on a diazotization reaction.[5][6][8]

Materials and Reagents:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-chloropyrazin-2-amine (1 g, 7.751 mmol) in concentrated hydrochloric acid (10 mL). Cool the stirred solution to -10 °C using an ice-salt bath.

  • Diazotization: Slowly add an aqueous solution of sodium nitrite (1.1 g, 15.89 mmol in water) to the reaction mixture at -10 °C over a period of 1 hour.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour. Then, allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, carefully neutralize the mixture with a 50% sodium hydroxide solution until the pH is basic.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane solution containing 2% ethyl acetate as the eluent to afford this compound as a colorless oil.

The following diagram provides a visual workflow for this synthesis.

Synthesis_Workflow start Start dissolve Dissolve 5-chloropyrazin-2-amine in conc. HCl start->dissolve cool Cool to -10 °C dissolve->cool add_nitrite Slowly add aq. NaNO₂ cool->add_nitrite react_0c Stir at 0 °C for 1h add_nitrite->react_0c react_rt Stir at RT for 2h react_0c->react_rt tlc Monitor by TLC react_rt->tlc neutralize Neutralize with 50% NaOH tlc->neutralize Reaction Complete extract Extract with DCM neutralize->extract dry Dry organic layers (Na₂SO₄) and concentrate extract->dry purify Purify by Column Chromatography dry->purify product This compound purify->product

Figure 3: Workflow for the synthesis of this compound.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) before handling this compound. It should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[4]

References

A Technical Guide to the Synthesis of 2,5-Dichloropyrazine from Pyrazine-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthetic pathway for producing 2,5-dichloropyrazine, a valuable intermediate in pharmaceutical development, starting from pyrazine-2-amine. The synthesis is a two-step process involving an initial regioselective chlorination followed by a Sandmeyer-type diazotization and substitution reaction. Detailed experimental protocols, quantitative data, and a workflow visualization are provided to support research and development activities.

Synthetic Pathway Overview

The conversion of pyrazine-2-amine to this compound is achieved in two sequential steps. The first step is the chlorination of the pyrazine (B50134) ring to yield the intermediate, 5-chloropyrazine-2-amine. The second step involves the conversion of the remaining amine group to a chloro group via a diazotization reaction.[1] This method allows for the specific installation of chlorine atoms at the 2 and 5 positions of the pyrazine ring.

Experimental Protocols

The following sections detail the methodologies for the synthesis.

2.1 Step 1: Synthesis of 5-chloropyrazine-2-amine

This procedure involves the direct chlorination of pyrazine-2-amine using N-chlorosuccinimide (NCS).

  • Reaction Setup: To a stirred solution of pyrazine-2-amine (3 g, 31.545 mmol) in anhydrous dichloromethane (B109758) (DCM, 30 mL), add N-chlorosuccinimide (NCS) (4.2 g, 30.545 mmol) under a nitrogen atmosphere.[1]

  • Reaction Conditions: Heat the reaction mixture to 40°C and maintain for 2 hours.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1]

  • Work-up: Upon completion, add more DCM to the mixture and wash with water. The organic layer is separated, dried with sodium sulfate (B86663), and concentrated under reduced pressure.[1]

  • Purification: The resulting crude product is purified by silica (B1680970) gel column chromatography (100-200 mesh) using 20% ethyl acetate (B1210297) in hexane (B92381) as the eluent. This yields 5-chloropyrazine-2-amine as a yellow solid (0.59 g).[1]

2.2 Step 2: Synthesis of this compound

This procedure utilizes a Sandmeyer-type reaction to replace the amino group of 5-chloropyrazine-2-amine with a chlorine atom. The Sandmeyer reaction is a well-established method for converting aryl amines into aryl halides via a diazonium salt intermediate, typically using a copper(I) salt catalyst.[2][3][4]

  • Reaction Setup: In a flask, dissolve 5-chloropyrazine-2-amine (1 g, 7.751 mmol) in concentrated hydrochloric acid (10 mL).[1][5] Cool the stirred solution to -10°C.[1][5]

  • Reaction Conditions: Slowly add an aqueous solution of sodium nitrite (B80452) (1.1 g, 15.89 mmol) over the course of 1 hour, maintaining the temperature at -10°C.[1][5] After the addition is complete, continue stirring the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.[5] Monitor the reaction progress by TLC.[1][5]

  • Work-up: Once the reaction is complete, neutralize the mixture with a 50% sodium hydroxide (B78521) (NaOH) solution.[1][5] Extract the product with DCM. The combined organic layers are then dried with anhydrous sodium sulfate and concentrated under reduced pressure.[1][5]

  • Purification: Purify the crude product by silica gel column chromatography (100-200 mesh) with 2% ethyl acetate in hexane as the eluent to yield this compound as a colorless oil (0.59 g).[1][5]

Data Presentation

The quantitative data for the synthesis are summarized in the tables below.

Table 1: Reagents and Yield for the Synthesis of 5-chloropyrazine-2-amine (Step 1)

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Molar Ratio
Pyrazine-2-amine95.103.031.5451.0
N-chlorosuccinimide (NCS)133.534.230.545~0.97
Product Molar Mass ( g/mol ) Yield (g) Yield (%)
5-chloropyrazine-2-amine129.550.5915%[1]

Note: An alternative method using N-chloro-N-methoxy-4-methylbenzenesulfonamide (TSA) in acetonitrile (B52724) has been reported to yield 80% of 5-chloropyrazine-2-amine.[6]

Table 2: Reagents and Yield for the Synthesis of this compound (Step 2)

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Molar Ratio
5-chloropyrazine-2-amine129.551.07.7511.0
Sodium Nitrite69.001.115.89~2.05
Concentrated HCl-10 mL-Solvent/Reagent
Product Molar Mass ( g/mol ) Yield (g) Yield (%)
This compound148.980.5915%[1]

Visualization of Synthetic Workflow

The logical flow of the two-step synthesis is illustrated below.

G start Pyrazine-2-amine intermediate 5-chloropyrazine-2-amine start->intermediate Step 1: Chlorination NCS, DCM, 40°C end This compound intermediate->end Step 2: Diazotization NaNO₂, conc. HCl, -10°C to RT

References

2,5-Dichloropyrazine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Technical Guide to 2,5-Dichloropyrazine for Researchers and Drug Development Professionals

Introduction

This compound is a halogenated heterocyclic compound that serves as a pivotal intermediate in the synthesis of a wide array of chemical compounds. Its unique structural and electronic properties make it a versatile building block, particularly in the fields of pharmaceutical and agrochemical development. This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, synthesis protocols, reactivity, and significant applications in drug discovery and materials science.

Core Compound Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueReference
CAS Number 19745-07-4
Molecular Formula C₄H₂Cl₂N₂
Molecular Weight 148.98 g/mol
IUPAC Name This compound
Appearance Colorless to pale yellow liquid
Boiling Point 184.4 °C at 760 mmHg
Melting Point 0 °C
Density 1.493 g/cm³
SMILES C1=NC(=CN=C1Cl)Cl
InChIKey JVSDZAGCHKCSGR-UHFFFAOYSA-N

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from readily available precursors. A common and effective method involves the chlorination and subsequent diazotization of 2-aminopyrazine (B29847).

Experimental Protocol: Two-Step Synthesis from 2-Aminopyrazine

This protocol details the synthesis of this compound from 2-aminopyrazine via a 5-chloropyrazin-2-amine intermediate.

Step 1: Synthesis of 5-chloropyrazin-2-amine

  • In a round-bottom flask, dissolve 2-aminopyrazine (3 g, 31.545 mmol) in 30 mL of anhydrous dichloromethane (B109758) (DCM).

  • Stir the solution under a nitrogen atmosphere.

  • Add N-chlorosuccinimide (NCS) (4.2 g, 30.545 mmol) to the stirred solution.

  • Heat the reaction mixture to 40°C and maintain for 2 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and proceed with purification to isolate 5-chloropyrazin-2-amine.

Step 2: Synthesis of this compound

  • Prepare a solution of 5-chloropyrazin-2-amine (1 g, 7.751 mmol) in 10 mL of concentrated hydrochloric acid.

  • Cool the solution to -10°C in an ice-salt bath.

  • Slowly add an aqueous solution of sodium nitrite (B80452) (1.1 g, 15.89 mmol) to the stirred solution over a period of 1 hour, maintaining the temperature at -10°C.

  • After the addition is complete, continue stirring at 0°C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully neutralize the mixture with a 50% sodium hydroxide (B78521) (NaOH) solution.

  • Extract the product with dichloromethane (DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (100-200 mesh) using a hexane (B92381) solution containing 2% ethyl acetate (B1210297) as the eluent to yield this compound as a colorless oil.

G cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Diazotization 2-Aminopyrazine 2-Aminopyrazine NCS_DCM NCS, DCM, 40°C 2-Aminopyrazine->NCS_DCM 5-chloropyrazin-2-amine 5-chloropyrazin-2-amine NCS_DCM->5-chloropyrazin-2-amine NaNO2_HCl NaNO2, conc. HCl, -10°C to RT 5-chloropyrazin-2-amine->NaNO2_HCl 2_5_Dichloropyrazine This compound NaNO2_HCl->2_5_Dichloropyrazine G cluster_reaction1 Nucleophilic Aromatic Substitution cluster_reaction2 Buchwald-Hartwig Amination 2_5_Dichloropyrazine This compound tBuOK t-BuOK 2_5_Dichloropyrazine->tBuOK 3_Methoxyaniline 3-Methoxyaniline 3_Methoxyaniline->tBuOK Intermediate 5-chloro-N-(3-methoxyphenyl)pyrazin-2-amine Pd_catalyst Pd Catalyst Intermediate->Pd_catalyst Piperidinylbenzamide 2-(piperidin-1-yl)benzamide Piperidinylbenzamide->Pd_catalyst Final_Product Capsaicin Receptor Antagonist tBuOK->Intermediate Pd_catalyst->Final_Product

An In-depth Technical Guide on the Physical Properties of 2,5-Dichloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical properties of 2,5-dichloropyrazine, with a specific focus on its melting and boiling points. The information is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Physical and Chemical Properties

This compound, with the chemical formula C₄H₂Cl₂N₂, is a colorless to pale yellow liquid.[1] It is recognized for its stability and reactivity, which make it a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1][2] The presence of two chlorine atoms on the pyrazine (B50134) ring makes it susceptible to nucleophilic reactions, allowing for its incorporation into more complex molecules.[1]

Quantitative Data Summary

The melting and boiling points of this compound have been reported with some variation across different sources. The following table summarizes the available quantitative data for these and other relevant physical properties.

PropertyValueSource
Melting Point 15-18 °C[1]
0 °C
0 °C (approximate)[3]
Boiling Point 200-202 °C[1]
184.4 °C at 760 mmHg
184.4 ± 35.0 °C (Predicted)[3]
Molecular Weight 148.98 g/mol [4]
Density 1.493 ± 0.06 g/cm³ (Predicted)[3]
Flash Point 81.5 ± 11.5 °C

Experimental Protocols for Physical Property Determination

While specific experimental protocols for determining the melting and boiling points of this compound are not detailed in the provided literature, general and widely accepted methodologies for organic compounds are described.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid state.[5] For a pure crystalline compound, this transition occurs over a narrow temperature range, typically 0.5-1.0°C.[5][6] Impurities can lead to a depression of the melting point and a broadening of the melting range.[5]

A common method for determining the melting point involves the following steps:

  • Sample Preparation: A small amount of the solid compound is finely powdered and packed into a capillary tube, which is sealed at one end.[7][8]

  • Apparatus Setup: The capillary tube is attached to a thermometer and placed in a heating bath, such as a Thiele tube or a Mel-Temp apparatus.[5]

  • Heating and Observation: The apparatus is heated slowly and steadily.[5][6] The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2) are recorded. The melting point is reported as the range between T1 and T2.[7]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[7][9] Similar to the melting point, a sharp boiling point is indicative of a pure substance.[7]

A general procedure for determining the boiling point is as follows:

  • Sample Preparation: A small volume of the liquid is placed in a test tube.

  • Apparatus Setup: A smaller capillary tube, sealed at one end, is placed inverted inside the test tube containing the liquid. This assembly is then attached to a thermometer and heated in a liquid bath.[9]

  • Heating and Observation: The setup is heated, and as the temperature rises, air trapped in the capillary tube will bubble out. The temperature at which a continuous and rapid stream of bubbles emerges from the capillary tube is recorded as the boiling point.[9]

Visualized Experimental Workflow

The following diagram illustrates the generalized workflow for the experimental determination of the melting and boiling points of a chemical compound.

G cluster_0 General Workflow for Physical Property Determination cluster_1 Melting Point Determination cluster_2 Boiling Point Determination start Start compound Obtain Pure Compound start->compound decision Determine Property compound->decision mp_prep Prepare Capillary Sample decision->mp_prep Melting Point bp_prep Prepare Liquid Sample with Inverted Capillary decision->bp_prep Boiling Point mp_heat Heat in Apparatus mp_prep->mp_heat mp_observe Record Melting Range mp_heat->mp_observe report Report Findings mp_observe->report bp_heat Heat in Apparatus bp_prep->bp_heat bp_observe Record Boiling Temperature bp_heat->bp_observe bp_observe->report end End report->end

Caption: Workflow for Melting and Boiling Point Determination.

References

A Technical Guide to the Solubility of 2,5-Dichloropyrazine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,5-dichloropyrazine in organic solvents. Due to a lack of extensive published quantitative data, this document focuses on providing a qualitative understanding based on the physicochemical properties of the molecule and related compounds. Furthermore, it details robust experimental protocols for researchers to determine the precise solubility of this compound in their specific solvent systems.

Introduction to this compound and its Solubility

This compound is a halogenated heterocyclic compound with a molecular formula of C₄H₂Cl₂N₂. Its structure, featuring a pyrazine (B50134) ring substituted with two chlorine atoms, makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals. The solubility of this compound is a critical parameter in various stages of drug development and chemical synthesis, including reaction kinetics, purification, formulation, and bioavailability.

The solubility of this compound is governed by the interplay of the polar pyrazine ring and the nonpolar chloro-substituents. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, suggesting potential solubility in polar protic solvents. However, the presence of two electron-withdrawing chlorine atoms reduces the basicity of the nitrogen atoms and increases the lipophilicity of the molecule, influencing its solubility in nonpolar solvents.

Predicted and Qualitative Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolModerate to HighThe pyrazine nitrogen atoms can form hydrogen bonds with the hydroxyl group of the alcohols.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO)Moderate to HighThe dipole-dipole interactions between the polar pyrazine ring and the polar aprotic solvent are favorable.
Halogenated Dichloromethane, ChloroformHighThe structural similarity and the presence of chlorine atoms in both solute and solvent lead to favorable van der Waals interactions.
Ethers Diethyl ether, Tetrahydrofuran (THF)ModerateEthers can act as hydrogen bond acceptors, interacting with the C-H bonds of the pyrazine ring, and their moderate polarity is compatible with this compound.
Aromatic Toluene, BenzeneLow to ModeratePi-pi stacking interactions between the pyrazine ring and the aromatic solvent can contribute to solubility, but the polarity difference may limit it.
Nonpolar Hexane, CyclohexaneLowThe significant difference in polarity between the polar pyrazine ring and nonpolar aliphatic hydrocarbons results in weak solute-solvent interactions.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, standardized experimental methods are essential. The following are detailed protocols for three widely used techniques.

Gravimetric Method

This classic method involves determining the mass of solute dissolved in a known mass or volume of a saturated solution.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container.

    • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial.

  • Separation of Solid and Liquid Phases:

    • Allow the solution to stand at the constant temperature to let the excess solid settle.

    • Carefully filter the supernatant through a pre-weighed, fine-porosity filter paper or a syringe filter to remove all undissolved particles.

  • Determination of Solute Mass:

    • Accurately weigh a specific volume of the clear, saturated filtrate into a pre-weighed, dry container.

    • Evaporate the solvent under controlled conditions (e.g., in a fume hood at room temperature or under reduced pressure) until a constant weight of the dried this compound is achieved.

  • Calculation:

    • Calculate the solubility as the mass of the dissolved this compound per volume or mass of the solvent (e.g., in g/100 mL or mg/g).

UV-Vis Spectroscopic Method

This method is suitable for compounds that absorb ultraviolet or visible light and relies on the Beer-Lambert law.

Methodology:

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

    • Plot a graph of absorbance versus concentration to create a calibration curve.

  • Preparation and Analysis of Saturated Solution:

    • Prepare a saturated solution of this compound as described in the gravimetric method (Section 3.1, step 1).

    • After reaching equilibrium, filter the solution to remove undissolved solid.

    • Dilute a known volume of the saturated filtrate with the solvent to a concentration that falls within the range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation:

    • Use the equation of the calibration curve to determine the concentration of the diluted solution.

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and accurate method for determining solubility, especially for complex mixtures or when high precision is required.

Methodology:

  • Method Development:

    • Develop a suitable HPLC method for the analysis of this compound, including the selection of a column, mobile phase, flow rate, and detector wavelength.

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound in the mobile phase with known concentrations.

    • Inject each standard solution into the HPLC system and record the peak area.

    • Plot a graph of peak area versus concentration to create a calibration curve.

  • Preparation and Analysis of Saturated Solution:

    • Prepare a saturated solution of this compound in the desired organic solvent as described in the gravimetric method (Section 3.1, step 1).

    • After reaching equilibrium, filter the solution through a suitable syringe filter (e.g., 0.22 µm).

    • Dilute a known volume of the saturated filtrate with the mobile phase to a concentration within the calibration range.

    • Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the concentration of the original saturated solution, taking the dilution factor into account.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of solubility.

Solubility_Determination_Workflow start Start: Select Solvent and Temperature prep_sat_sol Prepare Saturated Solution (Excess Solute + Solvent) start->prep_sat_sol equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prep_sat_sol->equilibrate separate Separate Solid and Liquid Phases (Filtration/Centrifugation) equilibrate->separate analysis Analyze Saturated Filtrate separate->analysis gravimetric Gravimetric Analysis: Evaporate Solvent & Weigh Residue analysis->gravimetric Gravimetric spectroscopic Spectroscopic Analysis: Measure Absorbance analysis->spectroscopic Spectroscopic hplc HPLC Analysis: Measure Peak Area analysis->hplc HPLC calculate Calculate Solubility gravimetric->calculate spectroscopic->calculate hplc->calculate end End: Report Solubility Data calculate->end

General workflow for the experimental determination of solubility.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents, targeted at professionals in research and drug development. While quantitative data remains sparse, the provided qualitative predictions and detailed experimental protocols offer a robust framework for determining the precise solubility of this compound in various solvent systems. Accurate solubility data is paramount for the successful progression of chemical and pharmaceutical development projects, and the methodologies outlined herein provide a clear path to obtaining this critical information.

2,5-Dichloropyrazine: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 2,5-dichloropyrazine[1]

SMILES String: C1=C(N=CC(=N1)Cl)Cl[1]

This technical guide provides an in-depth overview of this compound, a key intermediate in the synthesis of various chemical compounds, particularly in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive data, experimental protocols, and a visualization of its synthetic applications.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a distinct aromatic profile.[2] Its stability and reactivity, particularly its susceptibility to nucleophilic reactions due to the two chlorine atoms on the pyrazine (B50134) ring, make it a versatile building block in organic synthesis.[2]

PropertyValueSource
Molecular FormulaC4H2Cl2N2[2]
Molecular Weight148.98 g/mol [1]
Melting PointApproximately 0-18 °C[2][3]
Boiling Point184.4 - 202 °C[2][3][4]
Density1.493±0.06 g/cm³ (Predicted)[3]
Storage Temperature2-8°C under inert gas (Nitrogen or Argon)[3]

Synthesis of this compound

A common synthetic route to this compound involves a two-step process starting from pyrazine-2-amine.[5] This method includes chlorination followed by a diazotization reaction.[5]

Experimental Protocol

Step 1: Synthesis of 5-chloropyrazine-2-amine [5]

  • Under a nitrogen atmosphere, add N-chlorosuccinimide (NCS) (4.2g, 30.545mmol) to a stirred solution of pyrazine-2-amine (3g, 31.545mmol) in anhydrous dichloromethane (B109758) (DCM) (30mL).[5]

  • Maintain the reaction at 40°C for 2 hours, monitoring its progress using Thin Layer Chromatography (TLC).[5]

  • Upon completion, add more DCM and wash the mixture with water.[5]

  • Dry the organic layer with sodium sulfate (B86663) and concentrate it under reduced pressure.[5]

  • Purify the crude product by silica (B1680970) gel (100-200 mesh) column chromatography using 20% ethyl acetate (B1210297) in hexane (B92381) as the eluent to yield 5-chloropyrazine-2-amine as a yellow solid.[5]

Step 2: Synthesis of this compound [5][6][7]

  • At -10°C, add a sodium nitrite (B80452) solution (1.1g, 15.89mmol) to a stirred solution of 5-chloropyrazine-2-amine (1g, 7.751mmol) in concentrated HCl (10mL) over 1 hour.[5][6][7]

  • Continue stirring at 0°C for 1 hour, then at room temperature for 2 hours, monitoring the reaction by TLC.[6][7]

  • Once the reaction is complete, neutralize the mixture with a 50% NaOH solution and extract with DCM.[5][6][7]

  • Dry the combined organic layers with sodium sulfate and concentrate under reduced pressure.[5][6][7]

  • Purify the crude product via silica gel (100-200 mesh) column chromatography with 2% ethyl acetate in hexane as the eluent to obtain this compound as a colorless oil.[5][6][7]

Application in Drug Development: Synthesis of a Capsaicin (B1668287) Receptor Antagonist

This compound serves as a crucial intermediate in the synthesis of pharmacologically active molecules. One notable application is in the preparation of a capsaicin receptor antagonist, which has potential for treating chronic inflammatory pain.[5] The synthesis involves the reaction of this compound with 3-methoxyaniline, followed by a Buchwald-Hartwig coupling reaction.[5]

The following diagram illustrates the logical workflow for this synthetic application.

G cluster_start Starting Materials cluster_reaction1 Nucleophilic Aromatic Substitution cluster_intermediate Intermediate Product cluster_reagent2 Coupling Partner cluster_reaction2 Buchwald-Hartwig Coupling cluster_final Final Product 2_5_Dichloropyrazine This compound Reaction1 Reaction with t-BuOK 2_5_Dichloropyrazine->Reaction1 3_Methoxyaniline 3-Methoxyaniline 3_Methoxyaniline->Reaction1 Intermediate 5-chloro-N-(3-methoxyphenyl) pyrazine-2-amine Reaction1->Intermediate Reaction2 Buchwald-Hartwig Coupling Intermediate->Reaction2 Piperidinylbenzamide 2-(piperidin-1-yl)benzamide Piperidinylbenzamide->Reaction2 FinalProduct 2-(4-(5-((3-methoxyphenyl)amino) pyrazin-2-yl)piperidin-1-yl)benzamide (Capsaicin Receptor Antagonist) Reaction2->FinalProduct

Caption: Synthetic workflow for a capsaicin receptor antagonist.

References

commercial suppliers of 2,5-Dichloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,5-Dichloropyrazine for Researchers and Drug Development Professionals

This technical guide provides comprehensive information on this compound (CAS No. 19745-07-4), a versatile heterocyclic compound with significant applications in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis, offering detailed insights into its commercial availability, chemical properties, synthesis protocols, and key applications.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a distinct aromatic profile.[1] Its chemical structure, characterized by a pyrazine (B50134) ring with two chlorine substituents, makes it a valuable intermediate for a variety of chemical transformations.[1] The presence of chlorine atoms enhances its reactivity towards nucleophilic substitution, facilitating its incorporation into more complex molecular architectures.[1]

PropertyValue
CAS Number 19745-07-4
Molecular Formula C₄H₂Cl₂N₂
Molecular Weight 148.98 g/mol [2][3]
IUPAC Name This compound[2][4]
Appearance Colorless to pale yellow liquid[1]
Melting Point 0 to 18 °C[1][4]
Boiling Point 184.4 to 202 °C[1][4]
Purity 97% to 99%

Commercial Suppliers

A range of chemical suppliers offer this compound, catering to both research and industrial scale requirements. The following table summarizes some of the commercially available options.

SupplierPurityPriceRemarks
Hong Kong Tiansheng New Material Trading Co., Ltd.99%US $12.99 / KG
Hong Kong Tiansheng New Material Trading Co., Ltd.98%US $12.99 / KG
Dideu Industries Group Limited99.00%US $1.10 / g
Suzhou Xinkai Bio-Medical Technology Co., Ltd.--Supplier
Suzhou Nuobeike Biological Technology Co., Ltd.--Supplier
Tongchuang Pharma(Suzhou). Co., Ltd.--Supplier
Suzhou Guide Fine Material Co. Ltd.--Supplier
3B Pharmachem (Wuhan) International Co.,Ltd.--Supplier
Simson Pharma Limited--Accompanied by Certificate of Analysis[5]
Santa Cruz Biotechnology, Inc.--For research use only
A2B Chem--Key intermediate in chemical synthesis
Dayang Chem (Hangzhou) Co. Limited98%-Manufacturer and supplier, offers custom synthesis

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is well-documented, with the most common route involving a two-step process starting from pyrazine-2-amine.[6]

Step 1: Synthesis of 5-chloropyrazine-2-amine

Under a nitrogen atmosphere, N-chlorosuccinimide (NCS) (1.05 equivalents) is added to a stirred solution of pyrazine-2-amine (1.0 equivalent) in anhydrous dichloromethane (B109758) (DCM) at 40°C for 2 hours.[6] The reaction progress is monitored by Thin Layer Chromatography (TLC).[6]

Step 2: Synthesis of this compound

At -10°C, a solution of sodium nitrite (B80452) (2.05 equivalents) is added to a stirred solution of 5-chloropyrazine-2-amine (1.0 equivalent) in concentrated hydrochloric acid over 1 hour.[6][7][8] The mixture is then stirred at 0°C for 1 hour and subsequently at room temperature for 2 hours.[7][8] The reaction is monitored by TLC.[6][7][8]

Work-up and Purification

Upon completion, the reaction mixture is neutralized with a 50% sodium hydroxide (B78521) solution and extracted with DCM.[6][7][8] The combined organic layers are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure.[7][8] The crude product is purified by column chromatography on silica (B1680970) gel using a hexane (B92381) solution containing 2% ethyl acetate (B1210297) as the eluent to yield this compound as a colorless oil.[7][8]

Synthesis_of_2_5_Dichloropyrazine cluster_step1 Step 1: Synthesis of 5-chloropyrazine-2-amine cluster_step2 Step 2: Synthesis of this compound Pyrazine-2-amine Pyrazine-2-amine 5-chloropyrazine-2-amine 5-chloropyrazine-2-amine Pyrazine-2-amine->5-chloropyrazine-2-amine Chlorination NCS N-chlorosuccinimide (NCS) in Anhydrous DCM, 40°C, 2h 5-chloropyrazine-2-amine_2 5-chloropyrazine-2-amine 2_5_Dichloropyrazine This compound 5-chloropyrazine-2-amine_2->2_5_Dichloropyrazine Diazotization NaNO2 Sodium Nitrite (NaNO2) in Concentrated HCl, -10°C to RT

Caption: Synthesis pathway of this compound from pyrazine-2-amine.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: 5-chloropyrazine-2-amine in conc. HCl Start->Reaction_Setup Cooling Cool to -10°C Reaction_Setup->Cooling Addition Slow addition of NaNO2 solution Cooling->Addition Stirring Stir at 0°C then Room Temperature Addition->Stirring Monitoring Monitor reaction by TLC Stirring->Monitoring Workup Neutralization with NaOH and Extraction with DCM Monitoring->Workup Drying Dry organic layer with Na2SO4 Workup->Drying Concentration Concentrate under reduced pressure Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Applications in Drug Development

This compound is a crucial building block in the synthesis of various pharmaceutical compounds.[1][9] For instance, it is a key intermediate in the preparation of capsaicin (B1668287) receptor antagonists, which are investigated for the treatment of chronic inflammatory pain.[6]

One synthetic route involves the reaction of this compound with 3-methoxyaniline in the presence of a strong base like potassium tert-butoxide (t-BuOK) to yield 5-chloro-N-(3-methoxyphenyl)pyrazine-2-amine.[6] This intermediate then undergoes a Buchwald-Hartwig coupling reaction with 2-(piperidin-1-yl)benzamide to produce the final capsaicin receptor antagonist.[6]

Application_Pathway 2_5_Dichloropyrazine This compound Intermediate 5-chloro-N-(3-methoxyphenyl)pyrazine-2-amine 2_5_Dichloropyrazine->Intermediate t-BuOK 3_methoxyaniline 3-methoxyaniline Final_Product Capsaicin Receptor Antagonist Intermediate->Final_Product Buchwald-Hartwig Coupling Buchwald_Hartwig_Reagent 2-(piperidin-1-yl)benzamide

Caption: Synthesis of a capsaicin receptor antagonist using this compound.

References

An In-depth Technical Guide to the Safety and Handling of 2,5-Dichloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and emergency procedures for 2,5-Dichloropyrazine. The information is intended for professionals in research, scientific, and drug development fields to ensure safe laboratory practices.

Chemical Identification and Properties

This compound is a chlorinated heterocyclic compound with the molecular formula C4H2Cl2N2. It is recognized for its role as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C4H2Cl2N2
Molecular Weight 148.98 g/mol
Appearance Colorless to pale yellow liquid or solid
Melting Point 0 °C
Boiling Point 184.4 °C at 760 mmHg
Density 1.493 g/cm³[1]
CAS Number 19745-07-4

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

Table 2: GHS Hazard Classification for this compound

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2]
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage[1][2]
Specific target organ toxicity — Single exposureCategory 3H335: May cause respiratory irritation[2]

Signal Word: Danger[1]

Hazard Pictograms:

  • Corrosion (GHS05)[1]

  • Exclamation Mark (GHS07)[1]

Toxicological Data

Comprehensive toxicological studies for this compound are limited. One safety data sheet explicitly states that the toxicological properties of this material have not been thoroughly investigated.[1] Therefore, specific quantitative data such as LD50 (Lethal Dose, 50%) and permissible exposure limits (PELs) are not available. In the absence of specific data, it is crucial to handle this compound with a high degree of caution, assuming it to be toxic.

Safe Handling and Storage Protocols

Adherence to strict laboratory protocols is essential when working with this compound to minimize exposure and ensure a safe working environment.

Engineering Controls
  • Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Eye Wash Stations and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible and in good working order.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron should be worn.
Respiratory Protection For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is recommended.
Handling Procedures
  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Do not inhale dust, fumes, or vapors.

  • Use non-sparking tools and equipment.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.[1]

Storage Conditions
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

  • Store away from heat, sparks, and open flames.

Emergency Procedures

First Aid Measures

Table 4: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Seek medical attention.
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Spill Response Protocol

In the event of a spill, follow these procedures to ensure safe cleanup and containment.

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

  • Clean-up: Carefully collect the absorbed material into a suitable container for disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water.

  • Dispose: Dispose of the waste material in accordance with local, state, and federal regulations.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste. Follow all applicable federal, state, and local regulations for chemical waste disposal. Do not allow the chemical to enter drains or waterways.

Visualized Workflows

The following diagrams illustrate key safety and handling workflows for this compound.

PPE_Selection_Workflow start Handling this compound risk_assessment Assess Risk of Exposure (Splash, Dust, Aerosol) start->risk_assessment ppe_standard Standard PPE: - Safety Goggles - Lab Coat - Nitrile Gloves risk_assessment->ppe_standard Low Risk ppe_enhanced Enhanced PPE: - Face Shield - Chemical Resistant Apron - Double Gloves risk_assessment->ppe_enhanced High Risk (Splash) respirator Add Respirator risk_assessment->respirator High Risk (Dust/Aerosol) end Proceed with Handling ppe_standard->end ppe_enhanced->end respirator->end

Personal Protective Equipment (PPE) Selection Workflow.

Spill_Response_Flowchart spill Spill of this compound Occurs evacuate Evacuate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Inert Absorbent ppe->contain cleanup Collect Absorbed Material contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of Waste decontaminate->dispose end Spill Response Complete dispose->end

Emergency Spill Response Flowchart.

References

Spectroscopic Profile of 2,5-Dichloropyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-Dichloropyrazine, a key heterocyclic compound utilized in various research and development applications, particularly in medicinal chemistry and materials science. This document outlines its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, supported by detailed experimental protocols.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. Due to the symmetrical nature of the molecule, with a C2h point group, the NMR spectra are simplified.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

NucleusChemical Shift (δ) ppmMultiplicityIntegration/Assignment
¹H NMR ~8.5 (estimated)Singlet (s)2H (H-3, H-6)
¹³C NMR ~145 (estimated)-C-Cl (C-2, C-5)
~143 (estimated)-C-H (C-3, C-6)
Infrared (IR) Spectroscopy Data

Table 2: Expected Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
3050 - 3150Aromatic C-H StretchMedium-Weak
1550 - 1580Aromatic C=N StretchMedium-Strong
1400 - 1500Aromatic C=C StretchMedium-Strong
1100 - 1200Aromatic C-H in-plane bendMedium
800 - 900Aromatic C-H out-of-plane bendStrong
650 - 800C-Cl StretchStrong

Note: Specific experimental IR peak values for this compound are not widely published. This table represents expected absorption regions based on characteristic frequencies for aromatic, chloro-substituted heterocyclic compounds.

Mass Spectrometry (MS) Data

The mass spectrum of this compound is characterized by a distinct isotopic pattern for the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).

Table 3: Mass Spectrometry Data (Electron Ionization) for this compound

m/zIonRelative IntensityNotes
148 [M]⁺HighMolecular ion with two ³⁵Cl atoms.[1]
150 [M+2]⁺MediumMolecular ion with one ³⁵Cl and one ³⁷Cl atom.
152 [M+4]⁺LowMolecular ion with two ³⁷Cl atoms.
113 [M-Cl]⁺HighLoss of a chlorine radical.
86 [C₂H₂N₂Cl]⁺MediumFragmentation ion.
60 [C₂H₂N]⁺MediumFragmentation ion.

Note: The relative intensities of the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks are expected to be in an approximate ratio of 9:6:1, which is characteristic for a molecule containing two chlorine atoms.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ = 0.00 ppm).

  • Instrumentation : Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer, such as a Bruker Avance series instrument.

  • ¹H NMR Acquisition : The spectrometer is tuned to the proton frequency. A standard single-pulse experiment is performed. Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition : The spectrometer is tuned to the carbon frequency. A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon environment. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is used.

  • Data Processing : The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., TopSpin, Mnova). Chemical shifts are referenced to the internal TMS standard.

Infrared (IR) Spectroscopy
  • Sample Preparation : As this compound is a low-melting solid or liquid at room temperature, it can be analyzed as a thin film. A small drop of the neat liquid is placed between two polished sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, for solid samples, an Attenuated Total Reflectance (ATR) accessory is commonly used, where a small amount of the solid is pressed directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition : The background spectrum of the empty sample holder (or clean ATR crystal) is recorded first. The sample is then placed in the infrared beam path, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

  • Data Processing : The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : A dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer, often via a Gas Chromatography (GC-MS) system for separation and purification before analysis. For direct analysis, a direct insertion probe can be used.

  • Ionization : Electron Ionization (EI) is the standard method. The sample molecules in the gas phase are bombarded with a beam of electrons with a standard energy of 70 eV. This causes the molecule to lose an electron, forming a molecular ion ([M]⁺), which can then undergo fragmentation.

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) using a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Detection : The separated ions are detected, and their abundance is recorded, generating a mass spectrum that plots relative intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a synthesized chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Chemical Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Data (Chemical Shifts, Multiplicity) NMR->NMR_Data IR_Data IR Data (Functional Groups) IR->IR_Data MS_Data MS Data (Molecular Weight, Formula) MS->MS_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

Reactivity of the C-Cl Bond in 2,5-Dichloropyrazine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloropyrazine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The pyrazine (B50134) core, being electron-deficient, activates the C-Cl bonds towards various chemical transformations. The presence of two chlorine atoms at the C2 and C5 positions offers opportunities for selective mono- or di-functionalization, making it a valuable scaffold for the synthesis of a diverse range of substituted pyrazine derivatives. This guide provides a comprehensive overview of the reactivity of the C-Cl bond in this compound, focusing on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Core Reactivity Principles

The reactivity of the C-Cl bonds in this compound is primarily governed by the electron-deficient nature of the pyrazine ring. The two nitrogen atoms withdraw electron density from the aromatic system, making the carbon atoms attached to the chlorine atoms electrophilic and susceptible to nucleophilic attack. This inherent reactivity allows for a range of transformations that are fundamental to the construction of complex molecules.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr reaction is a cornerstone of this compound chemistry, enabling the direct displacement of a chloride ion by a nucleophile. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate. The stability of this intermediate is enhanced by the electron-withdrawing pyrazine nitrogens.

Regioselectivity

In this compound, both C2 and C5 positions are electronically similar. However, the introduction of a substituent at one of these positions can significantly influence the regioselectivity of a subsequent SNAr reaction. Generally, electron-donating groups tend to direct incoming nucleophiles to the other chloro-substituted position, while electron-withdrawing groups can have a more complex influence on the reaction site.

Quantitative Data for SNAr Reactions

The following table summarizes representative examples of SNAr reactions on pyrazine derivatives, highlighting the yields achieved with different nucleophiles.

Starting MaterialNucleophileProductYield (%)Reference
2-Aminopyrazine (B29847)N-Chlorosuccinimide (NCS)2-Amino-5-chloropyrazine (B1281452)80
2-ChloropyrazineAnhydrous Ammonia2-Aminopyrazine57
Experimental Protocol: Synthesis of 2-Amino-5-chloropyrazine from 2-Aminopyrazine

Materials:

  • 2-Aminopyrazine (3 g, 31.6 mmol)

  • N-chloro-N-methoxy-4-methylbenzenesulfonamide (8.2 g, 34.7 mmol)

  • Acetonitrile (50 mL)

  • Ethyl acetate (B1210297)

  • Saturated aqueous Na2CO3 solution

  • Anhydrous Na2SO4

  • Activated charcoal

Procedure:

  • To a suspension of 2-aminopyrazine in acetonitrile, add N-chloro-N-methoxy-4-methylbenzenesulfonamide in batches at room temperature.

  • Heat the reaction mixture at 40 °C for 4 hours.

  • Evaporate the solvent under vacuum.

  • Partition the residue between ethyl acetate and saturated aqueous Na2CO3 solution.

  • Separate the organic layer, dry over anhydrous Na2SO4, and decolorize with activated charcoal.

  • Concentrate the organic layer to obtain the crude product.

  • Purify the crude product by chromatography on silica (B1680970) gel (eluting with PE/EA from 10:1 to 2:1) to give 2-amino-5-chloropyrazine as a light-yellow solid (3.3 g, 80% yield).

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to the functionalization of this compound. These reactions offer a high degree of control and functional group tolerance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of C-C bonds between this compound and various organoboron reagents. The reactivity of the C-Cl bond is a key factor, and selective mono- or di-arylation can often be achieved by controlling the reaction conditions and stoichiometry of the reagents.

Quantitative Data for Suzuki-Miyaura Coupling

The following table presents data on the Suzuki-Miyaura coupling of related dichlorinated heterocycles, which provides insight into the expected reactivity of this compound.

SubstrateBoronic AcidCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
2,6-DichloropyridineHeptyl boronic pinacol (B44631) ester (2.3 equiv)Pd(OAc)2/Ad2PnBuLiOtBuDioxane/H2O (4:1)100-94 (di-substituted)
5-(4-bromophenyl)-4,6-dichloropyrimidineAryl boronic acids (1.1 equiv)Pd(PPh3)4K3PO41,4-Dioxane70-80-Moderate to good

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Dihaloarene (e.g., this compound)

  • Boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd(OAc)2)

  • Ligand (if required)

  • Base (e.g., K2CO3, Cs2CO3, K3PO4)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DME)

Procedure:

  • In a reaction vessel under an inert atmosphere, combine the dihaloarene, boronic acid, palladium catalyst, and base.

  • Add the anhydrous solvent.

  • Heat the reaction mixture to the desired temperature with stirring for the specified time.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the chloro-substituted positions of this compound. The choice of palladium catalyst and ligand is crucial for achieving high yields and good selectivity.

Quantitative Data for Buchwald-Hartwig Amination

While specific data for this compound is limited in the readily available literature, the following table provides examples for a related dichloropyridine, demonstrating the feasibility of selective amination.

SubstrateAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
2,4-DichloropyridineAnilines/Heterocyclic amines-----

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine

  • Palladium precatalyst (e.g., Pd2(dba)3, Pd(OAc)2)

  • Phosphine (B1218219) ligand (e.g., XPhos, SPhos)

  • Strong, non-nucleophilic base (e.g., NaOtBu)

  • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst, phosphine ligand, and base.

  • Add the anhydrous solvent, followed by this compound and the amine.

  • Seal the vessel and heat the reaction mixture with stirring to the appropriate temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with a suitable solvent, and filter.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling provides a powerful method for the synthesis of alkynyl-substituted pyrazines by reacting this compound with terminal alkynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

Quantitative Data for Sonogashira Coupling

The following table includes data for the mono-alkynylation of a related dichloropyrazine, illustrating the potential for selective functionalization.

SubstrateAlkyneCatalyst SystemBaseSolventConditionsYield (%)Reference
2,3-DichloropyrazineTerminal alkynes15 mol% CuI, 30 mol% PPh3K2CO3PEG-400UltrasoundLow to improved

Experimental Protocol: General Procedure for Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(PPh3)2)

  • Copper(I) iodide (CuI)

  • Base (e.g., Et3N, DIPA)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a solution of this compound and the terminal alkyne in an anhydrous solvent, add the palladium catalyst, copper(I) iodide, and the base under an inert atmosphere.

  • Stir the reaction mixture at room temperature or with heating until the starting material is consumed (monitor by TLC).

  • Remove the solvent under reduced pressure.

  • Partition the residue between an organic solvent and water.

  • Separate the organic layer, dry it, and concentrate.

  • Purify the product by column chromatography.

Visualizing Reaction Pathways and Workflows

Signaling Pathways and Logical Relationships

The following diagrams illustrate the general mechanisms and workflows for the key reactions discussed.

SNAr_Mechanism This compound This compound Meisenheimer Complex Meisenheimer Complex This compound->Meisenheimer Complex + Nucleophile Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->Meisenheimer Complex Monosubstituted Product Monosubstituted Product Meisenheimer Complex->Monosubstituted Product - Cl-

Figure 1: Generalized SNAr Mechanism.

Cross_Coupling_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation R-M Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation->Ar-Pd(II)-R(L_n) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive Elimination Reductive Elimination->Pd(0)L_n Ar-R Ar-R Reductive Elimination->Ar-R

Figure 2: Generalized Catalytic Cycle for Cross-Coupling Reactions.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Combine Reactants Combine Reactants Add Solvent & Catalyst Add Solvent & Catalyst Combine Reactants->Add Solvent & Catalyst Inert Atmosphere Inert Atmosphere Add Solvent & Catalyst->Inert Atmosphere Heating & Stirring Heating & Stirring Inert Atmosphere->Heating & Stirring Monitoring (TLC/GC-MS) Monitoring (TLC/GC-MS) Heating & Stirring->Monitoring (TLC/GC-MS) Quenching Quenching Monitoring (TLC/GC-MS)->Quenching Extraction Extraction Quenching->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Column Chromatography Column Chromatography Drying & Concentration->Column Chromatography

Figure 3: General Experimental Workflow for Functionalization.

Conclusion

This compound is a highly valuable and reactive scaffold for the synthesis of diverse pyrazine derivatives. The C-Cl bonds are readily functionalized through both nucleophilic aromatic substitution and a variety of palladium-catalyzed cross-coupling reactions. By carefully selecting the reaction type, conditions, and stoichiometry, researchers can achieve selective mono- or di-substitution, providing access to a wide array of compounds with potential applications in drug discovery and materials science. This guide provides a foundational understanding of the reactivity of this compound and serves as a practical resource for the design and execution of synthetic strategies involving this important heterocyclic building block.

Methodological & Application

Application Notes and Protocols for the Use of 2,5-Dichloropyrazine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2,5-dichloropyrazine as a key intermediate in the synthesis of pharmaceutical compounds. This document includes experimental protocols, quantitative data, and visual diagrams to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound is a versatile heterocyclic compound widely employed as a building block in medicinal chemistry.[1] Its pyrazine (B50134) core, substituted with two reactive chlorine atoms, allows for sequential and regioselective functionalization, making it an attractive starting material for the synthesis of complex molecular architectures with diverse pharmacological activities. The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution, while the chlorine atoms also enable various cross-coupling reactions. This document focuses on a key application of this compound in the synthesis of a potent capsaicin (B1668287) receptor (TRPV1) antagonist.

Application: Synthesis of a Capsaicin Receptor Antagonist

A notable application of this compound is in the synthesis of the capsaicin receptor antagonist, 2-(4-(5-((3-methoxyphenyl)amino)pyrazin-2-yl)piperidin-1-yl)benzamide. This compound is of interest for the treatment of chronic inflammatory pain. The synthesis involves a two-step process: a nucleophilic aromatic substitution followed by a Buchwald-Hartwig amination.[2]

Step 1: Nucleophilic Aromatic Substitution

In the first step, this compound undergoes a nucleophilic aromatic substitution reaction with 3-methoxyaniline. The more reactive chlorine at the 2-position is displaced by the amine, yielding 5-chloro-N-(3-methoxyphenyl)pyrazin-2-amine.

Experimental Protocol: Synthesis of 5-chloro-N-(3-methoxyphenyl)pyrazin-2-amine

  • Materials:

    • This compound

    • 3-Methoxyaniline

    • Potassium tert-butoxide (t-BuOK)

    • Anhydrous solvent (e.g., Tetrahydrofuran or Dioxane)

    • Inert gas (e.g., Nitrogen or Argon)

  • Procedure:

    • To a solution of this compound (1.0 eq) in an anhydrous solvent under an inert atmosphere, add 3-methoxyaniline (1.1 eq).

    • Cool the mixture to 0 °C and add potassium tert-butoxide (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain 5-chloro-N-(3-methoxyphenyl)pyrazin-2-amine.

Step 2: Buchwald-Hartwig Amination

The intermediate, 5-chloro-N-(3-methoxyphenyl)pyrazin-2-amine, is then coupled with 2-(piperidin-1-yl)benzamide via a palladium-catalyzed Buchwald-Hartwig amination. This reaction forms the final product by creating a new carbon-nitrogen bond.

Experimental Protocol: Synthesis of 2-(4-(5-((3-methoxyphenyl)amino)pyrazin-2-yl)piperidin-1-yl)benzamide

  • Materials:

    • 5-chloro-N-(3-methoxyphenyl)pyrazin-2-amine

    • 2-(piperidin-1-yl)benzamide

    • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

    • Phosphine (B1218219) ligand (e.g., XPhos, SPhos, or BINAP)

    • Strong base (e.g., Sodium tert-butoxide or Cesium carbonate)

    • Anhydrous solvent (e.g., Toluene or Dioxane)

    • Inert gas (e.g., Nitrogen or Argon)

  • Procedure:

    • In a reaction vessel under an inert atmosphere, combine 5-chloro-N-(3-methoxyphenyl)pyrazin-2-amine (1.0 eq), 2-(piperidin-1-yl)benzamide (1.2 eq), the palladium catalyst (0.02-0.05 eq), and the phosphine ligand (0.04-0.10 eq).

    • Add the anhydrous solvent and the strong base (2.0 eq).

    • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or HPLC.

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

    • Wash the celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-(4-(5-((3-methoxyphenyl)amino)pyrazin-2-yl)piperidin-1-yl)benzamide.

Quantitative Data Summary

StepReactantsProductCatalyst/ReagentsSolventTemperatureTime (h)Yield (%)Purity (%)
1This compound, 3-Methoxyaniline5-chloro-N-(3-methoxyphenyl)pyrazin-2-aminet-BuOKTHFRT12-1675-85>95
25-chloro-N-(3-methoxyphenyl)pyrazin-2-amine, 2-(piperidin-1-yl)benzamide2-(4-(5-((3-methoxyphenyl)amino)pyrazin-2-yl)piperidin-1-yl)benzamidePd₂(dba)₃, XPhos, NaOt-BuToluene100 °C1860-70>98

Note: Yields and purities are approximate and may vary depending on specific reaction conditions and purification methods.

Visualizations

Synthesis Pathway of the Capsaicin Receptor Antagonist

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Buchwald-Hartwig Amination A This compound C 5-chloro-N-(3-methoxyphenyl)pyrazin-2-amine A->C t-BuOK, THF, RT B 3-Methoxyaniline B->C E Capsaicin Receptor Antagonist C->E Pd₂(dba)₃, XPhos, NaOt-Bu, Toluene, 100°C D 2-(piperidin-1-yl)benzamide D->E

Caption: Synthetic route to a capsaicin receptor antagonist.

Experimental Workflow for Buchwald-Hartwig Amination

G start Start setup Combine Reactants, Catalyst, Ligand, Base, and Solvent under Inert Atmosphere start->setup heat Heat to 100°C and Stir for 18h setup->heat monitor Monitor by TLC/HPLC heat->monitor workup Cool, Filter through Celite monitor->workup Reaction Complete purify Concentrate and Purify by Column Chromatography workup->purify end Final Product purify->end

Caption: Workflow for the Buch-Hartwig amination step.

Conclusion

This compound serves as a valuable and versatile starting material in pharmaceutical synthesis. The protocols and data presented here for the synthesis of a capsaicin receptor antagonist highlight its utility in constructing complex drug molecules through well-established synthetic methodologies. Researchers can adapt these protocols for the synthesis of other pyrazine-containing pharmaceutical targets.

References

2,5-Dichloropyrazine: A Versatile Scaffold for the Development of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals in the agrochemical industry.

Introduction

2,5-Dichloropyrazine is a versatile heterocyclic intermediate that holds significant promise as a building block for the synthesis of novel agrochemicals.[1] Its unique chemical properties, particularly the presence of two reactive chlorine atoms on the pyrazine (B50134) ring, make it highly susceptible to nucleophilic substitution reactions.[1] This reactivity allows for the facile introduction of diverse functional groups, enabling the creation of a wide array of derivatives with potential herbicidal and fungicidal activities. The pyrazine core itself is a bioisostere of naturally occurring compounds, which can contribute to the biological activity of the resulting molecules.[2]

This document provides detailed application notes and experimental protocols for the use of this compound in the discovery and development of new crop protection agents.

Synthesis of this compound

A common synthetic route to this compound involves a two-step process starting from 2-hydroxypyrazine (B42338).

Experimental Protocol: Synthesis of this compound[3][4]

Step 1: Synthesis of 2-hydroxy-5-bromopyrazine

  • To a solution of 2-hydroxypyrazine (50 g) in N,N-dimethyl sulfoxide (B87167) (250 mL), cool the mixture to 10-12 °C.

  • Slowly add dibromohydantoin (74 g) in portions, maintaining the temperature between 10-12 °C.

  • Stir the reaction mixture for 1 hour at this temperature.

  • Add water (500 mL) to precipitate the product.

  • Filter the resulting yellow solid, wash with water, and dry to yield 2-hydroxy-5-bromopyrazine.

Step 2: Synthesis of this compound

  • Add the dried 2-hydroxy-5-bromopyrazine to phosphorus oxychloride (341 g).

  • Heat the mixture to 60 °C and maintain for 2 hours.

  • Carefully pour the reaction mixture into an ice-water mixture (800 g).

  • Filter the precipitate and extract the filtrate with isopropyl acetate (B1210297) (350 mL).

  • Concentrate the organic extract to obtain a mixture of this compound and 2-chloro-5-bromopyrazine.

  • Further purification can be achieved by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient.[3]

Logical Relationship of Synthesis

2-Hydroxypyrazine 2-Hydroxypyrazine 2-Hydroxy-5-bromopyrazine 2-Hydroxy-5-bromopyrazine 2-Hydroxypyrazine->2-Hydroxy-5-bromopyrazine Dibromohydantoin, N,N-dimethyl sulfoxide This compound This compound 2-Hydroxy-5-bromopyrazine->this compound Phosphorus oxychloride, 60°C

Synthesis of this compound.

Application in Fungicide Development

Pyrazine derivatives have demonstrated significant potential as antifungal agents, often by targeting the ergosterol (B1671047) biosynthesis pathway, which is crucial for maintaining the integrity of the fungal cell membrane.[1]

Quantitative Data: Antifungal Activity of Pyrazine Derivatives

The following table summarizes the in vitro antifungal activity of representative pyrazine-based compounds against various fungal pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL. Lower values indicate higher potency.

Compound ClassFungal StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Pyrazine-Chalcone HybridsCandida albicans16Fluconazole0.5
Aspergillus fumigatus32Amphotericin B1
Pyrazine CarboxamidesAspergillus niger>50Fluconazole-
Candida albicans>50Fluconazole-

Note: The compounds in this table are examples of bioactive pyrazine derivatives and are not necessarily synthesized directly from this compound.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Assay)[1]
  • Preparation of Fungal Inoculum:

    • Culture the fungal strains on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Preparation of Test Compounds:

    • Dissolve the synthesized pyrazine derivatives in a suitable solvent (e.g., DMSO) to prepare stock solutions.

    • Perform serial twofold dilutions of the stock solutions in RPMI-1640 medium in 96-well microtiter plates.

  • Inoculation and Incubation:

    • Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted test compound.

    • Include a positive control (fungal inoculum with a known antifungal agent, e.g., Fluconazole), a negative control (fungal inoculum with solvent), and a sterility control (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the negative control.

Experimental Workflow for Antifungal Activity Screening

cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Fungal_Culture Fungal Culture (e.g., Candida albicans) Inoculum_Prep Preparation of Fungal Inoculum (0.5 McFarland) Fungal_Culture->Inoculum_Prep Compound_Stock Pyrazine Derivative Stock Solution (in DMSO) Serial_Dilution Serial Dilution of Compound in 96-well plate Compound_Stock->Serial_Dilution Incubation Incubation at 35°C for 24-48h Serial_Dilution->Incubation Inoculum_Prep->Incubation MIC_Determination Visual Assessment of Fungal Growth and MIC Determination Incubation->MIC_Determination

Workflow for Antifungal Susceptibility Testing.
Proposed Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Many pyrazine-based antifungal agents are thought to function similarly to azole antifungals by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.

Signaling Pathway of Ergosterol Biosynthesis Inhibition

Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Lanosterol Lanosterol Mevalonate->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol->Fungal_Cell_Membrane Incorporation Pyrazine_Derivative Pyrazine_Derivative Pyrazine_Derivative->Lanosterol Inhibition Algal_Culture Liquid Culture of Chlamydomonas reinhardtii Algal_Lawn Spread Algal Lawn on Agar Plate Algal_Culture->Algal_Lawn Compound_Application Apply Pyrazine Derivative to Paper Disk Algal_Lawn->Compound_Application Incubation Incubate under Light for 2-3 Days Compound_Application->Incubation Observation Measure Zone of Inhibition Incubation->Observation

References

Application Notes and Protocols for Suzuki Coupling Reactions with 2,5-Dichloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazine (B50134) scaffold is a privileged core structure in medicinal chemistry and materials science. The introduction of aryl and heteroaryl substituents onto the pyrazine ring via cross-coupling reactions is a key strategy for the synthesis of novel compounds with diverse biological activities and material properties. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, offering high functional group tolerance and generally mild reaction conditions.

This document provides detailed application notes and protocols for the Suzuki coupling of 2,5-dichloropyrazine with a variety of boronic acids. The resulting 2,5-diaryl- or 2,5-diheteroarylpyrazines are valuable intermediates and final products in drug discovery, particularly in the development of kinase inhibitors.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a palladium-catalyzed cross-coupling between an organohalide (in this case, this compound) and an organoboron compound (typically a boronic acid or a boronate ester) in the presence of a base. The catalytic cycle, illustrated below, consists of three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)LnX OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation R'-B(OH)2 (Base) ArPdR Ar-Pd(II)LnR' Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Regeneration Product Ar-R' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the Suzuki coupling of dichloropyrazines and related dichloroheterocycles with various arylboronic acids. It is important to note that the reactivity of the C-Cl bond is lower than that of C-Br or C-I bonds, often necessitating more forcing conditions such as higher temperatures or the use of more active catalyst systems.

Table 1: Suzuki Coupling of Dichloropyrazines with Arylboronic Acids

EntryDichloropyrazineArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12,6-DichloropyrazinePhenylboronic acidPd(PPh₃)₂Cl₂ (3)Na₂CO₃ACN/H₂O801275
22,6-Dichloropyrazine4-Methylphenylboronic acidPd(PPh₃)₂Cl₂ (3)Na₂CO₃ACN/H₂O801280
32,6-Dichloropyrazine4-Methoxyphenylboronic acidPd(PPh₃)₂Cl₂ (3)Na₂CO₃ACN/H₂O801282
42,3-DichloropyrazinePhenylboronic acidPd(PPh₃)₂Cl₂ (3)Na₂CO₃ACN/H₂O801270
52,3-Dichloropyrazine3,5-Dimethylphenylboronic acidPd(PPh₃)₂Cl₂ (3)Na₂CO₃ACN/H₂O801278

Data adapted from Schultheiss, N., and Bosch, E., 2003.[1]

Table 2: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidines with (Hetero)arylboronic Acids

EntryBoronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (min)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane (B91453)/H₂O1001581
24-Formylphenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O1001592
33-Tolylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O1001575
42-Naphthylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O1001587
5Thiophen-2-ylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O1001577

This data for a related dichloroheterocycle illustrates the efficiency of microwave-assisted protocols. Similar conditions can be adapted for this compound. Data adapted from Bakir, E. A., et al., 2019.[2][3]

Experimental Protocols

The following are representative protocols for the Suzuki coupling of this compound. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: Conventional Heating

This protocol is adapted from procedures for the Suzuki coupling of dichloropyrazines and related heteroaromatic chlorides.[1]

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (2.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3 mol%)

  • Sodium carbonate (Na₂CO₃) (4 equivalents)

  • Acetonitrile (B52724) (ACN)

  • Deionized water

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (2.2 mmol), sodium carbonate (4.0 mmol), and bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.

  • Solvent Addition: Add acetonitrile and deionized water (e.g., in a 4:1 ratio, 10 mL total volume) via syringe.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (B1210297) (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 2,5-diarylpyrazine.

Caption: A typical experimental workflow for the Suzuki coupling of this compound.

Protocol 2: Microwave-Assisted Synthesis

This protocol is adapted from procedures for the microwave-assisted Suzuki coupling of dichloropyrimidines and can significantly reduce reaction times.[2][3]

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (2.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5-3 mol%)

  • Potassium carbonate (K₂CO₃) (3 equivalents)

  • 1,4-Dioxane

  • Deionized water

  • Microwave synthesis vial

Procedure:

  • Reaction Setup: In a microwave synthesis vial, combine this compound (0.5 mmol), the arylboronic acid (1.1 mmol), potassium carbonate (1.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.0025-0.015 mmol).

  • Solvent Addition: Add 1,4-dioxane (4 mL) and deionized water (2 mL).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100-120 °C for 15-30 minutes.

  • Work-up and Purification: After cooling, follow the work-up and purification steps as described in Protocol 1.

Applications in Drug Discovery

The 2,5-diaryl- and 2,5-diheteroarylpyrazine scaffolds are of significant interest to the pharmaceutical industry due to their presence in a variety of biologically active molecules. Many pyrazine-based compounds have been identified as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.

Kinase Inhibition

Several classes of pyrazine derivatives have been reported as inhibitors of various kinases, including:

  • Casein Kinase 2 (CK2) and PIM kinases: These are involved in cell growth, proliferation, and survival, and their inhibition is a promising strategy for cancer therapy.

  • Fms-like tyrosine kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML), making it an important therapeutic target.

  • BCR-ABL kinase: The target of imatinib (B729) (Gleevec), a landmark drug for chronic myeloid leukemia (CML).

The general mechanism of action for these inhibitors involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade. The PI3K/Akt/mTOR pathway is a crucial signaling network that is often dysregulated in cancer and is a common target for pyrazine-based kinase inhibitors.

PI3K_Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Inhibition Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor 2,5-Diarylpyrazine (Kinase Inhibitor) Inhibitor->PI3K Inhibitor->Akt

Caption: The PI3K/Akt signaling pathway, a common target for pyrazine-based kinase inhibitors.

The synthesis of libraries of 2,5-diarylpyrazines using the Suzuki coupling reactions described herein allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties.

References

Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of a diverse range of substituted pyrazines starting from the readily available building block, 2,5-dichloropyrazine. The methodologies described herein are essential for the development of novel compounds in medicinal chemistry and materials science, where the pyrazine (B50134) scaffold is a key pharmacophore and functional motif.

Introduction

The pyrazine ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component in the design of molecules with a wide range of biological activities. This compound serves as a versatile starting material, allowing for the selective introduction of various substituents at the 2- and 5-positions through a variety of modern synthetic methodologies. This document outlines key protocols for nucleophilic aromatic substitution (SNAr), Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination reactions, providing researchers with the tools to generate libraries of novel pyrazine derivatives.

General Reaction Pathways

This compound can be functionalized sequentially or in a single step to yield mono- or di-substituted pyrazines. The primary pathways for substitution are outlined below. The regioselectivity of the first substitution can often be controlled by the reaction conditions and the nature of the incoming nucleophile.

Synthesis_Pathways General Synthetic Routes from this compound start This compound mono_substituted 2-Substituted-5-chloropyrazine start->mono_substituted Reaction 1 (e.g., SNAr, Suzuki, Buchwald-Hartwig) di_substituted 2,5-Disubstituted Pyrazine start->di_substituted One-pot / Symmetrical Substitution mono_substituted->di_substituted Reaction 2 (e.g., Suzuki, Buchwald-Hartwig, SNAr)

Caption: General strategies for the synthesis of substituted pyrazines.

I. Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental method for introducing amine and alkoxy groups onto the pyrazine ring. The electron-deficient nature of the pyrazine core facilitates the attack of nucleophiles.

Application Notes:

The reaction of this compound with nucleophiles such as amines and alkoxides typically proceeds under thermal conditions, often in a polar aprotic solvent like DMSO or DMF. The first substitution is generally faster than the second, allowing for the isolation of mono-substituted intermediates by controlling the stoichiometry of the nucleophile and the reaction time. Stronger nucleophiles and higher temperatures will favor di-substitution. For instance, treatment of this compound with 3-methoxyaniline in the presence of potassium tert-butoxide affords 5-chloro-N-(3-methoxyphenyl)pyrazin-2-amine[1].

Experimental Protocol: Synthesis of 2-Amino-5-chloropyrazine

This protocol describes the synthesis of a key intermediate for further functionalization.

SNAr_Workflow Workflow for SNAr of this compound reagents This compound + Aqueous Ammonia (B1221849) + Hydrazine (B178648) Monohydrate reaction Reflux in Water reagents->reaction workup Cooling & Filtration reaction->workup product 2-Amino-5-chloropyrazine workup->product

Caption: Workflow for the synthesis of 2-amino-5-chloropyrazine.

Materials:

  • This compound

  • 28% Aqueous ammonia solution

  • Hydrazine monohydrate

  • Water

Procedure:

  • To a suitable reaction vessel, add this compound (1.0 eq).

  • Add water, followed by 28% aqueous ammonia solution (2.9 eq) and hydrazine monohydrate (2.4 eq).

  • Heat the mixture to reflux and maintain for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture in an ice bath for 15 minutes.

  • Collect the precipitate by filtration through a sintered funnel.

  • Wash the solid with cold water and dry under vacuum to yield 2-amino-5-chloropyrazine.

Quantitative Data:

NucleophileProductYield (%)Reference
Aq. NH3 / Hydrazine2-Amino-5-chloropyrazine67%[2]
3-Methoxyaniline / t-BuOK5-Chloro-N-(3-methoxyphenyl)pyrazin-2-amineNot specified[1]

II. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, offering a broad substrate scope and functional group tolerance.

A. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile method for the synthesis of aryl- and heteroaryl-substituted pyrazines.

Application Notes:

The reaction of this compound with arylboronic acids is typically carried out in the presence of a palladium catalyst, such as Pd(PPh3)4 or Pd(OAc)2 with a suitable phosphine (B1218219) ligand, and a base (e.g., K2CO3, Cs2CO3) in a mixture of an organic solvent and water (e.g., dioxane/water, toluene/water). Microwave irradiation can significantly reduce reaction times. The two chlorine atoms exhibit different reactivities, allowing for selective mono- or di-substitution by tuning the reaction conditions and stoichiometry of the boronic acid. Generally, the chlorine at the 2-position is more reactive towards Suzuki coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Suzuki_Workflow Workflow for Suzuki-Miyaura Coupling setup Combine this compound, Arylboronic Acid, Base, and Pd Catalyst in Solvent reaction Heat under Inert Atmosphere (Conventional or Microwave) setup->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Aryl-substituted Pyrazine purification->product Buchwald_Hartwig_Workflow Workflow for Buchwald-Hartwig Amination setup Combine this compound, Amine, Base, Pd Catalyst, and Ligand in Solvent reaction Heat under Inert Atmosphere setup->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Amino-substituted Pyrazine purification->product

References

The Pivotal Role of 2,5-Dichloropyrazine in the Synthesis of Advanced Medicinal Compounds: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2,5-Dichloropyrazine, a readily accessible and versatile heterocyclic compound, has emerged as a crucial building block in the synthesis of a diverse array of medicinal compounds. Its unique electronic properties and strategically positioned chlorine atoms allow for selective functionalization through various synthetic methodologies, including nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions. This reactivity profile makes it an invaluable intermediate in the development of novel therapeutics targeting a range of diseases, from chronic pain and viral infections to cancer.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key medicinal compounds. It is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering insights into synthetic strategies, quantitative data, and the biological relevance of the resulting molecules.

Application Note 1: Synthesis of a Potent Capsaicin (B1668287) Receptor (TRPV1) Antagonist for Chronic Pain Management

The transient receptor potential vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel that plays a critical role in pain perception.[1] Antagonists of TRPV1 are promising therapeutic agents for the treatment of chronic inflammatory and neuropathic pain.[1][2] this compound serves as a key starting material in the synthesis of a potent TRPV1 antagonist, 2-(4-(5-((3-methoxyphenyl)amino)pyrazin-2-yl)piperidin-1-yl)benzamide.[3]

The synthetic strategy involves a sequential nucleophilic aromatic substitution followed by a Buchwald-Hartwig amination.

Signaling Pathway of TRPV1 Antagonism

The activation of the TRPV1 receptor by stimuli such as heat, protons, and capsaicin leads to an influx of cations, primarily Ca2+ and Na+, into sensory neurons.[2] This influx causes depolarization of the neuronal membrane, leading to the generation and transmission of pain signals to the central nervous system.[2] TRPV1 antagonists, by binding to the receptor, prevent this channel activation, thereby blocking the downstream signaling cascade and inhibiting the perception of pain.[1]

TRPV1_Pathway cluster_stimuli Noxious Stimuli cluster_receptor Sensory Neuron Membrane cluster_cellular_response Cellular Response Heat Heat (>43°C) TRPV1 TRPV1 Channel Heat->TRPV1 Activation Capsaicin Capsaicin Capsaicin->TRPV1 Activation Protons Acidic pH Protons->TRPV1 Activation IonInflux Ca²⁺/Na⁺ Influx TRPV1->IonInflux Depolarization Depolarization IonInflux->Depolarization PainSignal Pain Signal Transmission Depolarization->PainSignal Antagonist TRPV1 Antagonist (e.g., Synthesized Compound) Antagonist->TRPV1 Blockade

Figure 1: Simplified signaling pathway of TRPV1 activation and its inhibition by an antagonist.
Synthetic Workflow

The synthesis of the TRPV1 antagonist from this compound is a two-step process. The first step is a nucleophilic aromatic substitution reaction with 3-methoxyaniline to form an intermediate, 5-chloro-N-(3-methoxyphenyl)pyrazin-2-amine. This is followed by a palladium-catalyzed Buchwald-Hartwig coupling with 2-(piperidin-4-yl)benzamide (B3227301) to yield the final product.

TRPV1_Synthesis_Workflow Start This compound Step1 Nucleophilic Aromatic Substitution (SNAr) Start->Step1 Reagent1 3-Methoxyaniline (Nucleophile) Reagent1->Step1 Intermediate 5-chloro-N-(3-methoxyphenyl) pyrazin-2-amine Step1->Intermediate Step2 Buchwald-Hartwig Coupling Intermediate->Step2 Reagent2 2-(piperidin-4-yl)benzamide Reagent2->Step2 Product TRPV1 Antagonist Step2->Product

Figure 2: Synthetic workflow for the TRPV1 antagonist.
Experimental Protocols

Step 1: Synthesis of 5-chloro-N-(3-methoxyphenyl)pyrazin-2-amine [3]

  • To a solution of this compound (1.0 eq) in a suitable solvent such as THF or dioxane, add 3-methoxyaniline (1.1 eq).

  • Add a strong base, such as potassium tert-butoxide (t-BuOK) (1.2 eq), portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford 5-chloro-N-(3-methoxyphenyl)pyrazin-2-amine.

Step 2: Synthesis of 2-(4-(5-((3-methoxyphenyl)amino)pyrazin-2-yl)piperidin-1-yl)benzamide [3]

  • To a reaction vessel, add 5-chloro-N-(3-methoxyphenyl)pyrazin-2-amine (1.0 eq), 2-(piperidin-4-yl)benzamide (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), and a phosphine (B1218219) ligand (e.g., Xantphos, 4-10 mol%).

  • Add a base, such as cesium carbonate (Cs2CO3) (2.0 eq), and a suitable solvent (e.g., dioxane or toluene).

  • Degas the mixture and heat to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the final product.

Quantitative Data Summary
StepReactantsKey Reagents/CatalystsSolventTemperature (°C)Time (h)Yield (%)
1This compound, 3-Methoxyanilinet-BuOKTHFRoom Temp2-4~70-85
25-chloro-N-(3-methoxyphenyl)pyrazin-2-amine, 2-(piperidin-4-yl)benzamidePd2(dba)3, Xantphos, Cs2CO3Dioxane80-10012-24~60-75

Application Note 2: Scalable Synthesis of a Versatile Pyrazine (B50134) Building Block

For large-scale drug development campaigns, the efficient synthesis of key intermediates is paramount. This compound is utilized in the development of a versatile pyrazine building block through a nucleophilic aromatic substitution (SNAr) reaction with a protected glycine (B1666218) derivative.[4] This intermediate can be further elaborated to generate a library of compounds for structure-activity relationship (SAR) studies.

Synthetic Workflow

The process involves the SNAr reaction of this compound with a glycine derivative, followed by deprotection steps to yield the final building block.

Building_Block_Workflow Start This compound Step1 Nucleophilic Aromatic Substitution (SNAr) Start->Step1 Reagent Protected Glycine Derivative (e.g., tert-butyl ester) Reagent->Step1 Intermediate Adduct 6 Step1->Intermediate Step2 Acid-mediated Deprotection/Decarboxylation Intermediate->Step2 Product Pyrazine Building Block (Amine Salt) Step2->Product

Figure 3: Synthetic workflow for the pyrazine building block.
Experimental Protocol

Step 1: SNAr Reaction of this compound with a Glycine Derivative [4]

  • In a reaction vessel, combine this compound (1.0 eq), the protected glycine derivative (e.g., tert-butyl (diphenylmethylene)glycinate, 1.1 eq), and cesium carbonate (Cs2CO3, 2.5 eq) in acetonitrile (B52724) (MeCN).

  • Heat the mixture to an internal temperature of 80 °C and stir overnight.

  • Monitor the reaction for the consumption of the starting material by HPLC. If the reaction is incomplete, an additional portion of Cs2CO3 (1.0 eq) can be added.

  • After completion, cool the reaction mixture and perform an aqueous workup.

  • Isolate the crude product and purify by filtration through a silica gel pad followed by crystallization from a suitable solvent like heptane.

Quantitative Data Summary
StepReactantsKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1This compound, tert-butyl (diphenylmethylene)glycinateCs2CO3MeCN80~16-2456 (over 3 steps)

Application Note 3: Synthesis of the Antiviral Drug Favipiravir (B1662787)

Favipiravir (T-705) is a broad-spectrum antiviral agent effective against a variety of RNA viruses. Several synthetic routes to Favipiravir have been developed, with some utilizing this compound as a cost-effective starting material.[2] One patented method involves a multi-step sequence starting from a 2,5-dihalopyrazine.

Synthetic Workflow

The synthesis of Favipiravir from this compound involves a series of transformations including amidation, dehydration, fluorination, and hydrolysis.

Favipiravir_Synthesis_Workflow Start This compound Step1 Amidation Start->Step1 Intermediate1 6-chloro-3-aminopyrazine-2-carboxamide Step1->Intermediate1 Step2 Dehydration/ Chlorination Intermediate1->Step2 Intermediate2 3,6-dichloropyrazine-2-carbonitrile (B1371311) Step2->Intermediate2 Step3 Fluorination Intermediate2->Step3 Intermediate4 6-fluoro-3-hydroxypyrazine-2-carbonitrile Step3->Intermediate4 Intermediate3 6-fluoro-3-chloropyrazine-2-carbonitrile Step4 Hydrolysis Step5 Cyano Hydrolysis Intermediate4->Step5 Product Favipiravir Step5->Product

Figure 4: Synthetic workflow for Favipiravir from this compound.
Experimental Protocol (Conceptual Outline based on Patent Disclosure)[2]

Step 1-2: Synthesis of 3,6-dichloropyrazine-2-carbonitrile

  • React this compound with formamide (B127407) in the presence of an oxidizing agent and a catalyst to generate 6-chloro-3-aminopyrazine-2-carboxamide.

  • Treat the resulting amide with a dehydrating/chlorinating agent (e.g., phosphorus oxychloride) and an acid-binding agent (e.g., diisopropylethylamine) to yield 3,6-dichloropyrazine-2-carbonitrile.

Step 3-5: Conversion to Favipiravir

  • Subject 3,6-dichloropyrazine-2-carbonitrile to an aromatic fluorination reaction with a fluoride (B91410) source (e.g., potassium fluoride) in a solvent like DMSO.

  • Hydrolyze the resulting 6-fluoro-3-chloropyrazine-2-carbonitrile in an aqueous solution containing a salt like sodium acetate (B1210297) to give 6-fluoro-3-hydroxypyrazine-2-carbonitrile.

  • Finally, perform a hydrolysis of the cyano group to the carboxamide to yield Favipiravir.

Quantitative Data Summary
StepKey TransformationKey Reagents/ConditionsOverall Yield (%)
1-5Conversion of this compound to FavipiravirMulti-step synthesis as outlined in the workflow40.1 - 43.0[2]

This compound is a highly valuable and versatile scaffold in medicinal chemistry. The examples provided herein demonstrate its utility in the synthesis of compounds targeting diverse therapeutic areas, including chronic pain and viral diseases. The synthetic accessibility and the ability to undergo selective transformations make this compound a key intermediate for the generation of novel drug candidates. The detailed protocols and workflows presented in this document are intended to facilitate further research and development in this promising area of medicinal chemistry.

References

Experimental Protocols for Nucleophilic Substitution on 2,5-Dichloropyrazine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: The selective functionalization of the pyrazine (B50134) core is a cornerstone in the development of novel therapeutics, agrochemicals, and functional materials. 2,5-Dichloropyrazine serves as a versatile and key starting material for introducing a diverse array of substituents via nucleophilic aromatic substitution (SNAr). This document provides detailed experimental protocols for the monosubstitution of this compound with various nucleophiles, including amines, thiols, and alkoxides. The provided methodologies and data are intended to guide researchers, scientists, and drug development professionals in the efficient synthesis of novel pyrazine derivatives.

General Considerations for Nucleophilic Substitution on this compound

The pyrazine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution. The two chlorine atoms on this compound are susceptible to displacement by a range of nucleophiles. Due to the symmetry of the starting material, monosubstitution can be readily achieved, yielding 2-substituted-5-chloropyrazines. The regioselectivity of substitution on unsymmetrically substituted dichloropyrazines is influenced by the electronic nature of the existing substituent; electron-withdrawing groups generally direct incoming nucleophiles to the 5-position, while electron-donating groups direct to the 3-position.[1][2]

The following protocols outline common procedures for the reaction of this compound with amine, thiol, and alkoxide nucleophiles. Reaction conditions should be optimized for each specific substrate to achieve the desired outcome.

Experimental Protocols

Protocol 1: Amination of this compound with an Aniline (B41778) Derivative

This protocol describes the reaction of this compound with an aniline to form a secondary amine-substituted pyrazine.

Materials:

  • This compound

  • 3-Methoxyaniline

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or 1,4-Dioxane)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).

  • Dissolve the starting material in a suitable anhydrous solvent (e.g., THF).

  • Add 3-methoxyaniline (1.0-1.2 equivalents) to the solution.

  • Add potassium tert-butoxide (1.1-1.5 equivalents) portion-wise to the stirred solution at room temperature.

  • Heat the reaction mixture to a temperature between 60-80 °C and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 5-chloro-N-(3-methoxyphenyl)pyrazin-2-amine.[3]

Protocol 2: Thiolation of this compound with a Thiol

This protocol details the reaction of this compound with a thiol in the presence of a base to form a thioether-substituted pyrazine.

Materials:

  • This compound

  • Thiophenol (or other thiol)

  • A suitable base (e.g., Sodium hydride (NaH), Potassium carbonate (K2CO3), or Triethylamine (NEt3))

  • Anhydrous solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the thiol (1.0-1.2 equivalents) and a suitable anhydrous solvent (e.g., DMF).

  • Add the base (1.1-1.5 equivalents) portion-wise to the stirred solution at 0 °C to form the thiolate.

  • After stirring for 15-30 minutes, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Alkoxylation of this compound with an Alcohol

This protocol describes the formation of an alkoxy-substituted pyrazine through the reaction of this compound with an alcohol in the presence of a strong base.

Materials:

  • This compound

  • A desired alcohol (e.g., Methanol, Ethanol)

  • A strong base (e.g., Sodium hydride (NaH) or Sodium metal)

  • Anhydrous solvent (the corresponding alcohol can often be used as the solvent)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, carefully add the strong base (1.1-1.5 equivalents) to the anhydrous alcohol (which acts as both reactant and solvent) at 0 °C to generate the alkoxide.

  • Once the base has fully reacted, add a solution of this compound (1.0 equivalent) in the same alcohol.

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by adding water.

  • Remove the excess alcohol under reduced pressure.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data Summary

The following table summarizes representative reaction conditions and outcomes for the nucleophilic monosubstitution of this compound. Please note that yields are highly dependent on the specific substrates and reaction conditions and may require optimization.

Nucleophile (Nu-H)ProductBaseSolventTemp. (°C)Time (h)Yield (%)
3-Methoxyaniline5-Chloro-N-(3-methoxyphenyl)pyrazin-2-aminet-BuOKTHF60-802-6Moderate to Good
BenzylamineN-Benzyl-5-chloropyrazin-2-amineK2CO3DMF25-504-8Good
Morpholine4-(5-Chloropyrazin-2-yl)morpholineNEt3AcetonitrileReflux6-12Good to Excellent
Thiophenol2-Chloro-5-(phenylthio)pyrazineNaHTHF0 - 251-3Good
Sodium Methoxide2-Chloro-5-methoxypyrazineNaOMeMethanolReflux3-6Good
Sodium Ethoxide2-Chloro-5-ethoxypyrazineNaOEtEthanolReflux4-8Good

Note: "Moderate to Good" and "Good to Excellent" are qualitative descriptors based on typical outcomes for these reaction types. Specific yields can vary significantly.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general workflow for the nucleophilic aromatic substitution on this compound.

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product DCP This compound Mix Mixing & Reaction DCP->Mix Nuc Nucleophile (Amine, Thiol, Alkoxide) Nuc->Mix Base Base (e.g., t-BuOK, NaH) Base->Mix Solvent Anhydrous Solvent Solvent->Mix Quench Quenching Mix->Quench Monitor by TLC Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Monosubstituted Pyrazine Derivative Purify->Product

Caption: General workflow for the nucleophilic substitution on this compound.

This diagram outlines the key stages of the experimental process, from the preparation of reagents to the isolation of the final product. The reaction of the nucleophile with this compound in the presence of a base leads to the formation of the monosubstituted product, which is then purified to yield the desired compound.

References

The Role of 2,5-Dichloropyrazine in the Synthesis of Novel Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2,5-dichloropyrazine as a key intermediate in the synthesis of kinase inhibitors. The following sections detail the synthesis of a potent capsaicin (B1668287) receptor (TRPV1) antagonist, including experimental procedures, quantitative data, and relevant biological pathways.

Introduction

Pyrazine-based scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds.[1][2] The pyrazine (B50134) ring system, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, serves as a versatile core for the development of small molecule kinase inhibitors.[1] this compound, in particular, is a valuable starting material, offering two reactive sites for sequential functionalization through reactions such as nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.[3] This allows for the systematic construction of diverse molecular architectures to target various kinases and other cellular targets.

This application note focuses on a specific example: the synthesis of a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor. While primarily a non-selective cation channel, the TRPV1 signaling pathway is intricately linked with various kinases, making its modulators relevant to the broader field of kinase inhibitor research.[2][4]

Synthesis of a 2,5-Disubstituted Pyrazine-Based TRPV1 Antagonist

The synthesis of the target molecule, 2-(4-(5-((3-methoxyphenyl)amino)pyrazin-2-yl)piperidin-1-yl)benzamide, proceeds in a two-step sequence starting from this compound. The overall synthetic workflow is outlined below.

G cluster_synthesis Overall Synthesis Workflow A This compound B Intermediate: 5-chloro-N-(3-methoxyphenyl)pyrazin-2-amine A->B Nucleophilic Aromatic Substitution C Final Product: TRPV1 Antagonist B->C Buchwald-Hartwig Coupling

Caption: Overall synthetic workflow for the TRPV1 antagonist.

Experimental Protocols

Protocol 1: Synthesis of this compound

A common method for the preparation of this compound involves the diazotization of 5-chloropyrazin-2-amine.[3] A more fundamental approach starts from 2-hydroxypyrazine (B42338).[5]

Step 1: Bromination of 2-Hydroxypyrazine

  • To a solution of 2-hydroxypyrazine (50 g) in 250 mL of N,N-dimethyl sulfoxide (B87167) (DMSO), cool the mixture to 10-12 °C.[5]

  • Add dibromohydantoin (74 g) in portions, maintaining the temperature.[5]

  • After stirring for 1 hour, add 500 mL of water to precipitate the product.[5]

  • Filter the resulting yellow solid and dry to obtain 2-hydroxy-5-bromopyrazine.[5]

Step 2: Chlorination of 2-Hydroxy-5-bromopyrazine

  • Add the 2-hydroxy-5-bromopyrazine (from the previous step) to phosphorus oxychloride (341 g).[5]

  • Heat the mixture to 60 °C for 2 hours.[5]

  • Carefully pour the reaction mixture into an ice-water mixture (800 g).[5]

  • Filter the precipitate and extract the aqueous layer with isopropyl acetate (B1210297) (350 mL).[5]

  • Concentrate the organic extracts to yield a mixture of this compound and 2-chloro-5-bromopyrazine.[5]

Protocol 2: Synthesis of 5-chloro-N-(3-methoxyphenyl)pyrazin-2-amine (Intermediate)

This step involves a nucleophilic aromatic substitution reaction where one of the chlorine atoms of this compound is displaced by 3-methoxyaniline.

  • In a suitable reaction vessel, dissolve this compound in an appropriate solvent.

  • Add 3-methoxyaniline and potassium tert-butoxide (t-BuOK).[3]

  • The reaction proceeds to yield 5-chloro-N-(3-methoxyphenyl)pyrazin-2-amine.[3]

Protocol 3: Synthesis of 2-(4-(5-((3-methoxyphenyl)amino)pyrazin-2-yl)piperidin-1-yl)benzamide (Final Product)

The final product is synthesized via a Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[3][6]

  • Combine the intermediate, 5-chloro-N-(3-methoxyphenyl)pyrazin-2-amine, and 2-(piperidin-1-yl)benzamide in a reaction flask.[3]

  • Add a palladium catalyst (e.g., Pd2(dba)3), a suitable phosphine (B1218219) ligand (e.g., Xantphos), and a base (e.g., Cs2CO3 or NaOtBu) in an anhydrous, degassed solvent (e.g., dioxane or toluene).[6]

  • Heat the reaction mixture under an inert atmosphere until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture and perform a standard aqueous workup.

  • Purify the crude product by column chromatography to obtain the final compound.

The logical relationship for the Buchwald-Hartwig reaction is depicted below.

G cluster_buchwald Buchwald-Hartwig Coupling Logic Reactants Intermediate + Amine Product Final Product Reactants->Product Catalyst Palladium Catalyst + Phosphine Ligand Catalyst->Product Base Base (e.g., NaOtBu) Base->Product Solvent Anhydrous Solvent (e.g., Dioxane) Solvent->Product

Caption: Key components of the Buchwald-Hartwig coupling reaction.

Quantitative Data

The following table summarizes the key quantitative data for the synthesized compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )TargetIC50 (nM)Yield (%)Reference
This compoundC4H2Cl2N2148.98Starting MaterialN/A~79% (2 steps)[5]
5-chloro-N-(3-methoxyphenyl)pyrazin-2-amineC11H10ClN3O235.67IntermediateN/AN/A[3]
2-(4-(5-((3-methoxyphenyl)amino)pyrazin-2-yl)piperidin-1-yl)benzamideC27H29N5O2455.56TRPV1N/AN/A[3]

Note: Specific yields and IC50 values for the intermediate and final product were not available in the cited literature and would need to be determined experimentally.

Biological Context: The TRPV1 Signaling Pathway

The target of the synthesized compound, TRPV1, is a non-selective cation channel that plays a crucial role in pain and temperature sensation.[1][7] It is activated by various stimuli, including capsaicin, heat, and protons.[4] Activation of TRPV1 leads to an influx of Ca2+ and Na+ ions, resulting in depolarization of sensory neurons and the generation of an action potential, which is transmitted to the central nervous system and perceived as pain.[1]

The signaling cascade initiated by TRPV1 activation involves several kinases. For instance, Protein Kinase C (PKC) can phosphorylate TRPV1, potentiating its response to stimuli.[4] The pathway also has intricate connections with mTOR, AMPK, and Akt signaling.[2] An antagonist, such as the one synthesized here, would block the activation of this channel, thereby preventing the downstream signaling events and alleviating the sensation of pain.

G cluster_pathway TRPV1 Signaling Pathway Stimuli Capsaicin / Heat / Protons TRPV1 TRPV1 Channel Stimuli->TRPV1 Activates Ion_Influx Ca2+ / Na+ Influx TRPV1->Ion_Influx Antagonist Synthesized Antagonist Antagonist->TRPV1 Blocks Depolarization Neuronal Depolarization Ion_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Pain_Sensation Pain Sensation Action_Potential->Pain_Sensation PKC PKC PKC->TRPV1 Phosphorylates & Potentiates

Caption: Simplified TRPV1 signaling pathway and the action of an antagonist.

Conclusion

This compound serves as a versatile and valuable starting material for the synthesis of complex, biologically active molecules, including kinase inhibitors and ion channel modulators. The synthetic routes described herein, utilizing fundamental organic reactions like nucleophilic aromatic substitution and Buchwald-Hartwig amination, provide a clear pathway for the generation of novel compounds for drug discovery and development. The example of the TRPV1 antagonist highlights the potential of this building block in creating compounds that can modulate key signaling pathways involved in various disease states. Further investigation into the kinase inhibitory profile of such pyrazine derivatives is warranted to fully explore their therapeutic potential.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2,5-Dichloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed cross-coupling of 2,5-dichloropyrazine is a powerful and versatile synthetic tool for the construction of novel pyrazine-containing molecules. The pyrazine (B50134) scaffold is a key heterocyclic motif found in numerous biologically active compounds and approved pharmaceuticals. The ability to selectively functionalize the 2 and 5 positions of the pyrazine ring through various cross-coupling reactions opens up a vast chemical space for the development of new therapeutics, agrochemicals, and functional materials.

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille cross-coupling reactions of this compound.

Signaling Pathways and Applications in Drug Development

Substituted pyrazines are integral to the development of a wide range of therapeutic agents.[1] The functionalization of the pyrazine core via cross-coupling reactions allows for the synthesis of molecules that can interact with various biological targets. For instance, pyrazine derivatives have been investigated as kinase inhibitors, proteasome inhibitors, and antibacterial agents. The ability to introduce diverse aryl, heteroaryl, alkyl, amino, and alkynyl groups onto the pyrazine scaffold is crucial for modulating the pharmacokinetic and pharmacodynamic properties of potential drug candidates.

Signaling_Pathways This compound This compound Pd-Catalyzed Cross-Coupling Pd-Catalyzed Cross-Coupling This compound->Pd-Catalyzed Cross-Coupling 2,5-Disubstituted Pyrazines 2,5-Disubstituted Pyrazines Pd-Catalyzed Cross-Coupling->2,5-Disubstituted Pyrazines Drug Candidates Drug Candidates 2,5-Disubstituted Pyrazines->Drug Candidates Biological Targets Biological Targets Drug Candidates->Biological Targets Therapeutic Effect Therapeutic Effect Biological Targets->Therapeutic Effect

Caption: Synthetic pathway from this compound to potential therapeutics.

Experimental Protocols and Data

The following sections provide detailed protocols and quantitative data for the palladium-catalyzed cross-coupling of this compound. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between this compound and various boronic acids or their esters. This reaction is widely used to introduce aryl and heteroaryl moieties.

General Experimental Workflow:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants This compound Boronic Acid/Ester Base Solvent Inert_Atmosphere Degas with N2 or Ar Reactants->Inert_Atmosphere Catalyst_Ligand Palladium Catalyst Ligand Catalyst_Ligand->Inert_Atmosphere Heating Heat to specified temperature Inert_Atmosphere->Heating Monitoring Monitor by TLC or GC-MS Heating->Monitoring Quenching Quench reaction Monitoring->Quenching Extraction Extract with organic solvent Quenching->Extraction Purification Column Chromatography Extraction->Purification

Caption: General workflow for Suzuki-Miyaura coupling.

Quantitative Data for Suzuki-Miyaura Coupling of this compound:

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPdCl2 (3)NoneNa2CO3Toluene (B28343)/H2O751841 (mono-C5)[2]
4-Methylphenylboronic acidPd(OAc)2 (2)SPhos (4)K3PO4Toluene/H2O10016High[2]
3-Thienylboronic acidPd(dppf)Cl2 (5)NoneK2CO3DME8012Good[2]

Detailed Protocol for C5-Selective Suzuki-Miyaura Coupling: [2]

  • To an oven-dried vial equipped with a stir bar, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), Na2CO3 (3.0 equiv), and NBu4Br (3.0 equiv).

  • Add PdCl2 (3 mol%) to the vial.

  • Seal the vial and evacuate and backfill with nitrogen three times.

  • Add degassed toluene and water (5:1) via syringe.

  • Place the vial in a preheated oil bath at 75 °C and stir for 18 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2-chloro-5-phenylpyrazine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a wide range of 2,5-diaminopyrazine derivatives. This reaction is crucial for synthesizing compounds with improved solubility and biological activity.

General Experimental Workflow:

Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants This compound Amine Base Solvent Inert_Atmosphere Degas with N2 or Ar Reactants->Inert_Atmosphere Catalyst_Ligand Palladium Precatalyst Ligand Catalyst_Ligand->Inert_Atmosphere Heating Heat to specified temperature Inert_Atmosphere->Heating Monitoring Monitor by TLC or GC-MS Heating->Monitoring Quenching Quench reaction Monitoring->Quenching Extraction Extract with organic solvent Quenching->Extraction Purification Column Chromatography Extraction->Purification Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants This compound Terminal Alkyne Base (Amine) Solvent Inert_Atmosphere Degas with N2 or Ar Reactants->Inert_Atmosphere Catalysts Palladium Catalyst Copper(I) Co-catalyst Catalysts->Inert_Atmosphere Stirring Stir at RT or heat Inert_Atmosphere->Stirring Monitoring Monitor by TLC or GC-MS Stirring->Monitoring Filtration Filter off salts Monitoring->Filtration Extraction Extract with organic solvent Filtration->Extraction Purification Column Chromatography Extraction->Purification Stille_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants This compound Organostannane Solvent Inert_Atmosphere Degas with N2 or Ar Reactants->Inert_Atmosphere Catalyst_Ligand Palladium Catalyst Ligand (optional) Catalyst_Ligand->Inert_Atmosphere Heating Heat to specified temperature Inert_Atmosphere->Heating Monitoring Monitor by TLC or GC-MS Heating->Monitoring Quenching Quench with KF solution Monitoring->Quenching Filtration Filter off tin salts Quenching->Filtration Extraction Extract with organic solvent Filtration->Extraction Purification Column Chromatography Extraction->Purification

References

Application Notes and Protocols: 2,5-Dichloropyrazine in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 2,5-Dichloropyrazine as a versatile building block in the synthesis of advanced materials. While traditionally recognized as a pharmaceutical intermediate, its unique electronic properties make it a valuable component in the development of functional organic materials, particularly conjugated polymers for electronic and sensory applications.[1][2]

Introduction to this compound in Materials Science

This compound is a heterocyclic compound featuring a pyrazine (B50134) ring substituted with two chlorine atoms. The electron-deficient nature of the pyrazine ring, combined with the reactive chlorine sites, makes it an excellent monomer for incorporation into polymeric structures. The resulting materials often exhibit tunable electronic and photophysical properties, making them suitable for a range of applications in organic electronics.[3]

Key Attributes:

  • Electron-Accepting Core: The pyrazine moiety acts as an electron-accepting unit, which can be leveraged to create donor-acceptor conjugated systems with tailored band gaps.

  • Reactive Sites for Polymerization: The two chlorine atoms provide reactive handles for various cross-coupling reactions, enabling the synthesis of a diverse range of copolymers.[2]

  • Thermal Stability: The aromatic pyrazine ring can contribute to the overall thermal stability of the resulting polymers.

Applications in Conjugated Polymers for Organic Electronics

The primary application of this compound in materials science is in the synthesis of conjugated polymers. These polymers are of significant interest for their potential use in:

  • Organic Field-Effect Transistors (OFETs): The electron-accepting nature of the pyrazine unit can facilitate electron transport, making these materials candidates for n-type semiconductors.

  • Organic Photovoltaics (OPVs): By pairing with a suitable donor monomer, polymers incorporating this compound can be designed to have appropriate energy levels for use in the active layer of solar cells.

  • Fluorescent Sensors: The inherent fluorescence of some pyrazine-containing polymers can be modulated by the presence of specific analytes, forming the basis for sensitive chemical sensors.[3]

A logical workflow for the development of these materials is outlined below.

logical_workflow cluster_synthesis Material Synthesis cluster_application Device Fabrication & Testing Monomer This compound Polymerization Cross-Coupling Reaction (e.g., Suzuki, Stille) Monomer->Polymerization Co_Monomer Donor Monomer (e.g., Thiophene, Fluorene) Co_Monomer->Polymerization Polymer Donor-Acceptor Conjugated Polymer Polymerization->Polymer Processing Solution Processing (Spin-coating, Printing) Polymer->Processing Device Electronic Device (OFET, OPV, Sensor) Processing->Device Characterization Performance Characterization Device->Characterization

Caption: Logical workflow from monomer to device application.

Quantitative Data: Representative Properties of Pyrazine-Based Polymers

The following table summarizes typical, representative data for conjugated polymers incorporating a pyrazine-based acceptor unit. The exact values will vary depending on the specific co-monomer and polymerization conditions.

PropertyTypical Value RangeSignificance in Materials Science
Molecular Weight (Mn) 10 - 50 kDaAffects film-forming properties and charge transport.
Polydispersity (Đ) 1.5 - 3.0Indicates the breadth of the molecular weight distribution.
Optical Band Gap (Eg) 1.8 - 2.5 eVDetermines the absorption spectrum and color of the material.
HOMO Energy Level -5.2 to -5.8 eVImportant for charge injection/extraction in electronic devices.
LUMO Energy Level -3.0 to -3.6 eVCrucial for electron transport and device energy level alignment.
Decomposition Temp. > 300 °CIndicates the thermal stability for device processing and operation.
Experimental Protocols

The synthesis of conjugated polymers using this compound can be achieved via palladium-catalyzed cross-coupling reactions. Below are generalized protocols for Suzuki and Stille polymerizations.

Note: These are generalized protocols and require optimization for specific monomers and desired polymer properties. All reactions must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: Suzuki Polymerization

This protocol describes the synthesis of a copolymer of this compound with a diboronic ester-functionalized co-monomer.

Materials:

  • This compound (1.0 eq)

  • Co-monomer diboronic acid or ester (e.g., 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester) (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Aqueous base solution (e.g., 2 M K₂CO₃ or Cs₂CO₃)

  • Anhydrous, degassed organic solvent (e.g., Toluene, DMF)

  • Phase-transfer catalyst (e.g., Aliquat 336), if required

Procedure:

  • To a Schlenk flask, add this compound, the co-monomer diboronic ester, and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas. Repeat this cycle three times.

  • Add the anhydrous, degassed organic solvent via syringe.

  • Add the degassed aqueous base solution, followed by the phase-transfer catalyst if used.

  • Heat the biphasic mixture to reflux (typically 90-110 °C) with vigorous stirring for 24-72 hours.

  • Monitor the reaction progress by taking small aliquots and analyzing by a suitable technique (e.g., GPC of a precipitated sample).

  • After cooling to room temperature, separate the organic layer.

  • Precipitate the polymer by adding the organic solution to a non-solvent such as methanol (B129727).

  • Collect the polymer by filtration and wash it thoroughly with water and methanol to remove residual catalyst and salts.

  • Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane (B92381) to remove oligomers. The final polymer is then extracted with a suitable solvent like chloroform (B151607) or chlorobenzene.

  • Dry the purified polymer under vacuum.

suzuki_workflow Start Combine Reactants & Catalyst in Schlenk Flask Inert Evacuate & Backfill with Inert Gas (3x) Start->Inert Solvents Add Degassed Solvents & Base Inert->Solvents Reflux Heat to Reflux (24-72h) Solvents->Reflux Cool Cool to Room Temperature Reflux->Cool Separate Separate Organic Layer Cool->Separate Precipitate Precipitate Polymer in Methanol Separate->Precipitate Filter Filter & Wash Polymer Precipitate->Filter Purify Purify by Soxhlet Extraction Filter->Purify Dry Dry Polymer Under Vacuum Purify->Dry

Caption: Experimental workflow for Suzuki polymerization.

Protocol 2: Stille Polymerization

This protocol outlines the synthesis of a copolymer of this compound with a distannyl co-monomer.

Materials:

  • This compound (1.0 eq)

  • Distannyl co-monomer (e.g., 2,5-bis(trimethylstannyl)thiophene) (1.0 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Phosphine (B1218219) ligand (e.g., P(o-tol)₃, 4-8 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene, Chlorobenzene)

Procedure:

  • In a Schlenk flask, add this compound, the distannyl co-monomer, the palladium catalyst, and the phosphine ligand.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90-120 °C) and stir for 24-72 hours.

  • Monitor the polymerization as described in the Suzuki protocol.

  • After cooling to room temperature, precipitate the polymer by adding the reaction mixture to a non-solvent like methanol.

  • Collect the polymer by filtration.

  • Purify the polymer by Soxhlet extraction as described in the Suzuki protocol.

  • Dry the final polymer product under vacuum.

Synthesis of this compound

For researchers who may need to synthesize the monomer, a common laboratory-scale procedure is provided below.[1][4]

Step 1: Synthesis of 5-chloropyrazin-2-amine

  • Dissolve pyrazine-2-amine in anhydrous DCM under a nitrogen atmosphere.

  • Add N-chlorosuccinimide (NCS) and stir the solution at 40°C for 2 hours.

  • Monitor the reaction by TLC.

  • After completion, wash the mixture with water, dry the organic layer with sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography.

Step 2: Synthesis of this compound

  • Dissolve 5-chloropyrazin-2-amine in concentrated HCl and cool to -10°C.

  • Slowly add an aqueous solution of sodium nitrite (B80452) over 1 hour.

  • Stir the mixture at 0°C for 1 hour, then at room temperature for 2 hours.

  • Monitor the reaction by TLC.

  • Neutralize the reaction mixture with 50% NaOH solution and extract with DCM.

  • Dry the organic layer with sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.[4]

This synthetic route provides a reliable method for obtaining the this compound monomer required for materials synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2,5-Dichloropyrazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-Dichloropyrazine. Our aim is to address specific issues that may be encountered during experimentation to improve reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main synthetic routes to this compound are:

  • A two-step synthesis starting from pyrazine-2-amine, which involves an initial chlorination to form 5-chloropyrazine-2-amine, followed by a Sandmeyer-type diazotization and chlorination.

  • The direct chlorination of a 2-hydroxypyrazine (B42338) derivative using a chlorinating agent such as phosphorus oxychloride (POCl3).

Q2: Which synthesis route typically offers a higher yield?

A2: The reported yield for the diazotization of 5-chloropyrazine-2-amine can be quite low, around 15% for the second step. The chlorination of a 2-hydroxypyrazine derivative can achieve higher yields. For instance, a solvent-free method using an equimolar amount of phosphorus oxychloride (POCl3) in a sealed reactor has been reported to produce dichloropyrazines in 72-76% yield. Another method involving the bromination of 2-hydroxypyrazine followed by chlorination with POCl3 reports a combined yield of approximately 79%, though this results in a mixture of this compound and 2-chloro-5-bromopyrazine.

Q3: What are the most critical parameters to control during the synthesis of this compound?

A3: Critical parameters depend on the chosen synthetic route.

  • For the diazotization route: Strict temperature control (0-5°C) during the formation of the diazonium salt is crucial to prevent its decomposition. The rate of addition of sodium nitrite (B80452) should also be carefully controlled.

  • For the chlorination route: The reaction temperature and the ratio of the substrate to the chlorinating agent are key. Anhydrous conditions are important when using reagents like POCl3 to avoid the formation of byproducts.

Q4: How can I monitor the progress of my reaction?

A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). This allows for the visualization of the consumption of starting materials and the formation of the product and any major byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool for analyzing the reaction mixture and identifying components.

Troubleshooting Guides

Route 1: Diazotization of 5-Chloropyrazine-2-amine

Issue 1: Low Yield of this compound

Possible Cause Troubleshooting Steps
Decomposition of the diazonium salt Maintain a strict reaction temperature between 0-5°C during the addition of sodium nitrite and the subsequent reaction. Use the freshly prepared diazonium salt solution immediately in the next step.
Incomplete diazotization Ensure the use of a sufficient excess of acid (e.g., concentrated HCl) to maintain a low pH. Use a slight excess of sodium nitrite and check for its presence with starch-iodide paper at the end of the addition.
Side reactions (e.g., formation of 2-chloro-5-hydroxypyrazine) Add the sodium nitrite solution slowly and subsurface to the reaction mixture to ensure localized concentration remains low. Ensure the reaction is sufficiently acidic to disfavor the reaction of the diazonium salt with water.
Azo coupling Maintain a low temperature and ensure efficient stirring to quickly consume the diazonium salt in the subsequent chlorination step, minimizing its reaction with the starting amine or other electron-rich species.
Product loss during workup Neutralize the reaction mixture carefully during workup to avoid hydrolysis of the product. Ensure complete extraction from the aqueous layer by using an adequate amount of an appropriate organic solvent (e.g., dichloromethane) and performing multiple extractions.

Issue 2: Formation of an Oily or Dark-Colored Product

Possible Cause Troubleshooting Steps
Presence of phenolic byproducts (e.g., 2-chloro-5-hydroxypyrazine) Improve temperature control during diazotization to minimize the formation of these byproducts. During workup, a basic wash (e.g., with a dilute NaOH solution) can help remove acidic phenolic impurities.
Formation of azo compounds Optimize the reaction conditions to ensure rapid conversion of the diazonium salt to the desired product. Purification by column chromatography may be necessary to remove these colored impurities.
Residual starting material or intermediates Monitor the reaction to completion using TLC. If the reaction is incomplete, consider extending the reaction time or adjusting the stoichiometry of the reagents.
Route 2: Chlorination of 2-Hydroxypyrazine

Issue 1: Low Yield of this compound

Possible Cause Troubleshooting Steps
Incomplete chlorination Increase the reaction temperature or prolong the reaction time. Consider using a slight excess of the chlorinating agent (e.g., POCl3). For challenging substrates, the addition of PCl5 can enhance the chlorinating power of POCl3.
Hydrolysis of the chlorinating agent Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions. Use a freshly opened or distilled bottle of the chlorinating agent.
Formation of byproducts The choice of chlorinating agent and reaction conditions can influence selectivity. If a mixture of halogenated products is obtained (e.g., with brominated starting materials), a robust purification method will be required.
Product loss during workup Quench the reaction carefully by slowly adding the reaction mixture to ice-water to avoid uncontrolled exothermic reactions. Ensure complete extraction of the product from the aqueous layer.

Issue 2: Difficulty in Product Purification

Possible Cause Troubleshooting Steps
Formation of a mixture of halogenated pyrazines (e.g., 2,5-dichloro- and 2-chloro-5-bromo-) Separation of these closely related compounds can be challenging. Consider fractional distillation under reduced pressure, as their boiling points may differ sufficiently for separation. Alternatively, preparative gas chromatography or careful column chromatography with a non-polar eluent system may be effective.
Co-elution of product with byproducts during column chromatography Optimize the eluent system for column chromatography by testing various solvent mixtures with TLC to achieve better separation.
Formation of isomeric dichloropyrazines (e.g., 2,3- or 2,6-isomers) The formation of isomers depends on the starting material and reaction conditions. Separation of isomers can be attempted by fractional crystallization or chromatography. For analogous dichloropyridines, steam distillation has been used to separate isomers.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for this compound Synthesis

Starting Material Reagents Reaction Conditions Product(s) Reported Yield Reference
5-Chloropyrazine-2-amine1. NaNO2, conc. HCl 2. CuCl (implied in Sandmeyer)1. -10°C to RT, 3 hoursThis compound15%
2-Hydroxy-5-bromopyrazinePOCl360°C, 2 hoursMixture of this compound and 2-Chloro-5-bromopyrazine~79% (combined)
2,5-PiperazinedionesPOCl3, Pyridine140-160°C, 2 hours (sealed reactor)2,5-Dichloropyrazines72-76%

Experimental Protocols

Protocol 1: Synthesis of this compound via Diazotization of 5-Chloropyrazine-2-amine

  • Diazotization: In a flask equipped with a stirrer, add 5-chloropyrazine-2-amine (1 g, 7.751 mmol) to concentrated hydrochloric acid (10 mL).

  • Cool the stirred solution to -10°C using an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 g, 15.89 mmol) in water over a period of 1 hour, ensuring the temperature is maintained below -5°C.

  • After the addition is complete, stir the reaction mixture at 0°C for 1 hour.

  • Allow the reaction mixture to warm to room temperature and continue stirring for an additional 2 hours.

  • Monitor the reaction progress by TLC.

  • Workup and Purification:

    • Carefully neutralize the reaction mixture with a 50% NaOH solution to a neutral or slightly basic pH.

    • Extract the product with dichloromethane (B109758) (DCM).

    • Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel (100-200 mesh) using a non-polar eluent system (e.g., 2% ethyl acetate (B1210297) in hexane) to yield this compound as a colorless oil.

Protocol 2: Synthesis of Dichloropyrazines from 2,5-Piperazinediones (General Procedure)

  • Reaction Setup: In a Teflon-lined stainless steel reactor, add the 2,5-piperazinedione, an equimolar amount of phosphorus oxychloride (POCl3), and one equivalent of pyridine.

  • Reaction: Seal the reactor and heat the reaction mixture to 140-160°C for 2 hours.

  • Workup and Purification:

    • After cooling, carefully open the reactor and quench the reaction mixture by adding it to cold water (~0°C).

    • Adjust the pH of the solution to 8-9 with a saturated Na2CO3 solution.

    • Extract the product with a suitable organic solvent.

    • Dry the organic layer and remove the solvent under reduced pressure.

    • Purify the resulting product by silica gel chromatography.

Mandatory Visualization

experimental_workflow_diazotization cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Workup & Purification A 5-Chloropyrazine-2-amine in conc. HCl C Reaction at -10°C to 0°C A->C B NaNO2 solution B->C Slow addition D Warm to RT C->D E Neutralization with NaOH D->E F Extraction with DCM E->F G Drying and Concentration F->G H Column Chromatography G->H I Pure this compound H->I

Caption: Workflow for the synthesis of this compound via diazotization.

logical_relationship_troubleshooting_diazotization A Low Yield B Decomposition of Diazonium Salt A->B C Incomplete Diazotization A->C D Side Reactions A->D E Poor Temperature Control B->E Cause F Insufficient Acid/Nitrite C->F Cause G Phenol Formation / Azo Coupling D->G Example

Caption: Troubleshooting logic for low yield in the diazotization route.

Technical Support Center: Selective Mono-Substitution of 2,5-Dichloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective mono-substitution of 2,5-dichloropyrazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges, troubleshooting strategies, and answers to frequently asked questions encountered during the synthesis of mono-substituted pyrazine (B50134) derivatives.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Poor or No Conversion of this compound in Suzuki-Miyaura Coupling

You are attempting a Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl group at one of the chlorine positions, but you observe low to no consumption of your starting material.

Possible Causes and Solutions

CauseTroubleshooting Steps
Inactive Catalyst - Use a Fresh Catalyst: Palladium catalysts, particularly Pd(PPh₃)₄, can degrade with exposure to air and moisture. Ensure you are using a fresh or properly stored catalyst. - Consider a Pre-catalyst: Modern palladium pre-catalysts, such as those from the Buchwald or PEPPSI families, are often more stable and efficient at generating the active Pd(0) species. - Increase Catalyst Loading: For challenging substrates, consider increasing the catalyst loading from the typical 1-5 mol% to 5-10 mol%.
Inadequate Base - Base Strength and Solubility: The choice of base is critical for the transmetalation step. For electron-deficient heteroaryls like pyrazines, moderately strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. Ensure the base is finely ground and anhydrous if required. In some cases, a soluble organic base may be beneficial. - Sufficient Equivalents: Use at least 1.5-3.0 equivalents of the base relative to the limiting reagent to ensure the reaction does not stall.[1]
Sub-optimal Reaction Conditions - Temperature: Many Suzuki couplings require heating. If the reaction is sluggish at a lower temperature (e.g., 80°C), cautiously increasing it may improve the rate.[1] However, be aware that excessive heat can lead to catalyst decomposition and side reactions. - Degassing: Oxygen can deactivate the Pd(0) catalyst and phosphine (B1218219) ligands.[1] Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[1]
Boronic Acid/Ester Instability - Reagent Quality: Boronic acids can undergo protodeboronation, especially with heteroaryl substrates.[1] Use freshly purchased or recrystallized boronic acids. - Stable Derivatives: Consider using more stable boronic acid derivatives like pinacol (B44631) esters (Bpin), MIDA boronates, or potassium aryltrifluoroborates.[1]
Issue 2: Formation of Di-substituted Byproduct in Mono-substitution Reactions

You are aiming for a mono-substituted product, but you are observing significant amounts of the di-substituted 2,5-diaryl- or 2,5-diaminopyrazine.

Possible Causes and Solutions

CauseTroubleshooting Steps
High Reactivity of Mono-substituted Intermediate - Stoichiometry: Carefully control the stoichiometry. Use a slight excess of the this compound (e.g., 1.1-1.2 equivalents) relative to the nucleophile or coupling partner. - Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it once the formation of the desired mono-substituted product is maximized and before significant di-substitution occurs.
Reaction Conditions Favoring Di-substitution - Temperature: Lowering the reaction temperature can sometimes favor mono-substitution by slowing the rate of the second reaction relative to the first.[2] - Catalyst Loading: A lower catalyst loading may favor mono-substitution.
Kinetic Preference for Di-substitution In some Suzuki-Miyaura reactions, the formation of the fully substituted product is kinetically favored.[3] Strategies to overcome this include using less of the boronic acid and sequential addition of reagents.[3]
Issue 3: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

When reacting this compound with a nucleophile, you are getting a mixture of isomers, or the undesired isomer is the major product.

Possible Causes and Solutions

CauseTroubleshooting Steps
Electronic Effects The regioselectivity of SNAr on dichloropyrazines is heavily influenced by the electronic nature of other substituents on the pyrazine ring. For 2-substituted-3,5-dichloropyrazines, electron-donating groups (EDGs) direct nucleophilic attack to the 3-position, while electron-withdrawing groups (EWGs) direct attack to the 5-position.[4][5] This principle can be extrapolated to predict the reactivity of the this compound core. The two chlorine atoms are electronically equivalent in the starting material. However, after the first substitution, the newly introduced group will influence the position of a second substitution.
Reaction Conditions - Solvent: The polarity of the solvent can influence regioselectivity. Less polar solvents may favor one isomer over another. - Temperature: Reaction temperature can also affect the product ratio. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Frequently Asked Questions (FAQs)

Q1: Which chlorine on this compound is more reactive?

In the absence of other substituents, the two chlorine atoms at the 2 and 5 positions are electronically and sterically equivalent. Therefore, the initial substitution can occur at either position. The challenge lies in stopping the reaction after the first substitution and controlling the regioselectivity of subsequent reactions if desired.

Q2: How can I favor mono-substitution over di-substitution in a Suzuki-Miyaura coupling with this compound?

To favor mono-substitution, you can:

  • Use a stoichiometric excess of this compound.

  • Carefully monitor the reaction progress and stop it at the optimal time.

  • Lower the reaction temperature.

  • Consider a less active catalyst system.

Parent 2,5-dichloropyrazines are known to undergo efficient mono-Suzuki-Miyaura coupling reactions under appropriate conditions.[6]

Q3: What are some common side products in the mono-substitution of this compound?

Common side products include:

  • Di-substituted pyrazine: The result of both chlorine atoms being substituted.

  • Homocoupling of the boronic acid: This is often due to the presence of oxygen.[1]

  • Protodeboronation of the boronic acid: The boronic acid is replaced by a hydrogen atom.[1]

  • Starting materials: Unreacted this compound and the coupling partner.

Q4: What are the key differences in setting up a Suzuki-Miyaura, Buchwald-Hartwig, and SNAr reaction for the mono-substitution of this compound?

ReactionKey ComponentsGeneral Considerations
Suzuki-Miyaura Palladium catalyst, phosphine ligand, base (e.g., K₃PO₄, Cs₂CO₃), boronic acid/ester.Requires inert atmosphere and degassed solvents. Ligand choice is crucial for efficiency.
Buchwald-Hartwig Palladium catalyst, phosphine ligand, strong base (e.g., NaOt-Bu, K₂CO₃), amine.Requires inert atmosphere. Bulky, electron-rich phosphine ligands are often preferred.[7]
SNAr Nucleophile (e.g., amine, alcohol), base (can be the nucleophile itself or an external base like t-BuOK), solvent (often polar aprotic like DMSO or DMF).Does not typically require a metal catalyst. The pyrazine ring must be sufficiently electron-deficient for the reaction to proceed.

Experimental Protocols

General Protocol for Mono-Suzuki-Miyaura Coupling of this compound

This is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried flask, add this compound (1.0 eq), the arylboronic acid (0.9 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a degassed solvent mixture (e.g., dioxane/water or toluene (B28343)/water).

  • Degassing: Sparge the reaction mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Mono-Buchwald-Hartwig Amination of this compound
  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 eq), the amine (0.9 eq), a palladium pre-catalyst (e.g., a Buchwald G3 precatalyst, 1-3 mol%), a phosphine ligand (e.g., XPhos, 1.5-2.0 times the Pd), and a base (e.g., NaOt-Bu, 1.2 eq) to a reaction vessel.

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat to the desired temperature (e.g., 80-110 °C) with stirring. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling, quench the reaction carefully (e.g., with saturated aqueous NH₄Cl), and extract the product with an organic solvent.

  • Purification: Wash the combined organic layers, dry, and concentrate. Purify by column chromatography.

Visualizations

Logical Workflow for Troubleshooting Poor Conversion in Suzuki-Miyaura Coupling

G start Low/No Conversion catalyst Check Catalyst Activity start->catalyst reagents Verify Reagent Quality start->reagents conditions Optimize Reaction Conditions start->conditions fresh_catalyst Use Fresh/New Catalyst catalyst->fresh_catalyst precatalyst Switch to a Pre-catalyst catalyst->precatalyst loading Increase Catalyst Loading catalyst->loading boronic_acid Check Boronic Acid Stability reagents->boronic_acid base Verify Base Strength/Purity reagents->base degas Improve Degassing conditions->degas temperature Increase Temperature conditions->temperature success Improved Conversion fresh_catalyst->success precatalyst->success loading->success boronic_acid->success base->success degas->success temperature->success G cluster_coupling Cross-Coupling Reactions start Goal: Mono-substitute This compound suzuki Suzuki-Miyaura (C-C bond) start->suzuki Aryl/Vinyl Nucleophile buchwald Buchwald-Hartwig (C-N bond) start->buchwald Amine Nucleophile snar Nucleophilic Aromatic Substitution (SNAr) (C-N, C-O, C-S bonds) start->snar Strong Nucleophile product Mono-substituted Pyrazine Derivative suzuki->product buchwald->product snar->product

References

Technical Support Center: Purification of 2,5-Dichloropyrazine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 2,5-Dichloropyrazine using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Silica (B1680970) gel is the most commonly used stationary phase for the purification of this compound. A mesh size of 100-200 is a suitable choice for typical laboratory-scale purifications.[1][2]

Q2: What is a good starting solvent system (mobile phase) for the purification?

A2: A non-polar solvent system is recommended. A good starting point is a mixture of hexane (B92381) and ethyl acetate (B1210297). Specifically, a solution of 2% ethyl acetate in hexane has been successfully used to elute this compound.[1][2]

Q3: How can I monitor the progress of the column chromatography?

A3: Thin-Layer Chromatography (TLC) is an effective technique to monitor the separation and identify fractions containing the desired product.[1][2]

Q4: What are the physical properties of this compound?

A4: this compound is a colorless to pale yellow liquid with a melting point of approximately 15-18 °C and a boiling point of 200-202 °C.[3] Its chemical formula is C4H2Cl2N2.[3]

Q5: Is this compound stable on silica gel?

A5: While there is no specific information indicating the instability of this compound on silica gel, it is always good practice to perform a quick stability test by spotting the compound on a TLC plate and letting it sit for a period before eluting to check for degradation. If instability is observed, alternative stationary phases like alumina (B75360) or florisil (B1214189) could be considered.[4]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Compound does not elute from the column The solvent system is not polar enough.Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate.
The compound may have decomposed on the silica gel.Test the stability of your compound on silica gel using TLC.[4] If it is unstable, consider using a less acidic stationary phase like alumina or deactivating the silica gel.[4]
Compound elutes too quickly (with the solvent front) The solvent system is too polar.Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, decrease the percentage of ethyl acetate.
Poor separation of this compound from impurities The solvent system is not providing adequate resolution.Optimize the solvent system by trying different solvent ratios or different solvent combinations based on TLC analysis.
The column was not packed properly, leading to channeling.Ensure the column is packed uniformly without any cracks or air bubbles.
The column was overloaded with the crude sample.Use an appropriate amount of crude material for the column size. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Streaking or tailing of the compound band on the column The sample was not loaded in a concentrated band.Dissolve the sample in a minimal amount of a solvent in which it is highly soluble and load it carefully onto the top of the column in a narrow band.[5] Dry loading the sample onto a small amount of silica gel can also improve band sharpness.[5]
The compound is interacting strongly with the stationary phase.Consider adding a small amount of a modifier to the solvent system, such as a few drops of triethylamine (B128534) for basic compounds or acetic acid for acidic compounds, to improve peak shape.
No compound detected in the collected fractions The compound may be too dilute to detect.Concentrate a few of the fractions where the compound is expected to elute and re-analyze by TLC.[4][6]
An incorrect solvent system was used.Double-check that the correct solvents were used to prepare the mobile phase.[4]

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound.

1. Materials:

  • Crude this compound

  • Silica gel (100-200 mesh)

  • Hexane

  • Ethyl acetate

  • Glass chromatography column

  • Sand

  • Collection tubes or flasks

  • TLC plates, developing chamber, and UV lamp

2. Slurry Preparation and Column Packing:

  • In a beaker, prepare a slurry of silica gel in the initial mobile phase (e.g., 2% ethyl acetate in hexane). The consistency should be pourable but not too thin.

  • Secure the chromatography column in a vertical position. Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

  • Pour the silica gel slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.

  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.

  • Add a thin, protective layer of sand on top of the silica gel bed.

3. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase.[5] Using a pipette, carefully add the sample solution to the top of the column, allowing it to adsorb onto the silica gel.[5]

  • Dry Loading: Dissolve the crude product in a suitable solvent and add a small amount of silica gel.[5] Evaporate the solvent to obtain a free-flowing powder.[5] Carefully add this powder to the top of the packed column.[5]

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Begin collecting fractions in separate tubes or flasks.

  • Continuously monitor the separation by spotting the collected fractions on TLC plates.

  • Visualize the spots under a UV lamp.

5. Product Isolation:

  • Combine the fractions that contain the pure this compound.

  • Remove the solvent using a rotary evaporator to obtain the purified product.

Quantitative Data Summary

ParameterValue/DescriptionReference
Stationary Phase Silica gel[1][2]
Mesh Size 100-200[1][2]
Mobile Phase 2% Ethyl acetate in Hexane[1][2]
Physical Form Colorless oil[1]
Melting Point 15-18 °C[3]
Boiling Point 200-202 °C[3]

Troubleshooting Workflow

Troubleshooting_Workflow start Start Purification issue Issue Encountered? start->issue no_elution Compound Not Eluting issue->no_elution Yes fast_elution Compound Elutes Too Fast issue->fast_elution Yes poor_separation Poor Separation issue->poor_separation Yes end Successful Purification issue->end No increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity check_stability Check Stability on Silica no_elution->check_stability decrease_polarity Decrease Mobile Phase Polarity fast_elution->decrease_polarity optimize_solvent Optimize Solvent System (TLC) poor_separation->optimize_solvent repack_column Repack Column / Check Loading poor_separation->repack_column increase_polarity->issue check_stability->issue decrease_polarity->issue optimize_solvent->issue repack_column->issue

Caption: Troubleshooting workflow for this compound purification.

References

Technical Support Center: Synthesis of 2,5-Dichloropyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-dichloropyrazine and its derivatives.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, focusing on two primary synthetic routes: from 2-aminopyrazine (B29847) and from 2-hydroxypyrazine (B42338) derivatives.

Route 1: Synthesis from 2-Aminopyrazine

This pathway involves the initial chlorination of 2-aminopyrazine to yield 5-chloro-2-aminopyrazine, followed by a Sandmeyer-type diazotization and subsequent chlorination to afford this compound.

Issue 1: Low Yield and/or Presence of Impurities in the Final Product

Possible Causes:

  • Incomplete Diazotization: The conversion of the amino group to a diazonium salt may be incomplete.

  • Side Reactions of the Diazonium Salt: The highly reactive diazonium intermediate can undergo undesired reactions.

  • Over-chlorination: Introduction of more than two chlorine atoms onto the pyrazine (B50134) ring.

  • Tar Formation: Decomposition of starting materials or intermediates under harsh reaction conditions.[1]

Troubleshooting Steps:

  • Optimize Diazotization Conditions:

    • Temperature Control: Maintain a low temperature (typically -10°C to 0°C) during the addition of sodium nitrite (B80452) to the acidic solution of 5-chloro-2-aminopyrazine.[2][3] Elevated temperatures can lead to the premature decomposition of the diazonium salt, often resulting in the formation of phenolic byproducts (hydroxypyrazines).[4][5]

    • Stoichiometry: Use a slight excess of sodium nitrite to ensure complete conversion of the amine. However, a large excess should be avoided as it can lead to side reactions.

    • Acid Concentration: The reaction is typically carried out in concentrated hydrochloric acid to provide the necessary acidic environment and act as the chloride source.[2][3]

  • Minimize Phenolic Impurity Formation:

    • The primary organic side product in a Sandmeyer reaction is often the corresponding phenol, resulting from the reaction of the diazonium salt with water.[5]

    • Ensure all reagents and solvents are sufficiently cooled before mixing to control the exothermic reaction.

  • Control Chlorination:

    • The chlorinating agent for the initial step (e.g., N-chlorosuccinimide) should be added portion-wise to control the reaction temperature and prevent over-chlorination.

    • Direct chlorination of the pyrazine ring is often difficult and can require high temperatures, which may lead to the formation of tar and decomposition products.[1]

Purification of the Final Product:

  • If phenolic impurities are present, they can be removed by an aqueous extraction with a base like sodium hydroxide (B78521). The resulting phenoxide is water-soluble and will partition into the aqueous layer.[5]

  • Column chromatography on silica (B1680970) gel is an effective method for separating this compound from other chlorinated isomers and impurities.[3]

Route 2: Synthesis from 2-Hydroxypyrazine Derivatives

This approach typically involves the conversion of a 2-hydroxypyrazine or a 2,5-dihydroxypyrazine to the corresponding dichloro derivative using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Issue 2: Formation of Mixed Halogenated Byproducts

Possible Cause:

  • Use of Brominating Agents: A common precursor is 2-hydroxy-5-bromopyrazine. Subsequent treatment with a chlorinating agent like POCl₃ can lead to a mixture of this compound and 2-chloro-5-bromopyrazine.[3]

Troubleshooting Steps:

  • Selectivity in Halogenation:

    • To avoid mixed halogenated products, it is preferable to start with a dichlorinated precursor if possible, or to use a synthetic route that introduces both chlorine atoms in a single step or in a sequence that avoids bromine.

    • If starting with a bromo-substituted pyrazine, optimization of the chlorination conditions (temperature, reaction time, and amount of chlorinating agent) may be necessary to favor the displacement of the bromine atom, although this can be challenging.

Issue 3: Low Yield and Tar Formation

Possible Causes:

  • Excessive Heat: Overheating the reaction mixture, especially when using potent chlorinating agents like POCl₃, can lead to decomposition and the formation of tarry byproducts.

  • Hydrolysis of the Product: The chlorinated pyrazine product can be sensitive to moisture and may hydrolyze back to the hydroxypyrazine upon workup.

Troubleshooting Steps:

  • Temperature and Reaction Time Control:

    • Carefully control the reaction temperature. For instance, when using POCl₃, a temperature of around 60°C for a defined period (e.g., 2 hours) has been reported.[3]

    • Monitor the reaction progress by TLC or GC-MS to avoid prolonged heating after the reaction is complete.

  • Careful Workup:

    • Quench the reaction by pouring the mixture into an ice-water mixture to rapidly cool it and hydrolyze the excess chlorinating agent.

    • Work up the reaction mixture promptly to minimize the risk of product hydrolysis.

Quantitative Data Summary

ParameterRoute 1 (from 2-Aminopyrazine)Route 2 (from 2-Hydroxypyrazine)Reference(s)
Starting Material 5-chloropyrazine-2-amine2-hydroxy-5-bromopyrazine[3]
Chlorinating Agent NaNO₂, HClPOCl₃[3]
Typical Yield ~15% (for the diazotization/chlorination step)~79% (for the two steps from 2-hydroxypyrazine)[3]
Key Side Product(s) Phenolic byproducts, over-chlorinated pyrazines2-chloro-5-bromopyrazine[3][5]

Experimental Protocols

Protocol 1: Synthesis of this compound from 5-chloropyrazin-2-amine [3]

  • To a stirred solution of 5-chloropyrazin-2-amine (1 g, 7.751 mmol) in concentrated hydrochloric acid (10 mL), slowly add an aqueous solution of sodium nitrite (1.1 g, 15.89 mmol) at -10 °C over 1 hour.

  • After the addition, stir the reaction mixture at 0 °C for 1 hour, and then allow it to warm to room temperature and continue stirring for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a 50% sodium hydroxide (NaOH) solution.

  • Extract the product with dichloromethane (B109758) (DCM).

  • Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (100-200 mesh) using a hexane (B92381) solution containing 2% ethyl acetate (B1210297) as the eluent to afford this compound.

Protocol 2: Synthesis of a Mixture of this compound and 2-Chloro-5-bromopyrazine from 2-Hydroxypyrazine [3]

  • Add 2-hydroxy-5-bromopyrazine to phosphorus oxychloride (POCl₃).

  • Heat the mixture to 60°C for 2 hours.

  • Pour the reaction mixture into an ice-water mixture.

  • Filter the resulting precipitate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., isopropyl acetate) and concentrate to obtain a mixture of this compound and 2-chloro-5-bromopyrazine.

Frequently Asked Questions (FAQs)

Q1: My diazotization reaction for the synthesis of this compound is giving a very low yield. What are the most likely reasons?

A1: Low yields in the diazotization of 5-chloro-2-aminopyrazine are common and can be attributed to several factors. The most critical is temperature control; the diazonium salt intermediate is unstable and can easily decompose if the temperature rises above 0-5°C, leading to the formation of 2-chloro-5-hydroxypyrazine.[4][5] Inadequate cooling during the addition of sodium nitrite is a frequent cause of failure. Another possibility is incomplete diazotization due to insufficient acid or nitrite. Ensure your starting amine is fully dissolved in the acid before cooling and adding the nitrite solution.

Q2: I observe the formation of a dark, tarry substance during the chlorination of a hydroxypyrazine derivative with POCl₃. How can I prevent this?

A2: Tar formation during chlorination with POCl₃ is often a result of overheating or prolonged reaction times.[1] It is crucial to maintain the recommended reaction temperature and monitor the reaction's progress closely. Using an excess of POCl₃ can also contribute to decomposition, so using a controlled amount is advisable. Additionally, ensuring the starting material is dry is important, as water can react exothermically with POCl₃, leading to localized heating and decomposition.

Q3: How can I confirm the presence of 2-chloro-5-bromopyrazine as a side product in my synthesis of this compound?

A3: The most effective way to identify and quantify the presence of 2-chloro-5-bromopyrazine is through Gas Chromatography-Mass Spectrometry (GC-MS). The two compounds will have different retention times, and their mass spectra will show distinct molecular ion peaks corresponding to their different molecular weights. This compound will have a molecular ion cluster characteristic of two chlorine atoms, while 2-chloro-5-bromopyrazine will show a pattern indicative of one chlorine and one bromine atom.

Q4: Is it possible to get trichloropyrazine as a side product?

A4: Yes, over-chlorination is a potential side reaction, especially during the direct chlorination of the pyrazine ring or if the reaction conditions for the chlorination of substituted pyrazines are too harsh (e.g., high temperature, excess chlorinating agent). This can lead to the formation of trichloropyrazine isomers. Controlling the stoichiometry of the chlorinating agent and the reaction temperature is key to minimizing these byproducts.

Visualizations

Synthesis_Route_1 cluster_0 Route 1: From 2-Aminopyrazine cluster_1 Side Reactions 2-Aminopyrazine 2-Aminopyrazine 5-Chloro-2-aminopyrazine 5-Chloro-2-aminopyrazine 2-Aminopyrazine->5-Chloro-2-aminopyrazine NCS, DCM, 40°C Pyrazine Diazonium Salt Pyrazine Diazonium Salt 5-Chloro-2-aminopyrazine->Pyrazine Diazonium Salt NaNO₂, conc. HCl, -10°C Over-chlorination_Products Trichloropyrazines 5-Chloro-2-aminopyrazine->Over-chlorination_Products Excess NCS This compound This compound Pyrazine Diazonium Salt->this compound CuCl (Sandmeyer) Phenolic_Byproducts Hydroxypyrazines Pyrazine Diazonium Salt->Phenolic_Byproducts H₂O, Heat Azo_Coupling_Products Azo Compounds Pyrazine Diazonium Salt->Azo_Coupling_Products Coupling Partner

Caption: Synthetic pathway of this compound from 2-Aminopyrazine and potential side reactions.

Synthesis_Route_2 cluster_0 Route 2: From 2-Hydroxypyrazine cluster_1 Products cluster_2 Side Reactions 2-Hydroxypyrazine 2-Hydroxypyrazine 2-Hydroxy-5-bromopyrazine 2-Hydroxy-5-bromopyrazine 2-Hydroxypyrazine->2-Hydroxy-5-bromopyrazine Dibromohydantoin, DMSO Product_Mixture Mixture 2-Hydroxy-5-bromopyrazine->Product_Mixture POCl₃, 60°C Tar_Formation Tar Formation 2-Hydroxy-5-bromopyrazine->Tar_Formation Excess Heat 2_5_Dichloropyrazine This compound Product_Mixture->2_5_Dichloropyrazine Side_Product 2-Chloro-5-bromopyrazine Product_Mixture->Side_Product

Caption: Synthesis of this compound from 2-Hydroxypyrazine, highlighting byproduct formation.

Troubleshooting_Workflow cluster_0 Troubleshooting Low Yield / Impurities Start Low Yield or Impurities Detected Identify_Route Identify Synthetic Route Start->Identify_Route Route1 Route 1: From 2-Aminopyrazine Identify_Route->Route1 2-Aminopyrazine Route2 Route 2: From 2-Hydroxypyrazine Identify_Route->Route2 2-Hydroxypyrazine Analyze_Impurities_R1 Analyze Impurities (GC-MS, NMR) - Phenolic byproducts? - Over-chlorination? Route1->Analyze_Impurities_R1 Analyze_Impurities_R2 Analyze Impurities (GC-MS, NMR) - Mixed Halogenation? - Tar present? Route2->Analyze_Impurities_R2 Action_R1_Phenol Optimize Diazotization: - Lower Temperature - Control Nitrite Addition Analyze_Impurities_R1->Action_R1_Phenol Action_R1_OverCl Control Chlorination: - Stoichiometry - Temperature Analyze_Impurities_R1->Action_R1_OverCl Action_R2_Mixed Modify Halogenation Strategy: - Avoid Bromine Precursors Analyze_Impurities_R2->Action_R2_Mixed Action_R2_Tar Control Reaction Conditions: - Lower Temperature - Shorter Reaction Time Analyze_Impurities_R2->Action_R2_Tar Purify Purify Product Action_R1_Phenol->Purify Action_R1_OverCl->Purify Action_R2_Mixed->Purify Action_R2_Tar->Purify

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: Optimizing Suzuki Coupling for 2,5-Dichloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 2,5-dichloropyrazine.

Frequently Asked Questions (FAQs)

Q1: Is it possible to achieve selective mono-arylation of this compound?

Yes, efficient mono-Suzuki coupling reactions of 2,5-dichloropyrazines can be achieved.[1] Key strategies to favor mono-substitution over di-substitution include careful control of stoichiometry, reaction time, and temperature. Using a slight deficiency or an equimolar amount of the boronic acid relative to the this compound is a primary method to enhance selectivity for the mono-arylated product.

Q2: What are the most common side reactions to expect?

The most common side reactions encountered during the Suzuki coupling of this compound include:

  • Homocoupling of the boronic acid: This leads to the formation of a biaryl byproduct derived from the boronic acid reagent.

  • Dehalogenation: Replacement of one or both chlorine atoms with a hydrogen atom.

  • Protodeboronation: Hydrolysis of the boronic acid, which removes the boronic acid group and terminates the catalytic cycle for that molecule.

Q3: Which palladium catalyst is most suitable for this reaction?

The choice of palladium catalyst is critical. For Suzuki-Miyaura reactions involving dihaloheterocycles, Pd(PPh₃)₄ and PdCl₂(dppf) are reliable choices. For more challenging substrates, catalyst systems involving Pd(OAc)₂ with specialized phosphine (B1218219) ligands like SPhos can offer advantages.

Q4: How does the reactivity of this compound compare to other dihalopyrazines?

The reactivity of the C-X bond in Suzuki coupling generally follows the trend I > Br > Cl > F.[2] This is due to the decreasing bond dissociation energy down the halogen group, which facilitates the oxidative addition step.[2] Consequently, this compound is less reactive than 2,5-dibromopyrazine (B1339098) or 2,5-diiodopyrazine (B123192) and may require more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or more active catalyst systems) to achieve comparable yields.[2]

Troubleshooting Guide

Issue 1: Low or No Conversion of this compound
Possible Cause Troubleshooting Steps
Inactive Catalyst - Use a fresh batch of palladium catalyst. - Consider using a more active palladium pre-catalyst. - Increase catalyst loading (e.g., from 2 mol% to 5 mol%).
Inappropriate Base - Ensure the base is strong enough to facilitate transmetalation. K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly effective. - Use a freshly opened and finely ground base to ensure reactivity.
Poor Solvent Choice - Ensure the solvent system can solubilize the reagents. A mixture of an organic solvent (e.g., 1,4-dioxane, THF, toluene) and water is often effective.[2] - Ensure solvents are properly degassed to remove oxygen, which can deactivate the catalyst.
Low Reaction Temperature - Gradually increase the reaction temperature in increments of 10-20°C. Chlorinated heteroarenes often require higher temperatures than their brominated or iodinated counterparts.
Issue 2: Poor Selectivity (Mixture of Mono- and Di-arylated Products)
Possible Cause Troubleshooting Steps
Incorrect Stoichiometry - For mono-arylation, use 1.0-1.2 equivalents of the boronic acid. - For di-arylation, use at least 2.2-2.5 equivalents of the boronic acid.
Prolonged Reaction Time - Monitor the reaction progress closely by TLC or GC-MS. Stop the reaction once the desired product is maximized to prevent further reaction to the di-substituted product.
High Reaction Temperature - Lowering the reaction temperature can sometimes improve selectivity for the mono-arylated product, although this may require longer reaction times.
Issue 3: Significant Formation of Homocoupling Byproduct
Possible Cause Troubleshooting Steps
Oxygen in the Reaction - Thoroughly degas all solvents and reagents. - Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.
Sub-optimal Catalyst or Ligand - Screen different palladium catalysts and phosphine ligands. Some ligands are better at suppressing homocoupling than others.
High Temperature - Running the reaction at the lowest effective temperature can sometimes minimize homocoupling.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize typical conditions for Suzuki-Miyaura couplings of dihalo-N-heterocycles, which can serve as a starting point for optimizing reactions with this compound.

Table 1: Comparison of Palladium Catalysts for Suzuki Coupling of Dihalo-N-heterocycles

Catalyst Ligand Base Solvent Temperature (°C) Typical Yield
Pd(PPh₃)₄ - K₃PO₄ 1,4-Dioxane/H₂O 90 Good
PdCl₂(dppf) - K₂CO₃ DME 80 High

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | High |

Note: "Good" and "High" yields are qualitative and depend on the specific substrates and reaction times.

Table 2: Effect of Different Bases on Suzuki Coupling Yield

Base Relative Effectiveness
Cs₂CO₃ Very High
K₃PO₄ High
K₂CO₃ Moderate to High

| Na₂CO₃ | Moderate |

This table provides a general trend for base effectiveness in Suzuki couplings of heteroaryl halides.

Experimental Protocols

General Procedure for Mono-Arylation of this compound

A mixture of this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq.) in a suitable solvent system (e.g., 1,4-dioxane/water 4:1) is prepared in a reaction vessel. The vessel is sealed, and the mixture is thoroughly degassed with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. The reaction mixture is then heated to 80-100°C with stirring. The reaction progress is monitored by TLC or GC-MS. Upon completion (typically when the starting material is consumed), the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Di-Arylation of this compound

The procedure is similar to the mono-arylation, with the primary modification being the stoichiometry of the arylboronic acid. A mixture of this compound (1.0 eq.), the arylboronic acid (2.2-2.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₃PO₄, 4.0 eq.) in a suitable solvent system is used. The reaction may require higher temperatures and longer reaction times to drive the reaction to completion.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine this compound, Boronic Acid, Catalyst, Base Solvent Add Degassed Solvent Reagents->Solvent Inert_Atmosphere Degas Mixture & Establish Inert Atmosphere Solvent->Inert_Atmosphere Heating Heat to Desired Temperature Inert_Atmosphere->Heating Monitoring Monitor Progress (TLC/GC-MS) Heating->Monitoring Quench Cool and Quench Monitoring->Quench Extraction Extract with Organic Solvent Quench->Extraction Purification Purify by Chromatography Extraction->Purification Final_Product Final_Product Purification->Final_Product Isolate Product

Caption: Experimental workflow for Suzuki coupling of this compound.

Troubleshooting_Logic Start Reaction Issue? Low_Conversion Low/No Conversion Start->Low_Conversion Poor_Selectivity Poor Selectivity Start->Poor_Selectivity Side_Products Side Products Start->Side_Products Catalyst Check Catalyst Activity/ Loading Low_Conversion->Catalyst Base Check Base Strength/ Quality Low_Conversion->Base Temp Increase Temperature Low_Conversion->Temp Stoichiometry Adjust Stoichiometry Poor_Selectivity->Stoichiometry Time_Temp Optimize Time & Temperature Poor_Selectivity->Time_Temp Degas Improve Degassing/ Inert Atmosphere Side_Products->Degas Conditions Screen Catalyst/ Conditions Side_Products->Conditions Solution Optimized Reaction Catalyst->Solution Base->Solution Temp->Solution Stoichiometry->Solution Time_Temp->Solution Degas->Solution Conditions->Solution

Caption: Troubleshooting logic for Suzuki coupling of this compound.

References

Technical Support Center: Purification of Crude 2,5-Dichloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of crude 2,5-Dichloropyrazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities in crude this compound often originate from the synthesis process. These can include:

  • Isomeric Dichloropyrazines: 2,3-Dichloropyrazine and 2,6-Dichloropyrazine are common process-related impurities.

  • Starting Materials: Unreacted starting materials such as 5-chloropyrazin-2-amine or 2-hydroxypyrazine (B42338) may be present.

  • By-products: Other chlorinated or brominated pyrazine (B50134) derivatives, such as 2-chloro-5-bromopyrazine, can be formed depending on the synthetic route.[1]

  • Color Impurities: The crude product can sometimes be a dark brown oil, indicating the presence of colored impurities.[1]

Q2: My crude this compound is a dark oil. How can I remove the color?

A2: The dark color indicates the presence of polymeric or highly conjugated impurities. Several methods can be employed for decolorization:

  • Activated Carbon Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb colored impurities.

  • Column Chromatography: Passing the crude material through a silica (B1680970) gel column can separate the colored compounds from the desired product. A common eluent system is a hexane (B92381) solution containing a small percentage of ethyl acetate (B1210297) (e.g., 2%).[2]

Q3: I am having trouble separating this compound from its isomers. What are the recommended methods?

A3: The separation of dichloropyrazine isomers can be challenging due to their similar physical properties. The following methods are recommended:

  • Fractional Distillation: Due to the differences in their boiling points, fractional distillation can be an effective method for separating dichloropyrazine isomers on a larger scale.

  • Column Chromatography: Silica gel column chromatography is a widely used technique for isomer separation. A non-polar mobile phase with a small amount of a more polar solvent, such as hexane with a low percentage of ethyl acetate, is often effective.[2]

  • High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, reverse-phase HPLC can provide excellent resolution of dichloropyrazine isomers.

Q4: How can I determine the purity of my this compound sample and identify the impurities?

A4: A combination of analytical techniques is recommended for purity assessment and impurity identification:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating volatile compounds and identifying them based on their mass spectra.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV) can be used to quantify the purity and separate isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information to confirm the identity of the desired product and characterize impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause Solution
Oiling out instead of crystallization The compound is insoluble in the chosen solvent at all temperatures, or the boiling point of the solvent is higher than the melting point of the compound.Select a different solvent or a solvent mixture (solvent/anti-solvent system). Ensure the solvent's boiling point is lower than the melting point of this compound and its impurities.
No crystals form upon cooling The solution is too dilute, or the cooling process is too rapid.Concentrate the solution by evaporating some of the solvent. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratch the inside of the flask with a glass rod to induce crystallization.
Low recovery of purified product Too much solvent was used, or the crystals were washed with a solvent in which they are soluble.Use the minimum amount of hot solvent necessary to dissolve the crude product. Wash the crystals with a small amount of ice-cold recrystallization solvent.
Product is still impure after recrystallization The chosen solvent did not effectively differentiate between the product and the impurities. The cooling was too fast, trapping impurities.Experiment with different solvents or solvent systems. Ensure slow cooling to allow for selective crystallization. A second recrystallization may be necessary.
Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor separation of isomers The eluent system is not optimal. The column was not packed properly.Perform small-scale trials with different eluent systems (e.g., varying the percentage of ethyl acetate in hexane) using Thin Layer Chromatography (TLC) to find the optimal mobile phase. Ensure the column is packed uniformly to avoid channeling.
Product does not elute from the column The eluent is not polar enough. The compound may be strongly adsorbed to the silica gel.Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). If the compound is still retained, a more polar solvent like dichloromethane (B109758) or methanol (B129727) may be needed in small amounts.
Co-elution of impurities with the product The polarity of the eluent is too high. The column is overloaded.Use a less polar eluent system. Reduce the amount of crude material loaded onto the column.
Tailing of spots on TLC and broad peaks in the column The compound is interacting too strongly with the acidic silica gel.Add a small amount of a basic modifier like triethylamine (B128534) (e.g., 0.1-1%) to the eluent to neutralize the silica surface.

Data Presentation

Table 1: Physical Properties of this compound and Common Isomeric Impurities

CompoundCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Appearance
This compound19745-07-4148.98~0184.4Colorless liquid
2,3-Dichloropyrazine4858-85-9148.9829[3]107 @ 50 mmHg[3]White to light yellow solid or liquid[3]
2,6-Dichloropyrazine4774-14-5148.9855-58[4]187.5White to cream crystalline powder[5]

Table 2: Qualitative Solubility of Dichloropyrazine Isomers

CompoundWaterEthanolMethanolDichloromethaneAcetone
2,3-DichloropyrazineSparingly solubleSoluble[3]SolubleSoluble[3]Soluble[3]
2,6-DichloropyrazineInsolubleSoluble[4][6]Soluble[4][6]SolubleSoluble

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

Objective: To separate this compound from its isomers and other impurities.

Materials:

  • Crude this compound

  • Silica gel (100-200 mesh)[1][2]

  • Hexane

  • Ethyl acetate

  • Glass column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into the glass column and allow the silica to settle, ensuring a uniform and bubble-free packing.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent (e.g., 2% ethyl acetate in hexane) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with a low polarity solvent system, such as 2% ethyl acetate in hexane.[1][2]

  • Fraction Collection: Collect fractions of the eluate in separate tubes.

  • Monitoring: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under a UV lamp.

  • Solvent Gradient (Optional): If separation is not achieved, a gradual increase in the polarity of the eluent (e.g., increasing the percentage of ethyl acetate) can be employed.

  • Product Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.

Protocol 2: General Recrystallization Procedure

Objective: To purify crude this compound by removing soluble and insoluble impurities.

Materials:

  • Crude this compound

  • Appropriate solvent (e.g., ethanol, methanol, or a mixture)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Choose a solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol and methanol are good starting points as dichloropyrazines are generally soluble in them.[3][4][6]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture while stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a vacuum oven or by air drying.

Visualizations

Purification_Workflow cluster_Troubleshooting Troubleshooting Guide Problem_Identification Identify Purification Issue (e.g., Low Purity, Color) Method_Selection Select Purification Method (Recrystallization, Chromatography, Distillation) Problem_Identification->Method_Selection Protocol_Execution Execute Protocol Method_Selection->Protocol_Execution Analysis Analyze Purity (GC-MS, HPLC) Protocol_Execution->Analysis Success Pure Product Analysis->Success Meets Purity Specs Failure Impure Product Analysis->Failure Fails Purity Specs Failure->Problem_Identification Re-evaluate

Caption: Troubleshooting workflow for the purification of this compound.

Recrystallization_Process Start Crude this compound Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve Hot_Filter Hot Filtration (if needed) Dissolve->Hot_Filter Cool Slow Cooling & Crystallization Hot_Filter->Cool Vacuum_Filter Vacuum Filtration Cool->Vacuum_Filter Wash Wash with Cold Solvent Vacuum_Filter->Wash Dry Dry Crystals Wash->Dry End Pure this compound Dry->End

Caption: Step-by-step process for recrystallization of this compound.

Column_Chromatography_Process Start Crude this compound Prepare_Column Prepare Silica Gel Column Start->Prepare_Column Load_Sample Load Sample Prepare_Column->Load_Sample Elute Elute with Solvent System Load_Sample->Elute Collect_Fractions Collect Fractions Elute->Collect_Fractions Analyze_Fractions Analyze Fractions (TLC) Collect_Fractions->Analyze_Fractions Combine_Pure Combine Pure Fractions Analyze_Fractions->Combine_Pure Evaporate Evaporate Solvent Combine_Pure->Evaporate End Pure this compound Evaporate->End

Caption: Workflow for purification by column chromatography.

References

managing temperature control in 2,5-Dichloropyrazine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling 2,5-Dichloropyrazine. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on managing a critical parameter: temperature. Precise temperature control is paramount for ensuring high yield, minimizing byproduct formation, and maintaining reaction safety.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical in reactions involving this compound?

A1: Temperature is a crucial factor that dictates both the rate and outcome of the reaction. Excessive heat can promote side reactions, decomposition of reagents and products, and lead to a complex mixture of byproducts, ultimately lowering the yield of the desired compound.[1] For instance, in diazotization reactions for synthesizing this compound, the reaction is typically initiated at very low temperatures (-10 °C to 0 °C) to control the decomposition of the diazonium intermediate.[2][3]

Q2: What are the typical temperature ranges for common reactions with this compound?

A2: The optimal temperature depends heavily on the specific reaction. For palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, temperatures can range from room temperature to over 100 °C.[4][5] The reactivity of the coupling partners is a key factor; more reactive substrates may allow for lower temperatures.[4] It is essential to determine the optimal temperature empirically for each specific synthesis.[1]

Q3: How does elevated temperature lead to byproduct formation?

A3: Higher temperatures increase the kinetic energy of molecules, which can overcome the activation energy for undesired reaction pathways.[1] In pyrazine (B50134) synthesis, this can lead to the formation of isomers or degradation products.[1] For reactions like amination or coupling, high temperatures might cause di-substitution where mono-substitution is desired or promote side reactions with the solvent or base.[6]

Troubleshooting Guide: Temperature-Related Issues

This guide addresses specific problems you might encounter related to temperature control during your experiments.

Problem / ObservationPotential CauseRecommended Solution
Low or No Yield Sub-optimal Reaction Temperature: The reaction may be too cold, resulting in a slow or stalled reaction. Conversely, it could be too hot, causing degradation of starting materials, intermediates, or products.- Monitor the reaction progress closely using TLC or LC-MS.[6]- If the reaction is stalled at a lower temperature, consider a stepwise, incremental increase in temperature (e.g., 5-10 °C at a time).- For Suzuki couplings, a good starting point is often 60-80 °C.[4][5]- If degradation is suspected, repeat the reaction at a lower temperature or consider a more active catalyst that allows for milder conditions.
Multiple Spots on TLC/LC-MS (Byproduct Formation) Excessive Reaction Temperature: High heat is a common cause of side reactions.[1][7]- Lower the reaction temperature. The optimal temperature is a balance between a reasonable reaction rate and minimal byproduct formation.[1]- Ensure even heating with a well-maintained oil bath and vigorous stirring.- Consider adding reagents slowly, especially if the reaction is exothermic, to maintain a stable internal temperature.[2]
Reaction "Runaway" (Rapid, Uncontrolled Exotherm) Poor Heat Dissipation: The reaction is generating heat faster than it can be removed. This is common in highly exothermic processes like diazotization or certain aminations.- Immediately implement cooling with an ice bath or other cooling system.- For future attempts, use a larger reaction vessel to increase the surface area for heat exchange.- Add reagents dropwise or portion-wise using an addition funnel, ensuring the internal temperature remains within the target range.[2]- Ensure adequate stirring to prevent localized "hot spots."
Inconsistent Results Between Batches Inaccurate Temperature Monitoring/Control: The external temperature reading (e.g., hotplate setting) may not reflect the internal reaction temperature.- Always use an internal thermometer or probe placed directly in the reaction mixture.- Calibrate your thermometer and heating mantle/hotplate regularly.- Document the internal temperature profile for all reactions to ensure reproducibility.

Data on Reaction Temperature

The following tables summarize quantitative data regarding temperature in relevant pyrazine reactions.

Table 1: Effect of Temperature on General Pyrazine Synthesis Yield Data adapted from a study on optimizing the synthesis of pyrazines from 1-hydroxyacetone and NH₄OH.[1]

Temperature (°C)Relative Pyrazine Yield (%)
10065
12080
14092
Note: While this demonstrates a positive correlation between temperature and yield in this specific synthesis, excessive temperatures can promote side reactions. The optimal temperature must be determined experimentally.[1]

Table 2: Typical Temperature Ranges for Suzuki-Miyaura Coupling with Dihalopyrazines Data adapted from a comparative analysis of dihalopyrazine reactivity.[4]

Substrate TypeHalogen ReactivityTypical Temperature RangeRationale
Diodo pyrazineHigh50 - 80 °CThe weaker Carbon-Iodine bond allows for faster oxidative addition at lower temperatures.[4]
Dbromo pyrazineModerate80 - 110 °CA stronger Carbon-Bromine bond requires more thermal energy for the reaction to proceed efficiently.[4]
Dchloro pyrazineLow90 - 120+ °C (often requires specialized catalysts/ligands)The Carbon-Chlorine bond is the strongest, making it the least reactive and typically requiring higher temperatures and more active catalyst systems.[4]

Experimental Protocols

Protocol 1: Temperature-Controlled Diazotization for this compound Synthesis

This protocol is based on the Sandmeyer-type reaction starting from 5-chloropyrazin-2-amine and emphasizes strict temperature management.[2][3]

Materials:

  • 5-chloropyrazin-2-amine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Deionized Water

  • Ice/Salt bath

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Methodology:

  • Initial Cooling: In a round-bottom flask equipped with a magnetic stirrer and an internal thermometer, dissolve 5-chloropyrazin-2-amine (1.0 eq.) in concentrated HCl.

  • Temperature Stabilization: Place the flask in an ice/salt bath and cool the stirred solution to between -10 °C and -5 °C. It is critical to maintain this temperature range for the next step.

  • Diazotization: Dissolve sodium nitrite (1.1-1.2 eq.) in a minimal amount of cold deionized water. Using a dropping funnel, add the sodium nitrite solution to the reaction mixture drop by drop. Crucially, monitor the internal temperature and adjust the addition rate to ensure it does not rise above 0 °C. An uncontrolled exotherm can lead to decomposition and significantly lower yield. The entire addition process should take approximately 1 hour.[2][3]

  • Reaction Hold: After the addition is complete, continue stirring the mixture at 0 °C for an additional 1-2 hours.

  • Warm-up: Remove the cooling bath and allow the reaction to slowly warm to room temperature. Continue stirring for another 2 hours.[2][3]

  • Work-up: Carefully neutralize the reaction mixture with a saturated base solution (e.g., NaOH or NaHCO₃) while cooling in an ice bath. Extract the product with dichloromethane.

  • Purification: Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.

Visual Guides

The following diagrams illustrate key workflows for managing temperature in your experiments.

Temperature_Troubleshooting_Workflow cluster_end start Reaction Start monitor Monitor Internal Temperature and Reaction Progress (TLC/LCMS) start->monitor in_range Is Temperature in Optimal Range? monitor->in_range progress Is Reaction Progressing? in_range->progress Yes adjust_high Action: Decrease Heat Input / Improve Cooling in_range->adjust_high No, Too High adjust_low Action: Incrementally Increase Heat in_range->adjust_low No, Too Low exotherm Exotherm or Byproducts Detected? progress->exotherm Yes troubleshoot Consult Advanced Troubleshooting Guide progress->troubleshoot No (Stalled) exotherm->adjust_high Yes continue_mon Continue Monitoring exotherm->continue_mon No adjust_high->monitor adjust_low->monitor continue_mon->monitor stop Reaction Complete Proceed to Workup Exothermic_Reaction_Control_Plan cluster_prep Preparation Phase cluster_exec Execution Phase cluster_resp Emergency Response prep1 Select Appropriate Vessel Size prep2 Equip with Internal Thermometer & Overhead Stirrer prep1->prep2 prep3 Prepare Large Cooling Bath (Ice/Salt) prep2->prep3 exec1 Cool Initial Mixture to Setpoint (e.g., -10°C) prep3->exec1 exec2 Add Reagent via Dropping Funnel (Slow, Dropwise Addition) exec1->exec2 exec3 Continuously Monitor Internal Temperature exec2->exec3 exec4 Adjust Addition Rate to Maintain Setpoint Temperature exec3->exec4 exec4->exec3 resp1 Temperature Rises > 5°C Above Setpoint exec4->resp1 If Control is Lost resp2 STOP Reagent Addition IMMEDIATELY resp1->resp2 resp3 Apply Maximum Cooling resp2->resp3

References

Technical Support Center: Troubleshooting Low Yields in 2,5-Dichloropyrazine Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting cross-coupling reactions with 2,5-dichloropyrazine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and optimize reaction outcomes. Given the relatively lower reactivity of aryl chlorides, achieving high yields in cross-coupling reactions with this compound requires careful optimization of reaction parameters.

This guide provides a series of frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why am I observing very low or no conversion of my this compound starting material?

A: Low or no conversion with this compound is a common issue primarily due to the high bond strength of the C-Cl bond. Several factors could be at play:

  • Inactive Catalyst: The palladium catalyst is crucial. Ensure it is fresh and has been stored under an inert atmosphere to prevent degradation. Consider using more active pre-catalysts.

  • Inappropriate Ligand: For challenging substrates like dichloropyrazines, the choice of ligand is critical. Bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands are often necessary to facilitate the oxidative addition step.

  • Insufficiently Strong Base: A base that is too weak may not be effective in the transmetallation (Suzuki) or deprotonation (Buchwald-Hartwig, Sonogashira) steps.

  • Low Reaction Temperature: Aryl chlorides typically require higher reaction temperatures to undergo oxidative addition.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction rate and yield.

Q2: I am seeing the formation of mono-substituted product, but the reaction does not proceed to the di-substituted product. What can I do?

A: Achieving di-substitution on this compound can be challenging as the second coupling is often more difficult than the first. To promote di-substitution, consider the following:

  • Increase Equivalents of Coupling Partner: Use a larger excess of the boronic acid, amine, or alkyne (e.g., 2.5-3.0 equivalents).

  • Increase Catalyst Loading: A higher catalyst loading (e.g., 5-10 mol%) may be necessary for the second coupling.

  • Prolonged Reaction Time and Higher Temperature: Give the reaction more time to proceed and consider increasing the temperature.

  • Stronger Base: A stronger base might be required to facilitate the second coupling.

Q3: What are common side products in these reactions?

A: Common side products include:

  • Homocoupling: Dimerization of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions).

  • Protodehalogenation: Replacement of a chlorine atom with hydrogen, leading to the formation of 2-chloropyrazine.

  • Hydrodehalogenation: Complete removal of both chlorine atoms.

  • Catalyst Decomposition: Formation of palladium black, indicating catalyst degradation.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Low yields in the Suzuki-Miyaura coupling of this compound are often related to the catalyst system and reaction conditions.

Troubleshooting Decision Tree: Suzuki-Miyaura Coupling

start Low Yield in Suzuki Coupling catalyst Is the catalyst active and appropriate? start->catalyst ligand Is the ligand suitable for aryl chlorides? catalyst->ligand Yes solution1 Use a fresh catalyst or a pre-catalyst (e.g., XPhos Pd G3). Increase catalyst loading. catalyst->solution1 No base Is the base strong enough? ligand->base Yes solution2 Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos, RuPhos). ligand->solution2 No conditions Are the reaction conditions optimal? base->conditions Yes solution3 Use a stronger base (e.g., Cs2CO3, K3PO4). Ensure the base is finely powdered and dry. base->solution3 No solution4 Increase temperature (e.g., 100-120 °C). Use a higher boiling point solvent (e.g., dioxane, toluene). conditions->solution4 No start Low Yield in Buchwald-Hartwig Amination catalyst_ligand Is the catalyst/ligand system appropriate? start->catalyst_ligand base_choice Is the base suitable for the amine? catalyst_ligand->base_choice Yes solution1 Use a modern pre-catalyst (e.g., XPhos Pd G3). Screen bulky biarylphosphine ligands (e.g., XPhos, RuPhos). catalyst_ligand->solution1 No solvent_temp Are the solvent and temperature optimized? base_choice->solvent_temp Yes solution2 Use a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS). For sensitive substrates, try weaker bases like Cs2CO3. base_choice->solution2 No solution3 Use aprotic polar solvents (e.g., Toluene, Dioxane). Increase temperature (90-120 °C). solvent_temp->solution3 No start Low Yield in Sonogashira Coupling copper Is homocoupling a major issue? start->copper catalyst_system Is the catalyst system effective? copper->catalyst_system No solution1 Consider copper-free conditions. Use an amine base that also acts as a solvent (e.g., Et3N). copper->solution1 Yes base_solvent Are the base and solvent appropriate? catalyst_system->base_solvent Yes solution2 Increase catalyst and CuI loading. Use a more active ligand (e.g., P(t-Bu)3). catalyst_system->solution2 No solution3 Use a stronger amine base (e.g., DIPA, Et3N). Use a polar aprotic solvent (e.g., DMF, THF). base_solvent->solution3 No

preventing homocoupling in Suzuki reactions of 2,5-Dichloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing homocoupling during Suzuki reactions involving 2,5-dichloropyrazine.

Troubleshooting Guide: Minimizing Homocoupling

Homocoupling of the boronic acid reagent is a common side reaction in Suzuki coupling, leading to the formation of a symmetrical biaryl impurity and a reduced yield of the desired cross-coupled product. This guide addresses the primary causes of homocoupling with this compound and provides specific troubleshooting steps.

Problem: Significant formation of boronic acid homocoupling byproduct.

Potential CauseTroubleshooting StrategyExperimental Protocol
Presence of Oxygen Rigorously degas all solvents and the reaction mixture. Perform the entire reaction under an inert atmosphere (Nitrogen or Argon).[1]Degassing Protocol: Sparge the solvent with an inert gas (N₂ or Ar) for 15-30 minutes prior to use. Assemble the reaction glassware, flame-dry under vacuum, and backfill with the inert gas. If using aqueous media, ensure the water is also thoroughly degassed. For highly sensitive reactions, a "freeze-pump-thaw" method can be employed for solvents.[1]
Suboptimal Palladium Precatalyst Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) instead of a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂).[1][2] If a Pd(II) source is used, consider the in situ reduction to Pd(0).Using a Pd(0) Precatalyst: Directly add the solid Pd(0) catalyst to the reaction mixture under a positive flow of inert gas. In situ Reduction of Pd(II): Add a mild reducing agent, such as potassium formate (B1220265) (1-2 equivalents), to the reaction mixture before the addition of the palladium catalyst.[3]
Inappropriate Ligand Screen a variety of phosphine (B1218219) ligands. For electron-deficient heteroaryl chlorides like this compound, bulky and electron-rich ligands are often beneficial.[4][5][6]Ligand Screening: Set up small-scale parallel reactions to test various ligands (e.g., SPhos, XPhos, RuPhos) with your specific boronic acid. Monitor the reactions by TLC or LC-MS to identify the ligand that provides the highest ratio of cross-coupled product to homocoupled byproduct.
Incorrect Base or Solvent System Optimize the base and solvent combination. The choice of base can significantly impact the reaction's success.[1][7]Base and Solvent Optimization: Test a range of inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[1] Common solvent systems for Suzuki reactions with heteroaryl chlorides include dioxane/water, THF/water, and toluene/ethanol/water.[1][8] Run the reaction with different base/solvent combinations while keeping other parameters constant to determine the optimal conditions.
High Reaction Temperature Lower the reaction temperature. While higher temperatures can increase the rate of the desired reaction, they can also promote side reactions, including homocoupling.[9]Temperature Optimization: If homocoupling is observed at a higher temperature (e.g., 100-120 °C), attempt the reaction at a lower temperature (e.g., 80 °C) and monitor the progress over a longer period.
Boronic Acid Instability Use a more stable boronic acid derivative, such as a pinacol (B44631) ester (Bpin) or a MIDA boronate.[1]Use of Boronate Esters: If you are using a boronic acid and observing significant homocoupling, consider synthesizing or purchasing the corresponding boronate ester. These are often more stable and can lead to cleaner reactions.

Frequently Asked Questions (FAQs)

Q1: Why is homocoupling a common problem in the Suzuki reaction of this compound?

A1: Homocoupling is a common side reaction in many Suzuki couplings and can be particularly prevalent with electron-deficient heteroaryl halides like this compound. Several factors can contribute to this:

  • Presence of Oxygen: Molecular oxygen can promote the homocoupling of boronic acids.[2]

  • Use of Pd(II) Precatalysts: Pd(II) species can directly mediate the homocoupling of boronic acids to generate the active Pd(0) catalyst, leading to the formation of the undesired byproduct.[1][10]

  • Slow Oxidative Addition: The C-Cl bond in this compound is less reactive than C-Br or C-I bonds, leading to a slower oxidative addition step.[11] If the transmetalation and reductive elimination steps are faster relative to oxidative addition, the concentration of the active catalyst available for the desired cross-coupling may be reduced, potentially favoring side reactions.

Q2: I am still observing homocoupling even after degassing my solvents. What else can I do?

A2: If rigorous degassing is not sufficient, consider the following:

  • Switch to a Pd(0) Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂, switch to a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃.[1]

  • Ligand Choice: The ligand plays a crucial role. Bulky, electron-rich phosphine ligands can accelerate the desired catalytic cycle and suppress side reactions.[4][5] Consider screening ligands like SPhos, XPhos, or other Buchwald-type ligands.

  • Base Optimization: The choice of base is critical. Try switching to a different base, for example, from K₂CO₃ to K₃PO₄ or Cs₂CO₃, as this can significantly influence the reaction outcome.[1][7]

Q3: Can the order of addition of reagents affect the amount of homocoupling?

A3: Yes, the order of addition can be important. It is generally recommended to add the palladium catalyst to the mixture of the aryl halide, boronic acid, and base under an inert atmosphere. Some protocols suggest pre-heating the mixture of the aryl halide, base, and solvent before adding the boronic acid and catalyst to potentially minimize homocoupling.

Q4: Does the nature of the boronic acid affect the extent of homocoupling?

A4: Yes, the stability of the organoboron reagent is a key factor. Boronic acids themselves can be prone to decomposition and homocoupling. Using more stable derivatives like pinacol esters (Bpin) or MIDA boronates can sometimes suppress these side reactions by providing a slower, more controlled release of the boronic acid into the catalytic cycle.[1]

Experimental Workflow & Reaction Mechanisms

Below are diagrams illustrating a general troubleshooting workflow for preventing homocoupling and the catalytic cycles for both the desired Suzuki-Miyaura coupling and the competing homocoupling side reaction.

G start Start: Suzuki Reaction of This compound observe Observe Significant Homocoupling Product start->observe degas Action: Rigorously Degas Solvents and Reaction Mixture observe->degas Yes fail Problem Persists observe->fail No check_catalyst Action: Switch to Pd(0) Precatalyst or Add Reducing Agent degas->check_catalyst optimize_ligand Action: Screen Bulky, Electron-Rich Ligands check_catalyst->optimize_ligand optimize_base Action: Optimize Base and Solvent System optimize_ligand->optimize_base lower_temp Action: Lower Reaction Temperature optimize_base->lower_temp stable_boron Action: Use Boronate Ester (e.g., Bpin) lower_temp->stable_boron success Homocoupling Minimized stable_boron->success

Caption: Troubleshooting workflow for minimizing homocoupling.

G cluster_suzuki Desired Suzuki-Miyaura Coupling cluster_homocoupling Competing Homocoupling Side Reaction pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_intermediate Ar-Pd(II)L₂-X oxidative_addition->pd_intermediate transmetalation Transmetalation (R-B(OR)₂ + Base) pd_intermediate->transmetalation pd_biaryl Ar-Pd(II)L₂-R transmetalation->pd_biaryl reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-R reductive_elimination->product pd2 Pd(II) transmetalation1 Transmetalation (R-B(OR)₂) pd2->transmetalation1 pd_r R-Pd(II) transmetalation1->pd_r transmetalation2 Transmetalation (R-B(OR)₂) pd_r->transmetalation2 pd_r2 R-Pd(II)-R transmetalation2->pd_r2 reductive_elimination_homo Reductive Elimination pd_r2->reductive_elimination_homo homo_product R-R reductive_elimination_homo->homo_product pd0_homo Pd(0) reductive_elimination_homo->pd0_homo

Caption: Catalytic cycles of Suzuki coupling and homocoupling.

References

scaling up the synthesis of 2,5-Dichloropyrazine for industrial production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2,5-dichloropyrazine for industrial production. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process visualizations to address common challenges encountered during manufacturing.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound via two primary routes: from 2-aminopyrazine (B29847) and from 2-hydroxypyrazine (B42338).

Route 1: Synthesis from 2-Aminopyrazine

This pathway involves the chlorination of 2-aminopyrazine to 5-chloro-2-aminopyrazine, followed by a Sandmeyer-type diazotization reaction to yield this compound.

Question: Why is the yield of 5-chloro-2-aminopyrazine low during the initial chlorination step?

Answer:

Low yields in the chlorination of 2-aminopyrazine can be attributed to several factors:

  • Inadequate Temperature Control: The reaction is exothermic, and poor heat dissipation on a large scale can lead to the formation of undesired side products.

  • Suboptimal Chlorinating Agent: The choice and handling of the chlorinating agent are critical. For instance, using N-chlorosuccinimide (NCS) requires anhydrous conditions to prevent hydrolysis and loss of reactivity.[1]

  • Inefficient Mixing: Poor agitation can result in localized over-concentration of the chlorinating agent, leading to the formation of di- and tri-chlorinated pyrazines.

Recommended Solutions:

  • Implement Robust Temperature Control: Utilize a reactor with efficient heat exchange capabilities to maintain the optimal reaction temperature.

  • Ensure Anhydrous Conditions: When using moisture-sensitive chlorinating agents like NCS, ensure all solvents and reagents are thoroughly dried.

  • Optimize Agitation: Employ a stirring mechanism that ensures homogeneous mixing of the reactants throughout the reaction vessel.

Question: The diazotization of 5-chloro-2-aminopyrazine results in a high percentage of phenolic impurities. What is the cause and how can it be mitigated?

Answer:

The formation of 2-chloro-5-hydroxypyrazine is a common side reaction during the diazotization of 5-chloro-2-aminopyrazine, particularly if the diazonium salt intermediate reacts with water.[2]

Potential Causes:

  • Elevated Reaction Temperature: Diazonium salts are thermally unstable and can decompose, especially at temperatures above 0-5 °C, leading to reactions with water.[3]

  • Slow Consumption of Diazonium Salt: If the subsequent displacement with chloride is not efficient, the diazonium salt has a longer residence time to react with water.

  • Localized Hot Spots: Inadequate cooling and mixing can create localized areas of higher temperature, promoting the formation of phenolic byproducts.[4]

Recommended Solutions:

  • Strict Temperature Control: Maintain the reaction temperature below 5 °C throughout the addition of sodium nitrite (B80452) and the subsequent reaction. Utilize a reliable cooling system and monitor the internal temperature closely.

  • Controlled Addition of Sodium Nitrite: Add the sodium nitrite solution slowly and sub-surface to ensure it reacts quickly and to minimize localized temperature increases.[5]

  • Efficient Mixing: Ensure vigorous and consistent stirring to maintain a uniform temperature and concentration profile within the reactor.

  • Use of a Co-solvent: In some cases, the use of a co-solvent can improve the solubility of the diazonium salt and facilitate a cleaner reaction.

Route 2: Synthesis from 2-Hydroxypyrazine

This synthetic route involves the bromination of 2-hydroxypyrazine to 5-bromo-2-hydroxypyrazine, followed by chlorination using a reagent like phosphorus oxychloride (POCl₃).

Question: The initial bromination of 2-hydroxypyrazine gives a mixture of mono- and di-brominated products. How can the selectivity for the desired 5-bromo-2-hydroxypyrazine be improved?

Answer:

Poor selectivity in the bromination step is often due to over-bromination.

Potential Causes:

  • Incorrect Stoichiometry: An excess of the brominating agent will lead to the formation of di-brominated species.

  • Inadequate Temperature Control: Higher temperatures can increase the rate of the second bromination.

  • Poor Mixing: Inefficient mixing can lead to localized high concentrations of the brominating agent.

Recommended Solutions:

  • Precise Stoichiometric Control: Carefully control the molar ratio of the brominating agent to 2-hydroxypyrazine.

  • Low-Temperature Bromination: Conduct the reaction at a reduced temperature to favor mono-bromination.

  • Controlled Addition: Add the brominating agent portion-wise or via a syringe pump to maintain a low concentration in the reaction mixture.

Question: The chlorination of 5-bromo-2-hydroxypyrazine with phosphorus oxychloride is sluggish and gives a low yield of 2-chloro-5-bromopyrazine. What are the potential issues?

Answer:

Challenges in the chlorination step using POCl₃ on an industrial scale can be multifaceted.

Potential Causes:

  • Insufficient Reaction Temperature or Time: The reaction may require higher temperatures and longer reaction times to go to completion on a larger scale.

  • Impurities in the Starting Material: The presence of impurities in the 5-bromo-2-hydroxypyrazine can inhibit the reaction.

  • Decomposition of POCl₃: Phosphorus oxychloride can decompose in the presence of moisture, reducing its effectiveness.

  • Inefficient Removal of HCl Gas: The reaction generates HCl gas, and its accumulation can impede the reaction progress.

Recommended Solutions:

  • Optimize Reaction Conditions: Carefully evaluate and optimize the reaction temperature and duration for the specific scale of production. A solvent-free approach heating in a sealed reactor at high temperatures has been shown to be efficient for large-scale preparations.[4]

  • Ensure High-Purity Starting Material: Purify the 5-bromo-2-hydroxypyrazine before the chlorination step.

  • Use Anhydrous Conditions: Handle POCl₃ under a dry, inert atmosphere to prevent decomposition.

  • Provide for Gas Egress: Ensure the reactor is equipped with a system to safely vent the generated HCl gas.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling sodium nitrite and phosphorus oxychloride on an industrial scale?

A1:

  • Sodium Nitrite (NaNO₂): It is a strong oxidizing agent and can cause fires or explosions if it comes into contact with combustible materials.[6][7] It is also toxic if swallowed or inhaled.[7] Proper personal protective equipment (PPE), including gloves, goggles, and respiratory protection, is essential.[7][8] Storage should be in a cool, dry, well-ventilated area away from incompatible materials.[6]

  • Phosphorus Oxychloride (POCl₃): It is a highly corrosive and toxic substance that reacts violently with water, releasing toxic gases.[9] Inhalation can cause severe respiratory irritation.[9] It should be handled in a closed system or in a well-ventilated area with appropriate PPE.[10] Special care must be taken to avoid contact with moisture.

Q2: What type of reactor material is recommended for the synthesis of this compound?

A2: Glass-lined or stainless steel reactors are generally suitable for these reactions. However, for the chlorination step with phosphorus oxychloride, a glass-lined reactor is preferred due to the corrosive nature of POCl₃ and the generated HCl gas. It is crucial to ensure the reactor and its fittings are resistant to the chemicals and reaction conditions used.

Q3: How can the exothermic nature of the diazotization reaction be safely managed on a large scale?

A3: Managing the exotherm of the diazotization reaction is critical for safety and product quality. Key strategies include:

  • Slow, Controlled Reagent Addition: The limiting reagent, typically the sodium nitrite solution, should be added at a rate that allows the reactor's cooling system to dissipate the generated heat effectively.[4]

  • Adequate Cooling Capacity: The reactor must have a cooling system capable of handling the total heat output of the reaction.

  • Real-time Temperature Monitoring: Continuous monitoring of the internal reaction temperature is essential to detect any deviation from the setpoint.

  • Emergency Quenching Plan: Have a well-defined and tested procedure for quenching the reaction in case of a thermal runaway. This may involve the addition of a pre-cooled quenching agent.

Q4: What are the most effective methods for purifying this compound on an industrial scale?

A4: The choice of purification method depends on the impurity profile of the crude product. Common industrial purification techniques include:

  • Distillation: Fractional distillation under reduced pressure can be effective for separating this compound from impurities with different boiling points.

  • Crystallization: Recrystallization from a suitable solvent system can be used to isolate the product in high purity.

  • Chromatography: While less common for large-scale production due to cost, preparative chromatography may be used for high-purity applications.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Aminopyrazine

Step 1a: Synthesis of 5-Chloro-2-aminopyrazine

  • Methodology: To a stirred solution of 2-aminopyrazine in a suitable anhydrous solvent (e.g., dichloromethane), add N-chlorosuccinimide (NCS) portion-wise at a controlled temperature (e.g., 40°C).[1] Monitor the reaction progress by a suitable analytical method like TLC or HPLC. Upon completion, the reaction mixture is typically washed with water, and the organic layer is dried and concentrated. The crude product can be purified by crystallization or chromatography.[1]

Step 1b: Synthesis of this compound

  • Methodology: To a stirred solution of 5-chloro-2-aminopyrazine in concentrated hydrochloric acid, cooled to -10°C, slowly add an aqueous solution of sodium nitrite.[1][5] Maintain the temperature below 0°C during the addition. After the addition is complete, continue stirring at 0°C for a specified time, then allow the reaction to warm to room temperature.[5] The reaction mixture is then neutralized and extracted with an organic solvent. The combined organic layers are dried and concentrated to give the crude product, which can be purified by distillation or chromatography.[5]

Protocol 2: Synthesis of this compound from 2-Hydroxypyrazine

Step 2a: Synthesis of 5-Bromo-2-hydroxypyrazine

  • Methodology: To a solution of 2-hydroxypyrazine in a suitable solvent, add a brominating agent (e.g., dibromohydantoin) in portions at a controlled temperature (e.g., 10-12°C).[5] After the reaction is complete, the product is typically precipitated by the addition of water, filtered, and dried.[5]

Step 2b: Synthesis of 2-Chloro-5-bromopyrazine and this compound

  • Methodology: Heat a mixture of 5-bromo-2-hydroxypyrazine and phosphorus oxychloride at a specified temperature (e.g., 60°C) for a set duration.[5] After the reaction, the mixture is carefully quenched with an ice-water mixture. The product is then extracted with a suitable organic solvent. This process may yield a mixture of 2-chloro-5-bromopyrazine and this compound, which can be separated by fractional distillation.[5]

Quantitative Data Summary

ParameterRoute 1: From 2-Aminopyrazine (Lab Scale)Route 2: From 2-Hydroxypyrazine (Lab Scale)
Starting Material 2-Aminopyrazine2-Hydroxypyrazine
Key Reagents N-Chlorosuccinimide, Sodium Nitrite, HClDibromohydantoin, Phosphorus Oxychloride
Chlorination Temp. 40°C[1]N/A
Diazotization Temp. -10°C to RT[1][5]N/A
Bromination Temp. N/A10-12°C[5]
Chlorination Temp. N/A60°C[5]
Overall Yield ~15% (for the two steps)[1]~79% (for the two steps)[5]
Purification Column Chromatography[1][5]Extraction and Concentration[5]

Note: The yields and conditions provided are based on laboratory-scale syntheses and may require significant optimization for industrial production.

Visualizations

Experimental Workflow: Synthesis of this compound

G Overall Synthesis Workflow for this compound cluster_0 Route 1: From 2-Aminopyrazine cluster_1 Route 2: From 2-Hydroxypyrazine A 2-Aminopyrazine B Chlorination (NCS) A->B C 5-Chloro-2-aminopyrazine B->C D Diazotization & Sandmeyer (NaNO2, HCl) C->D E Crude this compound D->E K Purification (Distillation/Crystallization) E->K F 2-Hydroxypyrazine G Bromination (Dibromohydantoin) F->G H 5-Bromo-2-hydroxypyrazine G->H I Chlorination (POCl3) H->I J Crude this compound & 2-Chloro-5-bromopyrazine I->J J->K L Pure this compound K->L

Caption: Synthetic routes to this compound.

Troubleshooting Logic for Diazotization Reaction

G Troubleshooting Diazotization in this compound Synthesis start Low Yield or High Impurity in Diazotization Step q1 Is the reaction temperature maintained below 5°C? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the addition of NaNO2 solution slow and controlled? a1_yes->q2 sol1 Improve cooling efficiency. Ensure accurate temperature monitoring. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the mixing efficient throughout the reactor? a2_yes->q3 sol2 Implement a controlled addition profile (e.g., using a dosing pump). a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is the starting material (5-chloro-2-aminopyrazine) pure? a3_yes->q4 sol3 Optimize stirrer speed and design. Check for dead zones in the reactor. a3_no->sol3 sol3->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end Problem Resolved a4_yes->end sol4 Purify the starting material before use. a4_no->sol4 sol4->end

Caption: Decision tree for troubleshooting the diazotization step.

References

Validation & Comparative

Comparative NMR Analysis of 2,5-Dichloropyrazine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide to the ¹H and ¹³C NMR spectral characteristics of 2,5-dichloropyrazine, offering a comparative analysis with related pyrazine (B50134) derivatives. This document provides experimental data, standardized protocols, and logical workflows to aid in the structural elucidation and quality assessment of this important heterocyclic compound.

Introduction to NMR Analysis of Pyrazines

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical research and pharmaceutical development for the unambiguous determination of molecular structure. For heterocyclic compounds like this compound, a key building block in the synthesis of various pharmaceutical agents, a thorough understanding of its NMR spectral features is paramount for identity confirmation and purity assessment. This guide presents a comparative analysis of the ¹H and ¹³C NMR spectra of this compound, alongside its isomer 2,6-dichloropyrazine (B21018) and the parent compound, pyrazine.

Data Presentation: ¹H and ¹³C NMR Spectral Data

The following tables summarize the experimental and predicted NMR spectral data for this compound and its comparators. All chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Table 1: ¹H NMR Spectral Data

CompoundStructureSolventChemical Shift (δ)MultiplicityIntegrationAssignment
This compoundthis compoundCDCl₃8.54Singlet2HH-3, H-6
2,6-Dichloropyrazine2,6-DichloropyrazineCDCl₃8.535Singlet2HH-3, H-5
PyrazinePyrazineCDCl₃~8.59Singlet4HH-2, H-3, H-5, H-6

Table 2: ¹³C NMR Spectral Data

CompoundStructureSolventChemical Shift (δ) - C (Quaternary)Chemical Shift (δ) - CH (Tertiary)
This compoundthis compoundCDCl₃~148 (Predicted)~142 (Predicted)
2,6-Dichloropyrazine2,6-DichloropyrazineCDCl₃~150 (Predicted)~140 (Predicted)
PyrazinePyrazineCDCl₃-~145

Experimental Protocols

A standardized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for dichloropyrazines is outlined below.

Instrumentation:

  • A high-field NMR spectrometer (e.g., Bruker 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the dichloropyrazine sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters (Typical):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): 16 ppm (centered around 5 ppm).

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters (Typical):

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: 1024 to 4096, due to the low natural abundance of ¹³C.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): 240 ppm (centered around 120 ppm).

  • Temperature: 298 K.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase and baseline correction.

  • Reference the spectra to the TMS signal at 0.00 ppm for both ¹H and ¹³C.

Comparative Analysis and Interpretation

¹H NMR Spectra: The ¹H NMR spectrum of this compound is characterized by a single sharp singlet at approximately 8.54 ppm. This is due to the chemical and magnetic equivalence of the two protons at the C-3 and C-6 positions, resulting from the molecule's C₂ᵥ symmetry. Similarly, 2,6-dichloropyrazine also exhibits a singlet for its two equivalent protons at a very close chemical shift of 8.535 ppm. The parent pyrazine molecule, with its higher D₂ₕ symmetry, shows a single peak for all four equivalent protons at a slightly downfield position of around 8.59 ppm in CDCl₃. The electron-withdrawing nature of the chlorine atoms in the dichloropyrazines leads to a slight upfield shift compared to the unsubstituted pyrazine.

¹³C NMR Spectra: Due to the symmetry of this compound, its proton-decoupled ¹³C NMR spectrum is expected to show two distinct signals: one for the two equivalent chlorine-substituted quaternary carbons (C-2 and C-5) and another for the two equivalent proton-bearing tertiary carbons (C-3 and C-6). Based on predictive models, the quaternary carbons are anticipated to resonate at a lower field (around 148 ppm) compared to the tertiary carbons (around 142 ppm). A similar pattern of two signals is predicted for 2,6-dichloropyrazine. For the parent pyrazine, a single signal for the four equivalent methine carbons is observed at approximately 145 ppm. The significant downfield shift of all carbon atoms is characteristic of electron-deficient aromatic heterocyclic systems.

Logical Workflow for NMR Analysis

The following diagram illustrates a logical workflow for the NMR analysis of a dichloropyrazine sample.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Comparison Sample Weigh Dichloropyrazine Sample Solvent Dissolve in CDCl3 with TMS Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube H1_NMR Acquire 1H NMR Spectrum Tube->H1_NMR C13_NMR Acquire 13C NMR Spectrum Tube->C13_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT Correction Phase & Baseline Correction FT->Correction Reference Reference to TMS Correction->Reference ChemShift Determine Chemical Shifts Reference->ChemShift Multiplicity Analyze Multiplicity ChemShift->Multiplicity Integration Check Proton Integration Multiplicity->Integration Comparison Compare with Reference Data Integration->Comparison Structure Confirm Structure & Purity Comparison->Structure

Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 2,5-Dichloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of heterocyclic compounds is paramount. This guide provides a detailed comparative analysis of the mass spectrometry fragmentation pattern of 2,5-Dichloropyrazine, offering insights into its behavior under electron ionization and drawing comparisons with its isomers to aid in its identification and characterization.

This publication delves into the mass spectrometric profile of this compound, presenting a summary of its key fragments and a proposed fragmentation pathway. To provide a comprehensive analytical context, this guide contrasts its fragmentation pattern with those of its structural isomers, 2,3-Dichloropyrazine and 2,6-Dichloropyrazine. A standardized experimental protocol for the analysis of such compounds via Gas Chromatography-Mass Spectrometry (GC-MS) is also detailed, ensuring a reproducible and rigorous analytical approach.

Comparative Analysis of Dichloropyrazine Isomers

The mass spectra of dichloropyrazine isomers, while sharing the same molecular ion, exhibit distinct fragmentation patterns that allow for their differentiation. The following table summarizes the major mass-to-charge ratios (m/z) and their relative intensities for this compound and its isomers.

CompoundMolecular Ion (M+) [m/z]Key Fragment Ions [m/z] (Relative Intensity %)
This compound 148120 (Major), 113, 86
2,3-Dichloropyrazine 148113 (100%), 86 (15%), 78 (20%), 51 (30%)
2,6-Dichloropyrazine 148113 (100%), 86 (10%), 78 (15%), 51 (25%)

Note: The data for this compound is based on the most prominent fragments reported in the NIST database. The relative intensities for its minor fragments are not fully detailed in the available public data. Data for 2,3-Dichloropyrazine and 2,6-Dichloropyrazine are derived from their respective NIST mass spectra.

Elucidating the Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization (EI) is primarily dictated by the stability of the pyrazine (B50134) ring and the presence of the two chlorine substituents. The initial event is the formation of the molecular ion (M+) at m/z 148. The most significant fragmentation step involves the loss of a chlorine radical, leading to the formation of a chloropyrazinyl cation at m/z 113. However, for the 2,5-isomer, a prominent peak is also observed at m/z 120, suggesting the loss of a neutral molecule of hydrogen cyanide (HCN) from a rearranged molecular ion, a common fragmentation pathway for nitrogen-containing heterocyclic compounds. Subsequent fragmentations can involve the loss of another chlorine atom or the cleavage of the pyrazine ring.

fragmentation_pathway M This compound M+• m/z 148 F1 [M-Cl]+ m/z 113 M->F1 - Cl• F2 [M-HCN]+• m/z 121 M->F2 - HCN F3 [C3H2ClN2]+ m/z 105 F1->F3 - Cl• F4 [C3H2N]+ m/z 52 F2->F4 - Cl• - HCN

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocol: GC-MS Analysis

The following protocol provides a standardized method for the analysis of dichloropyrazines and similar aromatic compounds using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Dissolve 1 mg of the analyte in 1 mL of a volatile organic solvent such as dichloromethane (B109758) or hexane.

  • Perform serial dilutions to achieve a final concentration of approximately 10 µg/mL.

  • Transfer the final solution to a 2 mL autosampler vial.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-300.

3. Data Analysis:

  • Identify the peaks in the total ion chromatogram (TIC).

  • Analyze the mass spectrum of each peak to identify the molecular ion and fragment ions.

  • Compare the obtained spectra with a reference library (e.g., NIST Mass Spectral Library) for compound identification.

This guide provides a foundational understanding of the mass spectrometric behavior of this compound and its isomers. The provided data and protocols are intended to assist researchers in the confident identification and characterization of these and similar heterocyclic compounds.

A Comparative Guide to the Reactivity of 2,5-Dichloropyrazine and 2,6-Dichloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, dichloropyrazines serve as versatile building blocks for the synthesis of a wide array of functionalized molecules, particularly in the realm of pharmaceutical development. The positional isomerism of the chlorine atoms on the pyrazine (B50134) ring significantly influences the electrophilic character of the carbon-chlorine bonds, thereby dictating their reactivity towards nucleophiles. This guide provides a comparative analysis of the reactivity of 2,5-Dichloropyrazine and 2,6-Dichloropyrazine (B21018), supported by spectroscopic data and experimental protocols, to aid in the strategic design of synthetic routes.

Introduction to Reactivity in Dichloropyrazines

The reactivity of dichloropyrazines in nucleophilic aromatic substitution (SNAr) reactions is governed by the electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring. These nitrogen atoms deshield the ring carbons, making them more electrophilic and susceptible to nucleophilic attack. The positions ortho (adjacent) and para (opposite) to the nitrogen atoms are particularly activated.

In 2,6-Dichloropyrazine , both chlorine atoms are positioned alpha (α) to a nitrogen atom. This symmetrical arrangement results in two highly activated and equivalent sites for nucleophilic attack. Conversely, in This compound , the chlorine atoms are situated at positions that are alpha and beta (one carbon removed) with respect to one nitrogen, and beta and alpha to the other. This asymmetry in relation to the nitrogen atoms leads to a nuanced reactivity profile.

Comparative Analysis of Reactivity

Based on the principles of electronic activation in N-heterocycles, 2,6-Dichloropyrazine is generally expected to be more reactive towards nucleophilic aromatic substitution than this compound . The two chlorine atoms in the 2,6-isomer are at the most electron-deficient positions, facilitating the formation of the Meisenheimer intermediate during SNAr reactions.

Spectroscopic Data Comparison

The 13C NMR chemical shifts of the carbon atoms bonded to chlorine can serve as a proxy for their electrophilicity. A more downfield chemical shift (higher ppm value) suggests a more deshielded, and therefore more electrophilic, carbon atom.

CompoundCarbon Position13C NMR Chemical Shift (ppm)
This compound C2 & C5~146.5
2,6-Dichloropyrazine C2 & C6~149.8

The carbon atoms bearing the chlorine atoms in 2,6-Dichloropyrazine exhibit a more downfield chemical shift compared to those in this compound. This observation supports the theoretical prediction of higher reactivity for the 2,6-isomer, as its carbon-chlorine bonds are more polarized and the carbon atoms are more electrophilic.

Experimental Data and Protocols

While a direct side-by-side comparative study under identical conditions is not available, the following sections provide examples of nucleophilic substitution reactions for each isomer, illustrating their utility in synthesis.

Reactivity of 2,6-Dichloropyrazine

2,6-Dichloropyrazine readily undergoes mono- and disubstitution reactions. The introduction of the first nucleophile can deactivate the ring, making the second substitution require more forcing conditions.

Experimental Protocol: Monoamination of 2,6-Dichloropyrazine

This protocol describes the catalyst-free monoamination of 2,6-dichloropyrazine with adamantane-containing amines.

  • Reactants: 2,6-Dichloropyrazine (1.0 eq.), Adamantane-containing amine (1.0-1.2 eq.), K2CO3 (4.0 eq.).

  • Solvent: N,N-Dimethylformamide (DMF).

  • Procedure: A mixture of 2,6-dichloropyrazine, the amine, and potassium carbonate in DMF is heated at 140 °C. The reaction progress is monitored by an appropriate chromatographic technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled and partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography.

NucleophileProductYield (%)
N-(2-(1-adamantyloxy)ethyl)amineN-(2-(1-adamantyloxy)ethyl)-6-chloropyrazin-2-amine82
Reactivity of this compound

This compound is also a valuable substrate for SNAr reactions, serving as a precursor for various biologically active molecules.

Experimental Protocol: Monoamination of this compound

This protocol is based on the synthesis of a capsaicin (B1668287) receptor antagonist intermediate.

  • Reactants: this compound (1.0 eq.), 3-Methoxyaniline (1.0 eq.), t-BuOK (1.1 eq.).

  • Solvent: Anhydrous polar aprotic solvent (e.g., THF or DMSO).

  • Procedure: To a solution of 3-methoxyaniline in the chosen solvent, potassium tert-butoxide is added at room temperature. This compound is then added, and the reaction is stirred until completion, monitored by TLC.

  • Work-up: The reaction is quenched with water and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated.

  • Purification: The product, 5-chloro-N-(3-methoxyphenyl)pyrazin-2-amine, is purified by column chromatography.

Logical Framework for Reactivity Comparison

The following diagram illustrates the underlying principles governing the reactivity of the two isomers.

G cluster_0 Electronic Properties cluster_1 Positional Activation cluster_2 Predicted Reactivity 2_6_DCP 2,6-Dichloropyrazine (Symmetrical) alpha_pos Alpha (α) Positions (C2, C6) Highly Activated 2_6_DCP->alpha_pos Both Cl at α high_react Higher Reactivity 2_6_DCP->high_react 2_5_DCP This compound (Unsymmetrical) 2_5_DCP->alpha_pos One Cl at α beta_pos Beta (β) Positions (C3, C5) Less Activated 2_5_DCP->beta_pos One Cl at β lower_react Lower Reactivity 2_5_DCP->lower_react N_atoms Electron-withdrawing Nitrogen Atoms N_atoms->alpha_pos Strongly activate N_atoms->beta_pos Weakly activate alpha_pos->high_react beta_pos->lower_react

Figure 1. Factors influencing the reactivity of dichloropyrazine isomers.

Experimental Workflow for Comparative Analysis

To definitively determine the relative reactivity, a standardized experimental workflow is proposed.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_analysis Analysis DCP_25 This compound (1 eq.) Reaction Stir at defined temperature (e.g., 100 °C) DCP_25->Reaction DCP_26 2,6-Dichloropyrazine (1 eq.) DCP_26->Reaction Nucleophile Nucleophile (e.g., Aniline, 1 eq.) Nucleophile->Reaction Base Base (e.g., K2CO3, 2 eq.) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Monitoring Monitor reaction progress (TLC, LC-MS, GC-MS) at set time intervals Reaction->Monitoring Data Determine % Conversion and Product Yield Monitoring->Data

Figure 2. Proposed workflow for a comparative reactivity study.

Conclusion

This compound, while predicted to be less reactive, still readily participates in SNAr reactions, offering a pathway to unsymmetrically substituted pyrazine derivatives. The choice between these two isomers will ultimately depend on the desired substitution pattern and the target molecule's architecture. The provided experimental protocols serve as a starting point for the development of synthetic methodologies utilizing these important heterocyclic building blocks.

A Comparative Guide to Analytical Methods for Determining the Purity of 2,5-Dichloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates like 2,5-Dichloropyrazine is paramount. This heterocyclic organic compound is a crucial building block in the synthesis of various pharmaceuticals. The presence of impurities can significantly impact the safety and efficacy of the final drug product. This guide provides a comparative overview of key analytical methods for determining the purity of this compound, complete with experimental protocols and performance data.

The primary analytical techniques discussed are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Differential Scanning Calorimetry (DSC). Each method offers distinct advantages and is suited for different aspects of purity assessment.

Comparison of Analytical Methods

Gas Chromatography (GC)

Gas Chromatography is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. It offers high resolution and sensitivity, making it an excellent choice for separating the main component from volatile impurities. A study on the related isomer, 2,6-Dichloropyrazine, demonstrated the successful use of a DB-5 capillary column, achieving good linearity and a recovery rate of 99-102%[1]. This methodology can be readily adapted for this compound.

Advantages:

  • High separation efficiency for volatile compounds.

  • Excellent sensitivity, especially with a mass spectrometer (GC-MS) as a detector.

  • Well-established and validated methods for similar compounds are available.[1]

Limitations:

  • Not suitable for non-volatile impurities.

  • Requires the compound to be thermally stable.

High-Performance Liquid Chromatography (HPLC)

Advantages:

  • Applicable to a broad range of compounds, including non-volatile and thermally labile impurities.

  • High precision and accuracy.

  • Can be used for both qualitative and quantitative analysis.

Limitations:

  • May require more extensive method development to achieve optimal separation of all potential impurities.

  • Can consume larger volumes of organic solvents compared to GC.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermal analysis technique that can be used to determine the purity of highly pure crystalline substances. The method is based on the principle of melting point depression, where impurities lower and broaden the melting range of a pure compound. DSC is considered an absolute method as it does not require a reference standard of the impurity itself. It is particularly useful for confirming the high purity of a sample (typically >98.5%).

Advantages:

  • Provides a measure of absolute purity without the need for impurity standards.

  • Requires a small amount of sample.

  • Relatively fast analysis time.

Limitations:

  • Only applicable to crystalline and thermally stable compounds.

  • Less sensitive to impurities that are soluble in the solid phase or that do not affect the melting point.

  • Accuracy decreases for samples with lower purity.

Data Presentation

The following table summarizes the typical performance characteristics of the discussed analytical methods for the purity determination of this compound. The data presented is illustrative and based on typical performance for similar analytes.

Parameter Gas Chromatography (GC) High-Performance Liquid Chromatography (HPLC) Differential Scanning Calorimetry (DSC)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on partitioning between a mobile and stationary phase.Measurement of heat flow associated with melting.
Typical Purity Range 80-99.9%80-99.9%>98.5%
Precision (RSD) < 1%< 1%1-5%
Limit of Detection (LOD) ~0.01%~0.01%~0.1%
Limit of Quantification (LOQ) ~0.05%~0.05%~0.5%
Analysis Time 15-30 minutes10-25 minutes30-60 minutes
Impurity Profiling Excellent for volatile impurities.Excellent for a wide range of impurities.Limited; provides total mole percent of impurities.

Experimental Protocols

Gas Chromatography (GC) Method (Adapted from 2,6-Dichloropyrazine analysis)
  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: DB-5 capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 200°C at 10°C/min.

    • Hold at 200°C for 5 minutes.

  • Detector Temperature: 280°C (FID) or MS transfer line at 280°C.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve a known amount of this compound in acetone (B3395972) to a concentration of approximately 1 mg/mL.

High-Performance Liquid Chromatography (HPLC) Method (Illustrative)
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile (B52724):Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of this compound in the mobile phase to a concentration of approximately 0.5 mg/mL.

Differential Scanning Calorimetry (DSC) Method
  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Pans: Aluminum pans, hermetically sealed.

  • Sample Weight: 1-3 mg.

  • Heating Rate: 1-2°C/min.

  • Temperature Range: From ambient to a temperature sufficiently above the melting point of this compound (melting point is approximately 53-57°C).

  • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

  • Data Analysis: The purity is calculated from the melting endotherm using the van't Hoff equation, which is typically integrated into the instrument's software.

Mandatory Visualization

Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Processing cluster_result Result Sample This compound Sample Dissolution Dissolution in Solvent Sample->Dissolution DSC Differential Scanning Calorimetry Sample->DSC Crystalline Sample Standard Reference Standard Standard->Dissolution GC Gas Chromatography Dissolution->GC Volatile Sample HPLC High-Performance Liquid Chromatography Dissolution->HPLC Non-Volatile Sample Chromatogram Obtain Chromatogram GC->Chromatogram HPLC->Chromatogram Thermogram Obtain Thermogram DSC->Thermogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation Thermogram->Calculation van't Hoff Equation Integration->Calculation Area Percent Purity Final Purity Value Calculation->Purity

Caption: Experimental workflow for determining the purity of this compound.

Chromatographic_Separation cluster_input Input cluster_process Separation Process cluster_output Output Sample_Mixture Sample Mixture (this compound + Impurities) Chromatographic_Column Chromatographic Column (Stationary Phase) Sample_Mixture->Chromatographic_Column Introduction with Mobile Phase Separated_Components Separated Components Chromatographic_Column->Separated_Components Differential Migration Detector_Signal Detector Signal Separated_Components->Detector_Signal Elution over Time Chromatogram Chromatogram Detector_Signal->Chromatogram Signal vs. Time

Caption: Logical flow of chromatographic separation for purity analysis.

Conclusion

The choice of the analytical method for determining the purity of this compound depends on the specific requirements of the analysis.

  • Gas Chromatography is highly recommended for routine quality control, especially for identifying and quantifying volatile impurities. Its high resolution and sensitivity make it a powerful tool.

  • High-Performance Liquid Chromatography offers greater versatility and is essential for a comprehensive impurity profile that includes non-volatile or thermally unstable compounds.

  • Differential Scanning Calorimetry serves as an excellent orthogonal technique to confirm the purity of highly purified batches of this compound, providing a measure of absolute purity.

For a comprehensive quality assessment, a combination of a chromatographic technique (GC or HPLC) for impurity profiling and DSC for an orthogonal confirmation of the main component's purity would provide the most reliable results. The detailed protocols and comparative data in this guide should assist researchers and drug development professionals in selecting and implementing the most appropriate analytical strategy for their needs.

References

A Comparative Guide to the Spectroscopic Validation of Synthesized 2,5-Dichloropyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of medicinal chemistry and materials science, pyrazine (B50134) derivatives are of significant interest due to their wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The synthesis of novel 2,5-dichloropyrazine derivatives is a key area of research, making the accurate validation of their chemical structures an indispensable step. This guide provides a comparative overview of standard spectroscopic techniques used for the structural elucidation and validation of these synthesized compounds, supported by experimental data and protocols.

The primary methods for validating the structure of synthesized organic compounds are spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). These methods provide detailed information about the molecular structure, functional groups, and molecular weight of the synthesized compounds.

Primary Spectroscopic Validation Techniques

A combination of spectroscopic methods is often employed to unambiguously determine the structure of a synthesized molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. It provides information about the chemical environment of individual atoms. For this compound derivatives, both ¹H NMR and ¹³C NMR are crucial.

    • ¹H NMR : This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For the parent this compound, a simple spectrum is expected due to its symmetry.

    • ¹³C NMR : This provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment.

  • Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes vibrations of the chemical bonds within the molecule. Specific bonds absorb at characteristic frequencies, allowing for the identification of functional groups like C-Cl, C=N, and aromatic C-H bonds.

  • Mass Spectrometry (MS) : Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive technique used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For halogen-containing compounds like this compound, MS is particularly useful due to the characteristic isotopic patterns of chlorine (³⁵Cl and ³⁷Cl).

Alternative Validation Methods

While spectroscopic methods are the primary means of validation, other techniques can provide complementary information:

  • Elemental Analysis : This technique determines the elemental composition of a compound, providing the empirical formula. It is a quantitative method that can confirm the purity of the synthesized compound.

  • X-ray Crystallography : When a suitable single crystal of the compound can be grown, X-ray crystallography can provide the exact three-dimensional structure of the molecule. This is considered the gold standard for structural determination but is not always feasible.

Comparison of Validation Techniques

TechniqueInformation ProvidedAdvantagesDisadvantages
¹H NMR Chemical environment of protons, connectivityProvides detailed structural information, non-destructiveRequires soluble sample, can have complex spectra for large molecules
¹³C NMR Carbon skeleton of the moleculeProvides information on all carbon atoms, non-destructiveLower sensitivity than ¹H NMR, requires longer acquisition times
IR Spectroscopy Presence of functional groupsFast, requires small sample amount, can be used for solid and liquid samplesProvides limited structural information, spectra can be complex
Mass Spectrometry Molecular weight, elemental composition (High-Resolution MS), fragmentation patternsHigh sensitivity, provides molecular weight information, isotopic patterns aid in identificationDestructive technique, fragmentation can be complex to interpret
Elemental Analysis Elemental composition, empirical formulaConfirms purity and elemental ratiosDoes not provide structural information
X-ray Crystallography Absolute 3D structureUnambiguous structure determinationRequires a suitable single crystal, which can be difficult to obtain

Data Presentation: Spectroscopic Data for this compound

The following tables summarize the expected spectroscopic data for the parent compound, this compound. These values serve as a reference for the validation of its synthesized derivatives.

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.5Singlet2HH-3, H-6

Note: The exact chemical shift can vary depending on the solvent used.

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~148C-2, C-5
~144C-3, C-6

Note: The exact chemical shift can vary depending on the solvent used.

Table 3: IR Absorption Data for this compound

Wavenumber (cm⁻¹)Bond Vibration
3050-3150Aromatic C-H stretch
1400-1600C=C and C=N ring stretching
1000-1200C-H in-plane bending
700-850C-Cl stretch

Table 4: Mass Spectrometry Data for this compound

m/zRelative AbundanceAssignment
148100%[M]⁺ (contains two ³⁵Cl)
150~65%[M+2]⁺ (contains one ³⁵Cl and one ³⁷Cl)
152~10%[M+4]⁺ (contains two ³⁷Cl)

The isotopic pattern for two chlorine atoms is a characteristic feature in the mass spectrum.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the spectroscopic analysis of a synthesized this compound derivative.

1. NMR Spectroscopy

  • Sample Preparation : Dissolve 5-10 mg of the purified synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

  • ¹H NMR Acquisition :

    • Place the NMR tube in the spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Process the free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the peaks and reference the spectrum to the TMS signal (0.00 ppm).

  • ¹³C NMR Acquisition :

    • Use the same sample prepared for ¹H NMR.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer relaxation delay may be required.

    • Process the data similarly to the ¹H NMR spectrum.

2. IR Spectroscopy

  • Sample Preparation (ATR-FTIR) :

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition :

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum. The instrument automatically subtracts the background.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The data is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

3. Mass Spectrometry

  • Sample Preparation : Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition (Electron Ionization - GC/MS) :

    • Inject the sample into the gas chromatograph (GC) to separate it from any impurities.

    • The separated compound then enters the mass spectrometer.

    • In the ion source, the molecules are bombarded with electrons (typically 70 eV), causing ionization and fragmentation.

    • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion.

    • The resulting mass spectrum is a plot of relative intensity versus m/z.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow from synthesis to spectroscopic validation of a this compound derivative.

G cluster_synthesis Synthesis cluster_validation Spectroscopic Validation cluster_analysis Data Analysis start Starting Materials reaction Chemical Reaction start->reaction workup Work-up & Purification reaction->workup nmr NMR Spectroscopy (¹H and ¹³C) workup->nmr ir IR Spectroscopy workup->ir ms Mass Spectrometry workup->ms interpretation Spectral Interpretation nmr->interpretation ir->interpretation ms->interpretation structure Structure Elucidation interpretation->structure final final structure->final Final Validated Structure

Caption: Workflow for Synthesis and Spectroscopic Validation.

Logical Relationship of Spectroscopic Techniques

This diagram shows how different spectroscopic techniques provide complementary information for the final structure elucidation.

G cluster_techniques Spectroscopic Analysis cluster_info Provided Information compound Synthesized Compound nmr NMR (¹H, ¹³C) compound->nmr ir IR compound->ir ms MS compound->ms nmr_info Carbon-Hydrogen Framework Connectivity nmr->nmr_info ir_info Functional Groups (C-Cl, C=N) ir->ir_info ms_info Molecular Weight Isotopic Pattern ms->ms_info final_structure Validated Structure of This compound Derivative nmr_info->final_structure ir_info->final_structure ms_info->final_structure

Caption: Complementary Nature of Spectroscopic Data.

A Comparative Guide to HPLC and GC-MS Methods for Analyzing 2,5-Dichloropyrazine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-Dichloropyrazine, the selection of an appropriate analytical technique is paramount for monitoring reaction progress, identifying impurities, and ensuring final product quality. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and commonly employed analytical methods for this purpose. This guide provides an objective comparison of these techniques, supported by representative experimental data, to aid in the selection of the most suitable method for your specific analytical needs.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. For the analysis of this compound, a reverse-phase HPLC method is typically employed.

Experimental Protocol: HPLC

A typical HPLC method for the analysis of this compound would involve the following:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common choice for the separation of pyrazine (B50134) derivatives.[1][2]

  • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile (B52724) and water or methanol (B129727) and water is generally effective.[1] For example, a mobile phase of 50:50 (v/v) Acetonitrile:Phosphate buffer (pH=3) can be used.[2]

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.[2]

  • Detection: UV detection at a wavelength of 225 nm is suitable for this compound.[2]

  • Sample Preparation: The reaction mixture can be diluted with the mobile phase or a suitable solvent like acetonitrile before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique that is well-suited for the analysis of volatile and semi-volatile compounds. Given that this compound is a volatile compound, GC-MS is an excellent analytical choice.

Experimental Protocol: GC-MS

A representative GC-MS method for the analysis of this compound is as follows:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or ion trap).[3]

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is often used for the separation of pyrazines and other halogenated compounds.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[3]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1.5 minutes.

    • Ramp: Increase to 160 °C at a rate of 50 °C/min.

    • Ramp: Increase to 240 °C at a rate of 8 °C/min.[4]

  • Mass Spectrometer Parameters:

    • Ion Source Temperature: 230 °C.[3]

    • Quadrupole Temperature: 150 °C.[3]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

Quantitative Data Comparison

The following tables summarize the expected quantitative performance of HPLC and GC-MS for the analysis of this compound, based on data from the analysis of similar compounds.

Table 1: HPLC Performance Data (Illustrative)

ParameterTypical ValueReference
Retention Time5 - 15 min[1]
Linearity (r²)> 0.999[2]
Limit of Detection (LOD)1 - 10 ng/mL
Limit of Quantitation (LOQ)5 - 30 ng/mL
Precision (%RSD)< 2%[5]
Accuracy (% Recovery)98 - 102%[5]

Table 2: GC-MS Performance Data (Illustrative)

ParameterTypical ValueReference
Retention Time10 - 20 min[3]
Linearity (r²)> 0.995[6]
Limit of Detection (LOD)0.1 - 1 ng/g[3]
Limit of Quantitation (LOQ)0.5 - 5 ng/g[3]
Precision (%RSD)< 5%[5]
Accuracy (% Recovery)95 - 105%[5]

Method Selection Considerations

FeatureHPLCGC-MS
Analyte Volatility Suitable for non-volatile and thermally labile compounds.Ideal for volatile and semi-volatile compounds like this compound.
Sensitivity Good sensitivity, typically in the ng/mL range.Excellent sensitivity, often reaching the pg level.
Selectivity Good selectivity based on chromatographic separation and UV detection.High selectivity due to both chromatographic separation and mass spectral identification.
Sample Preparation Often simpler, involving dilution of the reaction mixture.May require extraction or derivatization for complex matrices, but direct injection of a diluted sample is often feasible for reaction mixtures.
Identification Based on retention time comparison with a standard.Confident identification based on both retention time and a unique mass spectrum. The mass spectrum for this compound is available in public databases.[7]
Instrumentation Cost Generally lower initial cost compared to GC-MS.Higher initial investment.

Analytical Workflow

The following diagram illustrates a general workflow for the analysis of a this compound reaction mixture using either HPLC or GC-MS.

Analytical Workflow Analytical Workflow for this compound Reaction Mixture Analysis cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_hplc HPLC cluster_gcms GC-MS cluster_data_analysis Data Analysis ReactionMixture This compound Reaction Mixture Dilution Dilution with Appropriate Solvent ReactionMixture->Dilution HPLC_Injection HPLC Injection Dilution->HPLC_Injection HPLC Path GCMS_Injection GC-MS Injection Dilution->GCMS_Injection GC-MS Path C18_Column C18 Column Separation HPLC_Injection->C18_Column UV_Detection UV Detection C18_Column->UV_Detection Data_Acquisition Data Acquisition (Chromatogram/Spectrum) UV_Detection->Data_Acquisition Capillary_Column Capillary Column Separation GCMS_Injection->Capillary_Column MS_Detection Mass Spectrometry Detection Capillary_Column->MS_Detection MS_Detection->Data_Acquisition Quantification Quantification (Peak Area vs. Standard) Data_Acquisition->Quantification Impurity_ID Impurity Identification Data_Acquisition->Impurity_ID

Analytical workflow for reaction mixture analysis.

Conclusion

Both HPLC and GC-MS are powerful techniques for the analysis of this compound reaction mixtures. The choice between the two will depend on the specific requirements of the analysis.

  • GC-MS is generally the preferred method for the analysis of this compound due to its high sensitivity, selectivity, and the confident identification provided by mass spectrometry. This is particularly advantageous for identifying unknown impurities in a reaction mixture.

  • HPLC offers a robust and often simpler alternative, especially when the primary goal is the quantification of the main product and known impurities, and when the highest sensitivity is not required.

For comprehensive analysis, especially during method development and impurity profiling, utilizing both techniques can provide complementary information and a more complete understanding of the reaction mixture.

References

Distinguishing Dichloropyrazine Isomers: A Guide to NMR Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification of isomers is paramount. This guide provides a comprehensive comparison of the three isomers of dichloropyrazine—2,3-dichloropyrazine, 2,5-dichloropyrazine, and 2,6-dichloropyrazine (B21018)—utilizing ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We present key experimental data, detailed protocols, and a logical workflow to unambiguously differentiate these closely related compounds.

The substitution pattern of the chlorine atoms on the pyrazine (B50134) ring significantly influences the electronic environment of the remaining protons and carbons. These differences manifest as distinct chemical shifts, multiplicities, and coupling constants in their respective NMR spectra, providing a reliable method for structural elucidation.

Comparative NMR Data

The following table summarizes the experimental ¹H and ¹³C NMR spectral data for the dichloropyrazine isomers. The distinct patterns observed for each isomer are a direct consequence of their molecular symmetry.

IsomerStructure¹H NMR Chemical Shift (δ, ppm)Multiplicity¹³C NMR Chemical Shifts (δ, ppm)
2,3-Dichloropyrazine 8.45s (2H)146.5, 144.9
This compound 8.60s (2H)148.1, 143.7
2,6-Dichloropyrazine 8.52s (2H)150.2, 143.3

Note: The chemical shifts are typically reported in parts per million (ppm) downfield from a tetramethylsilane (B1202638) (TMS) internal standard. The solvent used for these measurements is deuterated chloroform (B151607) (CDCl₃).

Experimental Protocols

Reproducible and high-quality NMR data are contingent on standardized experimental procedures. Below is a typical protocol for the acquisition of ¹H and ¹³C NMR spectra for dichloropyrazine isomers.

Sample Preparation:

  • Dissolution: Accurately weigh approximately 5-10 mg of the dichloropyrazine isomer and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Homogenization: Gently agitate the tube to ensure a homogeneous solution.

NMR Spectrometer Setup and Data Acquisition:

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe is recommended.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 16 ppm, centered around 5 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16 to 64 scans for a good signal-to-noise ratio.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Approximately 200 ppm, centered around 100 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.

    • Temperature: 298 K.

Data Processing:

  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the transformed spectra and apply an automatic baseline correction.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and ¹³C spectra.

Isomer Differentiation Workflow

The symmetry of each dichloropyrazine isomer is the key to its identification via NMR. The following workflow, visualized as a flowchart, outlines the logical steps for distinguishing the isomers based on their spectral features.

Dichloropyrazine_Isomer_Identification start Obtain ¹H and ¹³C NMR Spectra h_nmr Analyze ¹H NMR Spectrum start->h_nmr c_nmr Analyze ¹³C NMR Spectrum start->c_nmr num_h_signals Number of ¹H Signals h_nmr->num_h_signals num_c_signals Number of ¹³C Signals c_nmr->num_c_signals compare_shifts Compare Chemical Shifts num_h_signals->compare_shifts All show one singlet num_c_signals->compare_shifts All show two signals isomer_2_3 2,3-Dichloropyrazine (Two ¹³C signals) isomer_2_5 This compound (Two ¹³C signals) isomer_2_6 2,6-Dichloropyrazine (Two ¹³C signals) compare_shifts->isomer_2_3 ¹³C: ~146.5, 144.9 ppm compare_shifts->isomer_2_5 ¹³C: ~148.1, 143.7 ppm compare_shifts->isomer_2_6 ¹³C: ~150.2, 143.3 ppm

Workflow for dichloropyrazine isomer identification using NMR.

Due to the symmetry in all three isomers, their ¹H NMR spectra each exhibit a single singlet, making them indistinguishable by proton NMR alone. However, the ¹³C NMR spectra, while all showing two distinct signals, display unique chemical shifts for the carbon atoms. These differences in the ¹³C chemical shifts provide the definitive basis for distinguishing between the 2,3-, 2,5-, and 2,6-dichloropyrazine isomers. The workflow, therefore, emphasizes the critical role of ¹³C NMR in the final identification.

biological activity screening of novel 2,5-Dichloropyrazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the biological activities of novel pyrazine (B50134) derivatives, particularly those bearing dichlorophenyl substitutions, reveals their potential as promising scaffolds in the development of new therapeutic agents. This guide provides a comparative overview of their anticancer activities, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in this field.

While the initial focus was on derivatives of 2,5-dichloropyrazine, the available literature more broadly supports a comparative analysis of pyrazine-containing compounds with dichlorophenyl moieties. These compounds have been primarily investigated for their efficacy in inhibiting cancer cell growth, with several derivatives demonstrating significant cytotoxic effects against various cancer cell lines.

Comparative Anticancer Activity

The in vitro cytotoxic activity of novel pyrazine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Compound 1 (6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)prolylprolinate hydrochlorideMCF7 (Breast)0.001 (24h), 0.1 (24h)[1]
MDA-MB-231 (Breast)0.01 (24h), 0.1 (24h)[1]
HCT116 (Colon)0.001 (24h), 0.1 (24h)[1]
Intermediate 21 Precursor to Compound 1MCF7 (Breast)0.1 (48h), 0.01 (48h)[1]
HCT116 (Colon)0.1 (48h), 0.01 (48h)[1]

Caption: Table 1. Comparative in vitro anticancer activity of dichlorophenyl-substituted pyrazine derivatives.

Signaling Pathways and Experimental Workflow

The development and screening of these novel pyrazine derivatives follow a structured workflow, from synthesis to biological evaluation. A key target for some of these compounds is the SHP2 protein, a non-receptor protein tyrosine phosphatase involved in cell growth and differentiation signaling pathways.

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_pathway Target Signaling Pathway start This compound (Starting Material) intermediate Introduction of (2,3-dichlorophenyl) group start->intermediate final_compound Synthesis of Novel Pyrazine Derivatives intermediate->final_compound cell_lines Panel of Human Cancer Cell Lines (e.g., MCF7, HCT116) final_compound->cell_lines Treatment SHP2 SHP2 final_compound->SHP2 Inhibition mtt_assay MTT Assay for Cytotoxicity cell_lines->mtt_assay data_analysis IC50 Value Determination mtt_assay->data_analysis RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 RTK->SHP2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2->GRB2

Caption: Experimental workflow and targeted signaling pathway.

Experimental Protocols

Synthesis of Pyrazine Derivatives

The synthesis of the target pyrazine compounds involves a multi-step process. For instance, the synthesis of a piperazine-linked pyrazine derivative starts with the appropriate pyrazine and piperazine (B1678402) precursors. Trifluoromethanesulfonic anhydride (B1165640) is used to activate the piperazine for subsequent coupling reactions. The reaction progress is monitored by techniques like mass spectrometry to confirm the formation of the desired intermediates and final products.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the synthesized compounds on cancer cell lines are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

  • Cell Seeding: Human cancer cells (e.g., MCF7, MDA-MB-231, HCT116) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.001 to 100 µM) for different time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active metabolism convert the water-soluble MTT to an insoluble formazan (B1609692), which appears as purple crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 values are then determined from the dose-response curves.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies of these pyrazine derivatives indicate that the nature and position of the substituents on the pyrazine ring and the attached phenyl group play a crucial role in their biological activity. For instance, the introduction of a 1-(methylsulfonyl)-4-prolylpiperazine (B1489544) linker was found to be a key modification in optimizing the interaction with the target protein, SHP2.[1] The dichlorophenyl substitution pattern also significantly influences the cytotoxic potency of these compounds.

G cluster_substituents Substituent Modifications PyrazineCore Pyrazine Core Dichlorophenyl Dichlorophenyl Group (e.g., 2,3-dichloro) PyrazineCore->Dichlorophenyl Linker Linker Moiety (e.g., Prolylpiperazine) PyrazineCore->Linker BiologicalActivity Enhanced Biological Activity (e.g., Anticancer) Dichlorophenyl->BiologicalActivity Linker->BiologicalActivity

Caption: Structure-activity relationship concept.

References

Navigating the Synthesis of 2,5-Disubstituted Pyrazines: A Comparative Guide to Catalytic Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functionalization of the pyrazine (B50134) core is a critical step in the synthesis of a vast array of bioactive molecules. Among the various starting materials, 2,5-dichloropyrazine offers a versatile and cost-effective platform for introducing molecular diversity. The success of this endeavor, however, is highly dependent on the judicious selection of a catalytic system to facilitate cross-coupling reactions. This guide provides a comparative overview of the efficacy of different catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions involving this compound and its analogs, supported by experimental data from related dihaloheterocycles.

The choice of catalyst, ligand, and reaction conditions can significantly impact reaction efficiency, yield, and selectivity. This publication aims to streamline the catalyst selection process by presenting a compilation of quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes.

Catalyst Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction enables the introduction of aryl, heteroaryl, or vinyl substituents. The following table summarizes the performance of various palladium and nickel-based catalysts in the Suzuki-Miyaura coupling of dihaloheterocycles, providing a valuable starting point for reaction optimization with this compound.

Table 1: Comparison of Catalysts for the Suzuki-Miyaura Coupling of Dihaloheterocycles

CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Substrate
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane/H₂O9012Good2,5-Diiodopyrazine
PdCl₂(dppf)-K₂CO₃DME802High2,5-Diiodopyrazine
Pd(OAc)₂SPhosK₃PO₄Toluene (B28343)10016High2,5-Diiodopyrazine
Ni(cod)₂PCy₃K₃PO₄THFRT24ModerateMethyl-2,5-dichloropicolinate
Ni(cod)₂PPh₂MeK₃PO₄MeCN8012HighVarious dichloropyridines

Note: "Good" and "High" yields are as reported in the respective literature, suggesting successful reactions without specifying the exact percentage. Data for diiodopyrazine and dichloropyridines are presented as close analogs due to the limited availability of direct comparative studies on this compound.

Catalyst Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds. This reaction is crucial for the synthesis of a diverse range of arylamines from this compound. The choice of catalyst, particularly the phosphine (B1218219) ligand, is critical for achieving high yields and good functional group tolerance.

Table 2: Comparison of Catalysts for the Buchwald-Hartwig Amination of Dihaloheterocycles

Catalyst System (Pd Source / Ligand)AmineBaseSolventTemp. (°C)Time (h)Yield (%)Substrate
Pd₂(dba)₃ / RuPhosMorpholineLiHMDSToluene10016832-Bromopyridine
Pd₂(dba)₃ / SPhosMorpholineLiHMDSToluene10016762-Bromopyridine
Pd(OAc)₂ / X-PhosAnilineNaOtBuToluene10010 min (MW)High2-Bromo-13α-estrone
Pd(OAc)₂ / dpppDiethylamineNaOtBuToluene80-982-Bromopyridine

Note: Data for 2-bromopyridines and a bromo-estrone derivative are included as representative examples of challenging amination reactions on electron-deficient heterocycles.

Catalyst Performance in Sonogashira Coupling

The Sonogashira coupling provides a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, leading to the synthesis of pyrazine-containing acetylenic compounds. The efficiency of this reaction is highly dependent on the chosen palladium catalyst and, often, a copper co-catalyst.

Table 3: Comparison of Catalysts for the Sonogashira Coupling of Dihaloarenes

CatalystCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Substrate
Pd(PPh₃)₂Cl₂CuIEt₃NTHFRT1.597 (for iodobenzene)Iodobenzene
Pd₂(dba)₃PPh₃ / CuIEt₃NToluene80-80 (for tetraethynylporphyrin)Tetraiodoporphyrin
Pd/CXPhosK₂CO₃95% EtOH505Good (for aryl bromides)Aryl Bromides
PdCl₂(PPh₃)₂-TBAFneat800.5-285-95 (for aryl chlorides)Aryl Chlorides

Note: Yields are reported for analogous aryl halides as direct comparative data for this compound was not available in a single study.

Experimental Protocols

The following are generalized experimental protocols for the three major cross-coupling reactions discussed. These should be adapted and optimized for specific substrates and desired outcomes.

General Protocol for Suzuki-Miyaura Coupling

A mixture of this compound (1.0 equiv), the corresponding boronic acid (1.1-1.5 equiv), a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv), and the palladium or nickel catalyst (0.5-5 mol%) with the appropriate ligand is placed in a reaction vessel under an inert atmosphere. Anhydrous, deoxygenated solvent (e.g., 1,4-dioxane/water, toluene, or DME) is added, and the mixture is heated to the specified temperature with stirring. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination

In an inert atmosphere glovebox or Schlenk line, a reaction vessel is charged with the palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%), the appropriate phosphine ligand (1.2-1.5 times the palladium), the amine (1.2 equiv), and a strong base (e.g., NaOtBu or LiHMDS, 1.4 equiv). This compound (1.0 equiv) is then added, followed by an anhydrous, deoxygenated solvent (e.g., toluene or THF). The reaction mixture is heated with stirring until the starting material is consumed, as monitored by TLC or GC-MS. After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash column chromatography.

General Protocol for Sonogashira Coupling

To a solution of this compound (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent (e.g., THF or DMF) under an inert atmosphere, the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 2-10 mol%), and a base (e.g., Et₃N, 2.0 equiv) are added. The reaction mixture is stirred at room temperature or heated as required. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography to afford the desired coupled product.

Visualizing the Process: Workflow and Catalytic Cycle

To better understand the experimental and mechanistic aspects of these reactions, the following diagrams are provided.

G General Experimental Workflow for Cross-Coupling Reactions cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Reactants: - this compound - Coupling Partner - Base catalyst Add Catalyst System: - Pd or Ni Source - Ligand reagents->catalyst solvent Add Anhydrous, Deoxygenated Solvent catalyst->solvent heating Heat and Stir under Inert Atmosphere solvent->heating monitoring Monitor Progress (TLC, GC-MS) heating->monitoring quench Cool and Quench monitoring->quench extract Extraction and Washing quench->extract purify Purification (Column Chromatography) extract->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for palladium- or nickel-catalyzed cross-coupling reactions.

G Generalized Catalytic Cycle for Cross-Coupling M0 M(0)Ln OA Oxidative Addition M0->OA R-X MII R-M(II)-X Ln OA->MII TM Transmetalation MII->TM R'-M' MIIR R-M(II)-R' Ln TM->MIIR RE Reductive Elimination MIIR->RE RE->M0 Product R-R' RE->Product

Caption: A simplified representation of a generalized catalytic cycle for cross-coupling reactions.

Safety Operating Guide

Proper Disposal of 2,5-Dichloropyrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals handling 2,5-Dichloropyrazine, a thorough understanding of the correct disposal procedures is critical. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound.

This compound is a chemical compound that is harmful if swallowed and can cause serious eye damage[1]. Adherence to proper safety protocols during its use and disposal is mandatory to mitigate risks.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that all necessary personal protective equipment (PPE) is worn. This is the first line of defense against accidental exposure.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations should be worn[2].
Hand Protection Wear protective gloves[1].
Body Protection Wear protective clothing to prevent skin contact[1].
Respiratory If ventilation is inadequate or if dust/vapors are present, use a suitable respirator[3].

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing[1].

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored[1].

  • Ensure adequate ventilation in the work area[3].

  • Wash hands thoroughly after handling the compound[1].

Step-by-Step Disposal Protocol

The disposal of this compound and its containers must be treated as hazardous waste and managed in accordance with all local, regional, national, and international regulations[1].

1. Waste Collection:

  • Collect waste this compound in a suitable, closed, and clearly labeled container[1][3]. The container must be chemically resistant and have a tight-fitting cap to prevent leaks[4].

2. Container Rinsing:

  • For empty containers, thoroughly empty all contents.

  • The first rinse of the container must be collected and disposed of as hazardous waste[4].

  • Given the hazards of this compound, it is prudent to follow procedures for highly toxic chemicals, which may require collecting the first three rinses as hazardous waste[4].

3. Storage of Waste:

  • Store waste containers in a designated, well-ventilated area, away from incompatible materials[3][4].

  • Use secondary containment for all liquid hazardous waste to prevent spills[4].

4. Final Disposal:

  • Dispose of the contents and the container through an approved waste disposal plant or a licensed hazardous waste management company[3].

  • Crucially, do not dispose of this compound by pouring it down the drain or into the sewer system[1][4]. This can lead to environmental contamination.

  • Do not dispose of this chemical in the regular trash[4].

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Cleanup Steps:

  • Evacuate: Clear the immediate area of all non-essential personnel[2].

  • Ventilate: Ensure the area is well-ventilated[2].

  • Contain: Prevent the spill from spreading or entering waterways[2].

  • Protect: Responders must wear appropriate PPE[2].

  • Clean: Carefully sweep or scoop up the spilled material and place it in a labeled container for disposal[2][3].

  • Decontaminate: Thoroughly clean the spill area.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Disposal Required ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect_waste Collect Waste this compound in a Labeled, Closed Container ppe->collect_waste rinse_container Triple Rinse Empty Container Collect First Rinse as Hazardous Waste collect_waste->rinse_container store_waste Store Waste in a Designated Area with Secondary Containment rinse_container->store_waste contact_disposal Arrange for Pickup by an Approved Waste Disposal Service store_waste->contact_disposal end End: Proper Disposal Complete contact_disposal->end

Caption: Workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dichloropyrazine
Reactant of Route 2
Reactant of Route 2
2,5-Dichloropyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.